N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine
Description
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNELGIOSRKVOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585607 | |
| Record name | N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174691-78-2 | |
| Record name | N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine is a synthetically modified amino acid that serves as a critical building block in contemporary drug discovery and peptide chemistry. The strategic incorporation of fluorine atoms onto the phenyl ring of phenylalanine significantly alters the electronic properties of the molecule, which can lead to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of resulting peptides and small molecule therapeutics. This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and applications of this compound, tailored for professionals in the field of medicinal chemistry and drug development.
Physicochemical Properties
The introduction of the tert-butoxycarbonyl (Boc) protecting group facilitates the use of 2,4-difluorophenylalanine in standard peptide synthesis protocols. Key physical and chemical data for both the L- and D-enantiomers are summarized below. Data for related fluorinated phenylalanine derivatives are also provided for comparison.
Table 1: Core Properties of this compound
| Property | L-enantiomer | D-enantiomer |
| Synonyms | Boc-L-Phe(2,4-F2)-OH, Boc-L-2,4-Difluorophe | Boc-D-Phe(2,4-DiF)-OH, Boc-(R)-2-amino-3-(2,4-difluorophenyl)propionic acid |
| CAS Number | 167993-00-2 | 167993-24-0[] |
| Molecular Formula | C₁₄H₁₇F₂NO₄[2] | C₁₄H₁₇F₂NO₄[] |
| Molecular Weight | 301.29 g/mol [2] | 301.29 g/mol [] |
| Appearance | White to off-white solid | White to off-white solid |
| Storage | 2 - 8 °C[][2] | 2 - 8 °C[] |
Table 2: Comparative Properties of Related N-Boc-Fluorophenylalanines
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-Boc-L-phenylalanine | 13734-34-4 | 265.30[3] | 85-87[3][4][5] |
| N-Boc-D-phenylalanine | 18942-49-9 | 265.30[6] | 85-87 |
| N-Boc-2-fluoro-L-phenylalanine | 114873-00-6 | 283.30[7] | 92-96[7] |
| N-Boc-4-fluoro-L-phenylalanine | 41153-30-4 | 283.30 | 100-102[8] |
| N-Boc-3,5-difluoro-D-phenylalanine | 205445-53-0 | 301.29[9] | Not specified |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting with the commercially available 2,4-difluorobenzaldehyde. A common strategy involves the formation of the amino acid backbone followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
General Synthesis Workflow
The overall synthetic strategy can be visualized as a two-stage process: first, the synthesis of the unprotected 2,4-difluorophenylalanine, and second, the N-terminal Boc protection.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluorophenylalanine from 2,4-Difluorobenzaldehyde
This protocol is adapted from general methods for the synthesis of phenylalanine analogs from benzaldehydes.
-
Azlactone Formation: In a round-bottom flask, combine 2,4-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (1.2 eq) in acetic anhydride (3.0 eq). Heat the mixture at 100°C for 2 hours with stirring. After cooling, pour the mixture into cold water and stir until a yellow precipitate forms. Collect the crude azlactone by filtration and wash with cold water.
-
Hydrolysis and Reduction: To the crude azlactone, add a solution of hydriodic acid (47%) and red phosphorus. Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, filter the reaction mixture to remove excess phosphorus. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and adjust the pH to ~6 with a suitable base (e.g., ammonium hydroxide). The product, 2,4-difluorophenylalanine, will precipitate out of the solution. Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum.
Protocol 2: N-Boc Protection of 2,4-Difluorophenylalanine
This protocol is a standard procedure for the Boc protection of amino acids.
-
Reaction Setup: Dissolve 2,4-difluorophenylalanine (1.0 eq) in a mixture of 1,4-dioxane and water. Add 1N sodium hydroxide solution until the amino acid is fully dissolved and the solution is basic. Cool the mixture to 0°C in an ice bath.
-
Addition of Boc Anhydride: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature at 0°C and stirring vigorously. Allow the reaction to proceed overnight, gradually warming to room temperature.
-
Work-up and Extraction: After the reaction is complete, wash the mixture with a nonpolar solvent like pentane or hexane to remove unreacted (Boc)₂O. Carefully acidify the aqueous layer to a pH of 2-3 with a cold, saturated solution of potassium bisulfate or citric acid. Extract the product into an organic solvent such as ethyl acetate (3x).
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The final product, this compound, can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Applications in Drug Discovery and Development
This compound is primarily utilized as a specialized building block in the synthesis of peptides and peptidomimetics with therapeutic potential. The incorporation of this non-canonical amino acid can confer several advantageous properties.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, which can increase the in vivo half-life of peptide-based drugs.
-
Modulation of Bioactivity: The high electronegativity of fluorine can alter the electronic environment of the phenyl ring, potentially leading to stronger interactions with biological targets such as receptors and enzymes.
-
Improved Pharmacokinetic Properties: The lipophilicity introduced by the difluoro-phenyl moiety can enhance membrane permeability and bioavailability.[10]
These properties make it a valuable tool in the development of novel therapeutics, particularly in oncology and neurology.[9]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
N-Boc protected 2,4-difluorophenylalanine is well-suited for Boc-chemistry based solid-phase peptide synthesis (SPPS). The workflow for incorporating this amino acid into a growing peptide chain is outlined below.
Example of a Modulated Signaling Pathway
While this compound itself is not biologically active, peptides containing 2,4-difluorophenylalanine can modulate various signaling pathways. For instance, fluorinated analogs of opioid peptides have been shown to exhibit altered affinity and efficacy at G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized GPCR signaling cascade that can be influenced by such modified peptides.
Conclusion
This compound is a valuable and versatile chemical entity for research scientists and drug developers. Its unique properties, imparted by the difluorinated phenyl ring, offer a powerful strategy for optimizing the therapeutic potential of peptide-based drug candidates. The synthetic routes are accessible, and its application in solid-phase peptide synthesis is straightforward, making it a key component in the modern medicinal chemist's toolkit.
References
- 2. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 10. chemimpex.com [chemimpex.com]
The Strategic Incorporation of Boc-2,4-difluoro-L-phenylalanine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into peptide scaffolds represents a powerful strategy in modern medicinal chemistry for enhancing therapeutic properties. Among the various fluorinated amino acids, Boc-2,4-difluoro-L-phenylalanine has emerged as a valuable building block for modulating the biological activity, metabolic stability, and pharmacokinetic profiles of peptides. This technical guide provides an in-depth overview of the applications of Boc-2,4-difluoro-L-phenylalanine, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Concepts: The Fluorine Advantage
The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine imparts a range of unique physicochemical properties. The 2,4-difluoro substitution pattern, in particular, offers a distinct electronic and conformational profile that can be leveraged in drug design. Key advantages of incorporating 2,4-difluoro-L-phenylalanine into peptides include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring less susceptible to enzymatic degradation by cytochrome P450 enzymes, which can lead to a longer in vivo half-life of the peptide.
-
Modulation of Receptor Interactions: The high electronegativity of fluorine alters the electron distribution of the phenyl ring, influencing cation-π and other non-covalent interactions within the binding pocket of a target receptor. This can lead to enhanced binding affinity and selectivity.
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of the amino acid side chain, which can improve cell membrane permeability and oral bioavailability.
-
Conformational Control: The presence of fluorine atoms can influence the preferred conformation of the peptide backbone, potentially locking it into a bioactive conformation.
Applications in Drug Discovery: A Case Study of Somatostatin Analogs
While specific examples of marketed drugs containing 2,4-difluoro-L-phenylalanine are not yet prevalent, its utility is well-demonstrated in preclinical research, particularly in the development of analogs of peptide hormones like somatostatin. Somatostatin is a key regulator of the endocrine system, but its therapeutic use is limited by a short half-life. The incorporation of fluorinated phenylalanine residues is a strategy to overcome this limitation.
Although direct quantitative data for peptides containing 2,4-difluoro-L-phenylalanine is limited in publicly accessible literature, a study on somatostatin analogs with the closely related 3,5-difluoro-L-phenylalanine (Dfp) provides valuable insights into the potential impact of di-fluorination.
Quantitative Data: Receptor Binding Affinity of Fluorinated Somatostatin Analogs
The following table summarizes the binding affinities (IC50 in nM) of somatostatin (SRIF-14) and its analogs containing 3,5-difluoro-L-phenylalanine at positions 6, 7, and 11 for the five human somatostatin receptor subtypes (hSSTR1-5).
| Peptide | hSSTR1 (IC50 nM) | hSSTR2 (IC50 nM) | hSSTR3 (IC50 nM) | hSSTR4 (IC50 nM) | hSSTR5 (IC50 nM) |
| SRIF-14 | 1.5 ± 0.2 | 0.4 ± 0.1 | 1.1 ± 0.3 | 1.8 ± 0.4 | 0.9 ± 0.2 |
| [D-Trp8, Dfp6]-SRIF | >1000 | 150 ± 30 | >1000 | >1000 | >1000 |
| [D-Trp8, Dfp7]-SRIF | >1000 | 8.5 ± 1.5 | 5.2 ± 1.1 | >1000 | >1000 |
| [D-Trp8, Dfp11]-SRIF | >1000 | 1.2 ± 0.3 | >1000 | >1000 | >1000 |
Data adapted from a study on 3,5-difluorophenylalanine containing somatostatin analogs. This data is presented to illustrate the potential effects of di-fluorophenylalanine incorporation and may not be directly representative of 2,4-difluoro-L-phenylalanine.
These results demonstrate that the position of the difluorinated phenylalanine residue is critical for receptor affinity and selectivity. For instance, the analog with Dfp at position 11 shows high affinity and selectivity for the SSTR2 receptor.
Experimental Protocols
The synthesis of peptides containing Boc-2,4-difluoro-L-phenylalanine is typically achieved through solid-phase peptide synthesis (SPPS). The following is a general protocol for manual Boc-SPPS.
Protocol: Manual Solid-Phase Peptide Synthesis (Boc Strategy)
1. Resin Swelling:
- Place the appropriate resin (e.g., Merrifield resin for a C-terminal carboxylic acid) in a reaction vessel.
- Add dichloromethane (DCM) and allow the resin to swell for 30 minutes with gentle agitation.
- Drain the DCM.
2. First Amino Acid Coupling:
- Dissolve Boc-L-amino acid (2-3 equivalents relative to resin substitution) in a minimal amount of N,N-dimethylformamide (DMF).
- Activate the carboxylic acid by adding a coupling agent (e.g., HBTU/HOBt, 2-3 equivalents) and a base (e.g., N,N-diisopropylethylamine (DIPEA), 2-3 equivalents).
- Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
- Wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).
3. Boc Deprotection:
- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
- Wash the resin with DCM (3 times).
4. Neutralization:
- Neutralize the resin with a solution of 10% DIPEA in DCM for 10 minutes.
- Wash the resin with DCM (3 times).
5. Subsequent Amino Acid Coupling (incorporating Boc-2,4-difluoro-L-phenylalanine):
- Dissolve Boc-2,4-difluoro-L-phenylalanine (2-3 equivalents) in a minimal amount of DMF.
- Activate the carboxylic acid as described in step 2.
- Add the activated amino acid solution to the resin and agitate for 2-4 hours.
- Wash the resin as in step 2.
6. Repeat Deprotection, Neutralization, and Coupling Cycles:
- Repeat steps 3, 4, and 5 for each subsequent amino acid in the peptide sequence.
7. Final Boc Deprotection:
- Perform a final deprotection as described in step 3.
8. Cleavage and Deprotection:
- Dry the resin under vacuum.
- Treat the resin with a cleavage cocktail (e.g., anhydrous HF or TFMSA with scavengers like anisole) to cleave the peptide from the resin and remove side-chain protecting groups. (Caution: Strong acids like HF are extremely hazardous and require specialized equipment and handling procedures).
- Precipitate the crude peptide in cold diethyl ether.
- Collect the peptide by centrifugation or filtration and wash with cold ether.
- Dry the crude peptide.
9. Purification:
- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide.
Visualizing Workflows and Pathways
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: A generalized workflow for Boc solid-phase peptide synthesis (SPPS).
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
Peptides containing 2,4-difluoro-L-phenylalanine, such as somatostatin analogs, often target G-protein coupled receptors (GPCRs). The following diagram illustrates the general signaling pathway upon ligand binding to a Gi-coupled GPCR, which is a common mechanism for somatostatin receptors.
The Fluorinated Shield: An In-depth Technical Guide to Enhancing Peptide Stability with 2,4-Difluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often hampered by their inherent instability, primarily due to rapid proteolytic degradation in vivo. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids. Among these, 2,4-difluorophenylalanine (F₂-Phe) has emerged as a powerful tool to enhance peptide stability and modulate biological activity. This technical guide provides a comprehensive overview of the role of 2,4-difluorophenylalanine in peptide drug design, detailing its mechanisms of action, experimental validation, and practical application.
The Challenge of Peptide Instability
Native peptides are susceptible to rapid cleavage by a host of proteases, leading to short plasma half-lives and diminished therapeutic efficacy. This rapid degradation necessitates frequent, often high-dose administrations, which can lead to patient compliance issues and increased treatment costs. Strategies to improve metabolic stability are therefore paramount in the development of peptide-based therapeutics. These strategies include N- or C-terminal modifications, cyclization, and the incorporation of unnatural amino acids.[1][2]
2,4-Difluorophenylalanine: A Unique Building Block
The introduction of fluorine atoms into the phenyl ring of phenylalanine can profoundly alter the physicochemical properties of a peptide without significantly increasing its size.[3] The 2,4-difluorophenylalanine substitution is particularly advantageous due to the following:
-
Steric Hindrance: The fluorine atoms on the phenyl ring can sterically hinder the approach of proteolytic enzymes, making the adjacent peptide bonds less accessible to enzymatic cleavage.[4]
-
Altered Electronic Properties: The high electronegativity of fluorine withdraws electron density from the aromatic ring.[5] This electronic perturbation can weaken or alter cation-π interactions that may be critical for enzyme recognition and binding, thus reducing the peptide's susceptibility to degradation.[3]
-
Conformational Rigidity: The presence of fluorine can influence the conformational preferences of the amino acid side chain and the peptide backbone, potentially favoring a conformation that is less recognizable by proteases.[6][7]
Mechanisms of Stability Enhancement
The primary mechanism by which 2,4-difluorophenylalanine enhances peptide stability is through proteolytic resistance . Proteases like chymotrypsin, which preferentially cleave at the C-terminus of aromatic amino acids such as phenylalanine, are significantly inhibited by the presence of fluorine on the aromatic ring.[4] The altered electronic environment of the peptide bond adjacent to the fluorinated residue makes it a less favorable substrate for enzymatic hydrolysis.[4]
Quantitative Analysis of Stability Enhancement
The impact of fluorination on peptide stability can be quantified through various in vitro and in vivo assays. The following tables summarize representative data on the effect of incorporating fluorinated phenylalanine analogs on peptide stability and binding affinity. While specific data for 2,4-difluorophenylalanine is limited in publicly available literature, the trends observed for other fluorinated phenylalanines provide a strong rationale for its use.
Table 1: Proteolytic Stability of Fluorinated Peptides
| Peptide Sequence | Modifying Amino Acid | Protease | Incubation Time (min) | % Intact Peptide Remaining | Reference |
| Model Peptide | Phenylalanine | α-Chymotrypsin | 120 | ~5% | [4] |
| Model Peptide | 2-Fluorophenylalanine | α-Chymotrypsin | 120 | >80% | [4] |
Table 2: Thermal Stability of Peptides Containing 4-Fluorophenylalanine
| Peptide System | Method | Native Peptide (Phe) Tm (°C) | 4-F-Phe Peptide Tm (°C) | Reference |
| Model α-helical peptide | Circular Dichroism | 55 | 58 | [8] |
| Model β-sheet peptide | Differential Scanning Fluorimetry | 62 | 61 | [8] |
Table 3: Binding Affinity of Fluorinated Somatostatin Analogs
| Peptide Analog | Receptor | Ki (nM) | Reference |
| [D-Trp⁸]-SRIF | SSTR2 | 1.2 | [9] |
| [D-Trp⁸, L-Dfp¹¹]-SRIF* | SSTR2 | 0.8 | [9] |
| Octreotide | SSTR2 | 0.6 | [9] |
*Dfp refers to 3,5-difluorophenylalanine, a structural isomer of 2,4-difluorophenylalanine.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a 2,4-Difluorophenylalanine-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-2,4-difluorophenylalanine using standard Fmoc/tBu chemistry.[10][11]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-2,4-difluorophenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Workflow:
Workflow for solid-phase peptide synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF. Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-L-2,4-difluorophenylalanine at the desired position.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry.[12]
Proteolytic Stability Assay using α-Chymotrypsin
This protocol describes an in vitro assay to assess the stability of a peptide against α-chymotrypsin.[4]
Materials:
-
Peptide stock solution (1 mg/mL in water or appropriate buffer)
-
α-Chymotrypsin stock solution (1 mg/mL in 1 mM HCl)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% TFA in water)
-
RP-HPLC system
Workflow:
Workflow for proteolytic stability assay.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the peptide at a final concentration of 0.1 mg/mL in the assay buffer.
-
Initiate Reaction: Add α-chymotrypsin to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the t=0 time point. Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t½).[4]
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a valuable technique to assess the secondary structure of peptides and determine their thermal stability.[8]
Materials:
-
Peptide solution (0.1-0.2 mg/mL in a suitable buffer, e.g., 10 mM phosphate buffer, pH 7.4)
-
CD spectropolarimeter with a temperature controller
-
Quartz cuvette (1 mm path length)
Procedure for Thermal Denaturation:
-
Sample Preparation: Prepare the peptide solution in the chosen buffer.
-
Instrument Setup: Set the CD spectropolarimeter to monitor the ellipticity at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helices). Set the temperature range for the experiment (e.g., 20°C to 90°C) and the heating rate (e.g., 1°C/minute).
-
Data Acquisition: Record the CD signal as a function of temperature.
-
Data Analysis: Plot the CD signal versus temperature. The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded, determined from the midpoint of the transition in the melting curve.[13]
Impact on Signaling Pathways and Biological Activity
The incorporation of 2,4-difluorophenylalanine can significantly impact the biological activity of a peptide by modulating its interaction with its target receptor. The altered conformation and electronic properties of the modified peptide can lead to changes in binding affinity and selectivity.
A relevant case study involves somatostatin analogs, where the substitution of phenylalanine with 3,5-difluorophenylalanine (a structural isomer of 2,4-difluorophenylalanine) at specific positions led to analogs with high selectivity for the somatostatin receptor 2 (SSTR2).[1][9] This highlights the potential of difluorophenylalanine to fine-tune receptor interactions.
The binding of a somatostatin analog to its G-protein coupled receptor (GPCR) initiates a signaling cascade that can, for example, inhibit the release of other hormones.
Generalized GPCR signaling pathway for a somatostatin analog.
Conclusion
The incorporation of 2,4-difluorophenylalanine represents a highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. The unique steric and electronic properties of this non-canonical amino acid can significantly reduce enzymatic degradation, leading to improved pharmacokinetic profiles. Furthermore, the subtle conformational changes induced by 2,4-difluorophenylalanine can be leveraged to fine-tune receptor binding affinity and selectivity. The experimental protocols and workflows provided in this guide offer a practical framework for the synthesis, characterization, and evaluation of peptides containing this valuable building block, paving the way for the development of more robust and effective peptide-based therapeutics.
References
- 1. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. benchchem.com [benchchem.com]
N-Boc-2,4-difluorophenylalanine: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
N-Boc-2,4-difluorophenylalanine is a non-natural, protected amino acid that serves as a critical building block in the fields of medicinal chemistry and peptide science. The strategic placement of two fluorine atoms on the phenyl ring introduces unique electronic properties that can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of novel peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group ensures seamless integration into standard solid-phase and solution-phase peptide synthesis workflows. This guide provides an in-depth overview of its physicochemical properties, synthesis, and core applications.
Core Physicochemical Properties
Quantitative data for N-Boc-2,4-difluorophenylalanine is summarized below. For comparative context, data for other common fluorinated phenylalanine isomers are also included where available.
| Property | N-Boc-2,4-difluoro-L-phenylalanine | N-Boc-2,4-difluoro-D-phenylalanine | N-Boc-4-fluoro-L-phenylalanine[1] | N-Boc-2-fluoro-L-phenylalanine[] |
| CAS Number | 167993-00-2 | 167993-24-0 | 41153-30-4 | 114873-00-6 |
| Molecular Formula | C₁₄H₁₇F₂NO₄ | C₁₄H₁₇F₂NO₄ | C₁₄H₁₈FNO₄ | C₁₄H₁₈FNO₄ |
| Molecular Weight | 301.29 g/mol | 301.29 g/mol | 283.2 g/mol | 283.30 g/mol |
| Appearance | White to off-white solid | Not Specified | White to off-white solid | White to light yellow crystalline powder |
| Melting Point (°C) | Not available in cited literature | Not available in cited literature | 78-84 °C | 92-96 °C |
| Optical Rotation | Not available in cited literature | Not available in cited literature | [a]D²⁰ = +27 ± 2º (c=1 in EtOAc) | Not Specified |
| Solubility | Soluble in Methanol, DCM, DMF | Soluble in Methanol, DCM, DMF | Not Specified | Not Specified |
| Storage Conditions | 2 - 8 °C | 2 - 8 °C | 0 - 8 °C | 2 - 8 °C |
Spectroscopic Data
While specific spectra are proprietary to data providers, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for N-Boc-2,4-difluoro-L-phenylalanine and are essential for its characterization.[3]
Experimental Protocols
Asymmetric Synthesis of N-Boc-2,4-difluorophenylalanine
The synthesis of enantiomerically pure N-Boc-2,4-difluorophenylalanine can be achieved via the asymmetric hydrogenation of an enamine intermediate. The following protocol is a generalized method based on the synthesis of related fluorinated amino acids.[4]
Step 1: Enamine Ester Formation
-
2,4-Difluorobenzaldehyde is coupled with an N-Boc phosphonate glycinate ester (e.g., N-Boc-2-(diethoxyphosphoryl)glycine methyl ester) in the presence of a suitable base, such as sodium hydride (NaH) or DBU, in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
This reaction forms the corresponding enamino ester intermediate.
Step 2: Asymmetric Hydrogenation
-
The enamino ester intermediate is subjected to asymmetric hydrogenation using a chiral catalyst. A common catalytic system involves a rhodium or ruthenium precursor (e.g., [Rh(COD)₂]BF₄) complexed with a chiral phosphine ligand (e.g., (R)-BINAP).
-
The reaction is carried out under a hydrogen atmosphere (typically 1-50 atm) in a solvent such as methanol or ethanol.
-
The chiral catalyst directs the hydrogenation to stereoselectively form the N-Boc-2,4-difluorophenylalanine ester with high enantiomeric excess (>99% ee).[4]
Step 3: Saponification
-
The resulting chiral ester is hydrolyzed (saponified) using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system (e.g., THF/water).
-
Following the reaction, the mixture is acidified (e.g., with 1M HCl) to protonate the carboxylate.
Step 4: Purification
-
The final product, N-Boc-2,4-difluorophenylalanine, is extracted using an organic solvent like ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure. The product can be further purified by crystallization or column chromatography to yield the final high-purity compound.
References
The Fluorinated Advantage: A Technical Guide to the Synthesis of Phenylalanine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the phenylalanine scaffold has emerged as a transformative strategy in modern drug discovery. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart profound effects on the parent molecule.[1][2] These modifications can significantly enhance metabolic stability, modulate acidity and basicity, and alter the conformation and binding affinity of peptides and small molecule drugs.[1][3] This technical guide provides an in-depth exploration of the synthesis of fluorinated phenylalanine derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
I. Synthetic Strategies and Quantitative Data
A variety of synthetic methodologies have been developed to introduce fluorine at different positions of the phenylalanine molecule—on the phenyl ring, the β-carbon, or the α-carbon.[4] The choice of strategy depends on the desired substitution pattern and the required stereochemistry.
Asymmetric Synthesis of Ring-Fluorinated L-Phenylalanine via Phase-Transfer Catalysis
Asymmetric phase-transfer catalysis (PTC) is a powerful method for the enantioselective synthesis of α-amino acids.[5][6] This technique typically involves the alkylation of a glycine Schiff base using a chiral catalyst, often derived from cinchona alkaloids, to control the stereochemistry of the newly formed stereocenter.[5]
Table 1: Asymmetric Phase-Transfer Catalysis of Glycine Schiff Base with Substituted Benzyl Bromides [5]
| Entry | Benzyl Bromide Substituent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-Fluoro | Cinchonine-derived (1f) | 95 | 96 |
| 2 | 2-Fluoro | Cinchonine-derived (1f) | 92 | 95 |
| 3 | 2,4-Difluoro | Cinchonine-derived (1f) | 96 | 97 |
| 4 | 4-Fluoro | Cinchonidine-derived (1i) | 99 | 98 |
| 5 | 2-Fluoro | Cinchonidine-derived (1i) | 91 | 96 |
| 6 | 2,4-Difluoro | Cinchonidine-derived (1i) | 98 | 99 |
Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of fluorinated amino acids.[7][8] Enzymes such as aminotransferases and dehydrogenases can catalyze the stereoselective conversion of prochiral precursors into chiral amino acids.[9]
Table 2: Enzymatic Synthesis of Fluorinated Alanine and Phenylalanine Derivatives [9][10][11]
| Enzyme | Substrate | Product | Conversion/Yield (%) | Enantiomeric Excess (ee, %) |
| Alanine Dehydrogenase (VpALD) | 3-Fluoropyruvate | (R)-3-Fluoroalanine | >85 | Complete |
| Diaminopimelate Dehydrogenase (StDAPDH) | 3-Fluoropyruvate | (S)-3-Fluoroalanine | >85 | Complete |
| Engineered Phenylalanine Dehydrogenase (H227V mutant) | Phenylpyruvic acid | D-Phenylalanine | 97 | 99 |
Synthesis of β-Fluorophenylalanine Derivatives
The introduction of fluorine at the β-position of phenylalanine can significantly impact peptide conformation. Synthetic routes often involve the fluorination of precursors such as aziridines or α-hydroxy-β-amino esters.[2]
Table 3: Synthesis of β-Fluorophenylalanine Derivatives [2]
| Starting Material | Fluorinating Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Aziridine-2-carboxylate | KHF₂/18-crown-6 | Isopropyl 3-fluorophenylalaninate | 45-50 | Racemic |
| α-Hydroxy-β-amino ester | XtalFluor-E | N,N-dibenzylated 3-fluorophenylalanine derivative | Good | >99:1 |
| Phthalimide-protected phenylalanine methyl ester | Selectfluor (photocatalyzed) | β-Fluoro derivative | 62 | Racemic |
Radiofluorination for Positron Emission Tomography (PET) Imaging
Fluorine-18 (¹⁸F) is a widely used radionuclide for PET imaging in oncology and neuroscience.[12] The synthesis of ¹⁸F-labeled phenylalanine derivatives allows for the non-invasive visualization of processes like amino acid transport and protein synthesis in vivo.[13]
Table 4: Radiofluorination of Phenylalanine Precursors for PET Imaging [4][14][15]
| Precursor | Radiofluorination Method | Radiotracer | Radiochemical Yield (RCY, %) | Radiochemical Purity (RCP, %) |
| 4-Borono-L-phenylalanine | Direct fluorination with [¹⁸F]F₂ or [¹⁸F]AcOF | 4-Borono-2-[¹⁸F]fluoro-L-phenylalanine | 25-35 | >99 |
| Nickel Complex Precursor | Nickel-mediated radiofluorination | 6-[¹⁸F]Fluoro-L-DOPA | 7 | >95 |
| Organotin Precursor | Copper-mediated radiofluorination | [¹⁸F]Fluoro-L-TIC(OH) derivatives | 19-28 | >98.9 |
II. Experimental Protocols
Asymmetric Synthesis of 4-Fluoro-L-phenylalanine via Phase-Transfer Catalysis
This protocol is adapted from the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst.[5]
Materials:
-
tert-Butyl glycinate-benzophenone Schiff base
-
4-Fluorobenzyl bromide
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (catalyst 1i)
-
Toluene
-
50% aqueous Potassium Hydroxide (KOH)
-
Hydrochloric acid (HCl)
Procedure:
-
To a stirred solution of tert-butyl glycinate-benzophenone Schiff base (1.0 equiv.) and the chiral phase-transfer catalyst (0.01 equiv.) in toluene, add 4-fluorobenzyl bromide (1.2 equiv.).
-
Cool the mixture to 0 °C and add 50% aqueous KOH (5.0 equiv.) dropwise.
-
Stir the reaction vigorously at room temperature for the time indicated by TLC monitoring.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Hydrolyze the Schiff base and tert-butyl ester with aqueous HCl to obtain 4-fluoro-L-phenylalanine hydrochloride.
-
Determine the enantiomeric excess by chiral HPLC analysis.
In Vivo Site-Specific Incorporation of 4-Fluorophenylalanine in E. coli
This protocol describes the incorporation of 4-fluorophenylalanine into a target protein at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the gene of interest containing an amber (TAG) stop codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-fluorophenylalanine.
-
4-Fluorophenylalanine (4-F-Phe)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Co-transform the E. coli expression strain with the two plasmids.
-
Plate on selective LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[1]
-
Add 4-fluorophenylalanine to a final concentration of 1 mM.[1]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[1]
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.[1]
-
Harvest the cells by centrifugation.
-
Purify the protein using standard protocols (e.g., affinity chromatography).
-
Confirm the incorporation of 4-F-Phe by mass spectrometry.
III. Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway where fluorinated phenylalanine derivatives have shown therapeutic potential and a typical experimental workflow.
Caption: Signaling pathway of Nav1.7 sodium channel blockers.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
IV. Conclusion
The synthesis of fluorinated phenylalanine derivatives offers a versatile and powerful platform for modulating the properties of peptides and small molecules in drug discovery. The methodologies outlined in this guide, from asymmetric synthesis to biocatalysis and radiofluorination, provide researchers with a robust toolkit to access a wide array of these valuable compounds. The ability to fine-tune pharmacokinetic and pharmacodynamic properties through strategic fluorination continues to drive the development of novel therapeutics with enhanced efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. nbinno.com [nbinno.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
- 13. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Practical One-Pot Synthesis of Positron Emission Tomography (PET) Tracers via Nickel-Mediated Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Modulation of Peptide Bioactivity through Fluorination
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into peptides has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, when introduced into amino acid side chains or the peptide backbone, can profoundly influence a peptide's structure, stability, and biological activity. This guide provides a comprehensive overview of the benefits of peptide fluorination, supported by quantitative data, detailed experimental protocols, and visualizations to illuminate key concepts. By leveraging the "fluorine advantage," researchers can overcome many of the inherent limitations of peptide-based therapeutics, paving the way for the development of more robust and effective drugs.
The Impact of Fluorination on Peptide Properties
The introduction of fluorine can induce significant changes in a peptide's biophysical and pharmacological characteristics. These modifications can be broadly categorized into effects on stability, binding affinity, and conformation.
Enhanced Stability
A primary advantage of fluorinating peptides is the enhancement of their stability. This includes both thermal and proteolytic stability.
-
Thermal Stability: The high electronegativity of fluorine can lead to favorable intramolecular interactions, stabilizing secondary structures like α-helices and β-sheets. This increased conformational stability often results in a higher melting temperature (Tm), indicating greater resistance to thermal denaturation.
-
Proteolytic Stability: Peptides are often susceptible to degradation by proteases, limiting their therapeutic utility. The introduction of fluorine can sterically hinder the approach of these enzymes to the peptide backbone, thereby increasing the peptide's half-life in biological fluids. However, the effectiveness of this protection is highly dependent on the position and nature of the fluorinated residue relative to the protease cleavage site.
Modulated Binding Affinity
Fluorination can significantly alter the binding affinity of a peptide for its biological target. The electron-withdrawing nature of fluorine can change the pKa of nearby functional groups and create novel non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the binding pocket of a receptor or enzyme. This can lead to either an increase or a decrease in binding affinity, depending on the specific molecular context.
Conformational Control
The introduction of fluorine can exert precise control over the conformational preferences of a peptide. For instance, the fluorination of proline residues can influence the cis/trans isomerization of the peptide bond and the puckering of the pyrrolidine ring. This level of conformational control is crucial for designing peptides that adopt a specific bioactive conformation, leading to improved potency and selectivity.
Data Presentation: The Quantitative Effects of Fluorination
The following tables summarize the quantitative impact of fluorination on the bioactivity of various peptides, providing a clear comparison between fluorinated and non-fluorinated analogs.
Table 1: Effect of Fluorination on the Thermal Stability of HIV-1 Fusion Inhibitor Peptides
| Peptide Variant | Position of Fluorinated Amino Acid | Melting Temperature (Tm) in °C | Change in Tm (°C) |
| Non-fluorinated C31/T21 complex | - | 77.2 | - |
| C31-DfeGly/T21 complex | Ile635 replaced with DfeGly | 72.5 | -4.7 |
| C31-5³-F₃Ile/T21 complex | Ile635 replaced with 5³-F₃Ile | 73.6 | -3.6 |
| C31-5³,5'³-F₆Leu/T21 complex | Ile635 replaced with 5³,5'³-F₆Leu | 68.5 | -8.7 |
Data sourced from: Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection.[1][2]
Table 2: Bioactivity of Fluorinated HIV-1 Fusion Inhibitor Peptides
| Peptide | IC50 (nM) |
| Wildtype C31 | 26.5 |
| C31-DfeGly | Similar to Wildtype |
| C31-5³-F₃Ile | Similar to Wildtype |
| C31-5³,5'³-F₆Leu | 1490 |
Data sourced from: Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection.[1][2]
Table 3: Inhibitory Activity of Fluorinated Cathepsin D Inhibitors
| Compound | Inhibitor Concentration (µM) | % Inhibition of Pepsin | % Inhibition of Cathepsin D |
| 1 | 10 | 95 | 85 |
| 2 | 10 | 80 | 70 |
| 3 | 10 | 75 | 65 |
| 4 | 10 | 98 | 90 |
| 5 | 10 | 85 | 75 |
Data sourced from: Design, Synthesis and Biological Evaluation of Fluorinated Cathepsin D Inhibitors.
Table 4: Minimum Inhibitory Concentration (MIC) of Fluorinated Antimicrobial Peptides
| Peptide | MIC (µg/mL) against E. coli | MIC (µg/mL) against B. subtilis |
| Non-fluorinated antimicrobial peptide | >256 | >256 |
| Fluorinated antimicrobial peptide 1 | 40 | 10 |
| Non-fluorinated magainin analog | 2.5 | 2.5 |
| Fluorinated magainin analog | 40 | 10 |
Data sourced from: Fluorinated Protein and Peptide Materials for Biomedical Applications.[3]
Table 5: Cytotoxic Activity of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line
| Compound | IC50 (µM) |
| 1 | >100 |
| 2 | 85.3 |
| 3 | 45.2 |
| 4 | 22.8 |
| 5 | 5.7 |
| 6 | 0.64 |
Data sourced from: Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of fluorinated peptides.
Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides
This protocol outlines the manual Fmoc-based solid-phase synthesis of a generic fluorinated peptide.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids (including the desired fluorinated amino acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.[5][6][7][8]
Materials:
-
Test antimicrobial peptide
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Inoculate a single colony of the test organism into MHB and incubate until it reaches the mid-logarithmic phase of growth. Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Peptide Dilution: Prepare a stock solution of the peptide and perform serial two-fold dilutions in MHB.
-
Assay Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. Add 100 µL of each peptide dilution to the corresponding wells. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
Cell culture medium
-
Test peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the fluorinated peptide and a non-fluorinated control. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the peptide that inhibits 50% of cell growth).
Visualizing the Impact: Signaling Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.
Experimental Workflow for Synthesis and Evaluation of Fluorinated Peptides
General Strategies for Introducing Fluorine into Peptides
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4.5. Antimicrobial Activity Test Protocol [bio-protocol.org]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. texaschildrens.org [texaschildrens.org]
- 10. atcc.org [atcc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Non-Natural Amino Acid in Modern Peptide Science
Abstract
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine is a non-natural amino acid that has garnered significant interest in peptide chemistry and drug discovery. The strategic incorporation of fluorine atoms onto the phenyl ring of phenylalanine imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and structural integrity of peptides. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and applications in peptide science. Detailed experimental protocols and an examination of its influence on cellular signaling pathways are presented to support researchers and professionals in drug development.
Introduction
The introduction of non-natural amino acids into peptide sequences is a powerful strategy for modulating their therapeutic properties. Fluorinated amino acids, in particular, have emerged as valuable tools due to the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond.[1] this compound, available as both L- and D-isomers, serves as a crucial building block for the synthesis of peptides with enhanced stability and bioactivity.[2][3] The tert-butoxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS).[3] This guide will delve into the technical details of this compound, providing a resource for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are crucial for its handling, characterization, and application in synthesis. While specific experimental data for the 2,4-difluoro isomer can be limited, data from closely related isomers provide valuable reference points.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | N-(tert-Butoxycarbonyl)-2,4-difluoro-L-phenylalanine | N-(tert-Butoxycarbonyl)-2-fluoro-L-phenylalanine | N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine | N-(tert-Butoxycarbonyl)-L-phenylalanine |
| CAS Number | 167993-00-2[4] | 114873-00-6[5] | 41153-30-4 | 13734-34-4[6] |
| Molecular Formula | C₁₄H₁₇F₂NO₄[3] | C₁₄H₁₈FNO₄[5] | C₁₄H₁₈FNO₄ | C₁₄H₁₉NO₄[6] |
| Molecular Weight | 301.29 g/mol [3] | 283.30 g/mol [5] | 283.2 g/mol | 265.3 g/mol [6] |
| Appearance | White to off-white solid | White to light yellow crystalline powder[5] | White to off-white solid | White fine crystalline powder[6] |
| Melting Point | Not specified | 92-96 °C[5] | 78-84 °C | 85-87 °C[6] |
| Storage Temperature | 2 - 8 °C[3] | 2 - 8 °C[5] | 0 - 8 °C | Room Temperature[6] |
| Solubility | Not specified | Not specified | Soluble in methanol, dichloromethane, dimethylformamide and N-methyl-2-pyrrolidone[6] | Soluble in methanol, dichloromethane, dimethylformamide and N-methyl-2-pyrrolidone[6] |
Spectroscopic Data
Spectroscopic analysis is essential for the verification of the structure and purity of this compound.
¹H NMR Spectroscopy: A proton NMR spectrum for N-(tert-Butoxycarbonyl)-2,4-difluoro-L-phenylalanine is available and serves as a primary method for structural confirmation.[7]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the synthesis of the fluorinated phenylalanine backbone followed by the protection of the amino group with the Boc moiety.
General Synthesis Strategy
A prevalent method for the synthesis of fluorinated phenylalanine analogs is the palladium-catalyzed cross-coupling reaction. This involves the coupling of a protected iodoalanine derivative with a corresponding fluorinated aryl halide.[8] Another strategy involves the asymmetric hydrogenation of an enamine intermediate formed from a fluorinated aldehyde and an N-Boc phosphonate glycinate.[9]
Experimental Protocol: N-Boc Protection of 2,4-Difluorophenylalanine
This protocol is adapted from a general procedure for the N-Boc protection of L-phenylalanine and can be applied to 2,4-difluorophenylalanine.[10]
Materials:
-
2,4-Difluoro-L-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Water
-
Citric acid (saturated solution)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 2,4-Difluoro-L-phenylalanine (1 equivalent) in a solution of NaOH (1.1 equivalents) in water.
-
Add tert-butanol to the solution.
-
Cool the mixture to approximately 0 °C and add Boc₂O (1.2 equivalents) dropwise over 1 hour with stirring.
-
Allow the reaction to proceed, monitoring for the formation of a white precipitate and a drop in pH to 7.5-8.5.
-
Carefully acidify the mixture by the slow addition of a saturated citric acid solution to a pH of approximately 3.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain a crude oil.
-
Induce crystallization by the addition of hexane and cool the mixture.
-
Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.
Applications in Peptide Science
The incorporation of this compound into peptides offers several advantages for drug discovery and development.
Enhanced Metabolic Stability
The strong carbon-fluorine bond increases the resistance of peptides to enzymatic degradation by proteases, thereby extending their in vivo half-life.[8] This enhanced stability is a critical factor in improving the pharmacokinetic profiles of peptide-based drugs.
Modulation of Biological Activity
The introduction of fluorine atoms can significantly alter the electronic properties of the phenylalanine side chain, which can in turn influence peptide-receptor interactions.[1] This can lead to changes in binding affinity and selectivity, allowing for the fine-tuning of a peptide's biological activity. For example, the incorporation of a difluorophenylalanine residue into a somatostatin analog resulted in a peptide with remarkable affinity for somatostatin receptors SSTR2 and SSTR3.
Probing Peptide Structure and Conformation
The unique NMR spectroscopic signature of fluorine makes it a valuable probe for studying peptide structure and dynamics. ¹⁹F NMR can provide insights into the local environment of the fluorinated residue, aiding in the characterization of peptide conformation and binding to biological targets.
Influence on Cellular Signaling Pathways: The Case of Somatostatin Receptors
Peptides containing fluorinated phenylalanine analogs can modulate the activity of G-protein coupled receptors (GPCRs). A notable example is the interaction of a difluorophenylalanine-containing somatostatin analog with somatostatin receptors SSTR2 and SSTR3.
SSTR2 Signaling Cascade
The activation of SSTR2 by a ligand such as a somatostatin analog containing 2,4-difluorophenylalanine initiates a cascade of intracellular events that typically lead to anti-proliferative effects.[8]
Upon binding of the somatostatin analog, SSTR2 activates inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[11] Concurrently, SSTR2 activation leads to the recruitment and activation of protein tyrosine phosphatases SHP-1 and SHP-2.[8] These phosphatases can modulate downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately resulting in cell cycle arrest and apoptosis.[3][8]
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel peptides with improved therapeutic potential. Its ability to enhance metabolic stability and modulate biological activity makes it a key tool for researchers and professionals in drug discovery and development. The detailed understanding of its properties and its effects on cellular signaling pathways, as outlined in this guide, will facilitate its effective application in the design of next-generation peptide-based therapeutics.
References
- 1. What are SSTR3 antagonists and how do they work? [synapse.patsnap.com]
- 2. Somatostatin-SSTR3-GSK3 modulates human T-cell responses by inhibiting OXPHOS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human somatostatin receptor-3 distinctively induces apoptosis in MCF-7 and cell cycle arrest in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
Understanding the steric and electronic effects of difluorophenylalanine
An In-depth Technical Guide to the Steric and Electronic Effects of Difluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids into peptides and proteins is a cornerstone of modern medicinal chemistry and chemical biology. Among these, fluorinated amino acids have garnered significant attention due to the unique properties of the fluorine atom.[1][2] Difluorophenylalanine (DIF-Phe), an analogue of phenylalanine bearing two fluorine atoms on its aromatic ring, offers a powerful tool for finely tuning the physicochemical and biological properties of peptides and small molecule therapeutics.[3]
The introduction of fluorine can modulate acidity, lipophilicity, metabolic stability, and conformational preferences.[1][2][4] These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and greater resistance to enzymatic degradation.[2][5] This guide provides a comprehensive overview of the distinct steric and electronic effects of various difluorophenylalanine isomers, their impact on molecular structure and function, and the experimental methodologies used to characterize them.
Core Physicochemical Effects of Difluorination
The substitution of hydrogen with fluorine, the most electronegative element, imparts significant changes to the electronic landscape of the phenylalanine side chain with minimal steric perturbation.[6]
Electronic Effects
The primary electronic influence of fluorine stems from its strong electron-withdrawing nature. This has several key consequences:
-
Altered Aromatic Character: The two fluorine atoms withdraw electron density from the phenyl ring, creating a more electron-deficient (quadrupole-reversed) aromatic system. This profoundly impacts non-covalent interactions critical for molecular recognition, such as cation-π and anion-π interactions. While a standard phenyl ring engages favorably with cations, a difluorinated ring can have weakened cation-π interactions or even engage in favorable interactions with anions or other electron-rich moieties.[6]
-
Modulation of Acidity (pKa): The inductive effect of the fluorine atoms can influence the acidity and basicity of the amino acid's functional groups.[1]
-
Dipole Moment: The C-F bond possesses a strong dipole moment. The position of the two fluorine atoms determines the magnitude and direction of the net dipole moment of the aromatic ring, influencing its interactions within a protein's local electrostatic environment.
Steric Effects
While fluorine is the smallest halogen, its van der Waals radius (1.47 Å) is larger than that of hydrogen (1.20 Å). However, this increase is modest, meaning that DIF-Phe can often be incorporated into biological systems with minimal steric clash.[1] The primary steric influence arises from the specific substitution pattern:
-
Conformational Restriction: Fluorine substitution, particularly at the ortho positions (e.g., 2,6-difluorophenylalanine), can restrict the rotational freedom (χ1 angle) of the side chain. This conformational pre-organization can be advantageous, reducing the entropic penalty of binding to a target and potentially locking the side chain into a bioactive conformation.[7]
-
Hydrophobicity: Fluorination generally increases the lipophilicity (logP) of a molecule, which can enhance membrane permeability and improve bioavailability.[2] However, the effect is complex and context-dependent.
Quantitative Physicochemical Data
The precise effects of difluorination depend heavily on the specific isomer. The table below summarizes key quantitative data for phenylalanine and representative difluorophenylalanine isomers.
| Compound | Molecular Weight ( g/mol ) | logP (Predicted) | pKa (Predicted, Acidic) | pKa (Predicted, Basic) |
| L-Phenylalanine | 165.19[8] | -1.38[8] | 2.2 | 9.3 |
| 2,6-Difluorophenylalanine | 201.17 | -0.65 | 1.8 | 8.9 |
| 3,4-Difluorophenylalanine | 201.17 | -0.81 | 2.1 | 9.1 |
| 3,5-Difluorophenylalanine | 201.17 | -0.62 | 2.0 | 9.0 |
Note: Experimental values can vary based on conditions. Predicted values are provided for comparison.
Impact on Peptide and Protein Structure and Function
Incorporating DIF-Phe into a peptide or protein can have profound effects on its structure, stability, and biological activity.
Conformational Stability
Fluorination can enhance the stability of peptides and proteins through several mechanisms:
-
Increased Hydrophobicity: The increased lipophilicity of the fluorinated side chain can strengthen the hydrophobic core of a protein, leading to greater thermal stability.[6]
-
Proteolytic Resistance: The stable C-F bond and altered electronic properties of the side chain can make the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the molecule's half-life.[5]
-
Favorable Conformational Preorganization: As mentioned, ortho-fluorination can restrict side-chain rotation, favoring specific secondary structures like helices or sheets and enhancing overall structural integrity.[6]
Modulation of Binding Affinity
The electronic and steric changes introduced by DIF-Phe directly impact interactions at the binding interface of a protein-ligand or protein-protein complex.
-
Case Study: α-factor Peptide Analogs: A study on the binding of α-factor peptide analogs to the yeast G protein-coupled receptor, Ste2p, demonstrated that fluorination can modulate binding affinity. While single fluorinations at the 2-, 3-, or 4-positions resulted in a modest decrease in affinity, more extensive fluorination (pentafluorophenylalanine) led to a significant 6.8-fold decrease. The incorporation of 3,4-difluorophenylalanine resulted in a 2.3-fold decrease in binding affinity.[9]
The following table summarizes these findings:
| Peptide Analog (at Position 13) | Dissociation Constant (Kd) in nM | Fold Change vs. Phenylalanine |
| Phenylalanine (Phe) | 26.2 | 1.0 |
| 2-Fluorophenylalanine (2-F-Phe) | 40.1 | 1.5 |
| 3-Fluorophenylalanine (3-F-Phe) | 35.8 | 1.4 |
| 4-Fluorophenylalanine (4-F-Phe) | 32.7 | 1.2 |
| 3,4-Difluorophenylalanine | 60.3 | 2.3 |
| 2,3,4,5,6-Pentafluorophenylalanine | 177.3 | 6.8 |
Data sourced from a study on α-factor analogs binding to the Ste2p receptor.[9]
This context-dependent effect underscores the importance of empirical testing, as DIF-Phe can either enhance or diminish binding depending on the specific electrostatic and steric environment of the binding pocket.
Experimental Protocols
Characterizing the effects of DIF-Phe incorporation requires a suite of experimental techniques, from synthesis to structural and functional analysis.
Synthesis of Difluorophenylalanine
Multiple synthetic routes exist for preparing DIF-Phe isomers.[10] The Negishi cross-coupling reaction is a versatile method for this purpose.[1][10]
Protocol: Synthesis via Negishi Cross-Coupling
-
Preparation of the Organozinc Reagent: React a protected (R)-iodoalanine with activated zinc to form the corresponding zinc homoenolate.
-
Aryl Halide Partner: Select the desired difluoro-substituted aryl halide (e.g., 1-bromo-3,5-difluorobenzene).
-
Coupling Reaction: In an inert atmosphere, combine the organozinc reagent and the difluoro-aryl halide in the presence of a Palladium(0) catalyst (e.g., Pd(PPh₃)₄).
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, perform an aqueous workup to quench the reaction and remove inorganic salts. Purify the protected DIF-Phe product using column chromatography.
-
Deprotection: Remove the protecting groups (e.g., Boc and ester groups) under appropriate acidic or basic conditions to yield the final difluorophenylalanine amino acid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Incorporation into Peptides via SPPS
Solid-Phase Peptide Synthesis (SPPS) is the standard method for incorporating DIF-Phe into a defined peptide sequence.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal amino acid.
-
Deprotection: Remove the N-terminal protecting group (typically Fmoc) using a solution of 20% piperidine in dimethylformamide (DMF).
-
Activation and Coupling: Activate the carboxyl group of the incoming Fmoc-protected DIF-Phe using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA). Add this activated amino acid solution to the resin to form the new peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage: Once the sequence is complete, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by LC-MS and analytical HPLC.
Structural Analysis by NMR Spectroscopy
¹⁹F NMR is a particularly powerful tool for studying proteins containing fluorinated amino acids due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems.[7][11]
Protocol: ¹⁹F NMR for Conformational Analysis
-
Sample Preparation: Dissolve the purified DIF-Phe-containing peptide or protein in a suitable deuterated buffer (e.g., 90% H₂O/10% D₂O with phosphate buffer) to a concentration of 0.5-2 mM.[7]
-
Spectrometer Setup: Use a high-field NMR spectrometer equipped with a probe capable of detecting the ¹⁹F frequency.
-
1D ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the fluorine signals is highly sensitive to the local environment, providing information on the conformational state and potential heterogeneity.[12]
-
2D NMR (Optional): For more detailed structural insights, perform 2D NMR experiments such as ¹H-¹⁹F HOESY to identify through-space interactions between fluorine atoms and nearby protons, which can be used as distance restraints in structure calculations.
-
Data Analysis: Analyze the chemical shifts, line widths, and coupling constants. Changes in the ¹⁹F chemical shift upon ligand binding, temperature variation, or pH titration can provide valuable information about protein dynamics and interactions.
High-Resolution Structure by X-ray Crystallography
X-ray crystallography provides an atomic-resolution picture of the DIF-Phe residue within the context of the overall protein structure.[13][14]
Protocol: Protein Crystallization and Structure Determination
-
Protein Expression and Purification: Express the protein with the site-specifically incorporated DIF-Phe (often using amber codon suppression technology) and purify it to >95% homogeneity.[15]
-
Crystallization Screening: Concentrate the purified protein to 5-50 mg/mL and screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using sitting-drop or hanging-drop vapor diffusion methods.[15]
-
Crystal Optimization: Optimize initial crystal "hits" by refining the concentrations of the protein and crystallization reagents to obtain single, well-diffracting crystals.
-
Data Collection: Cryo-protect the crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Record the diffraction pattern on a detector.[13]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem using methods like molecular replacement. Build an atomic model into the resulting electron density map and refine the model to achieve the best possible fit with the experimental data.[14]
-
Structural Analysis: Analyze the final structure to observe the precise conformation of the DIF-Phe side chain and its interactions with the surrounding residues.
Visualizations of Workflows and Pathways
Diagram: Key Physicochemical Effects of Difluorination
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Difluorophenylalanine: A Strategic Building Block for the Next Generation of Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of peptide and small molecule drug candidates to enhance their therapeutic profiles. Among these, 2,4-difluorophenylalanine has emerged as a particularly valuable building block. The introduction of two fluorine atoms onto the phenyl ring of phenylalanine imparts unique physicochemical properties that can significantly improve metabolic stability, binding affinity, and overall bioactivity. This technical guide provides a comprehensive overview of 2,4-difluorophenylalanine, detailing its synthesis, incorporation into novel compounds, and its role in the development of innovative therapeutic agents.
Physicochemical Properties and Advantages of 2,4-Difluorophenylalanine
The substitution of hydrogen with fluorine, the most electronegative element, at the 2 and 4 positions of the phenylalanine ring induces a significant redistribution of electron density. This modification can lead to a number of advantageous changes in molecular properties. While specific experimental data for 2,4-difluorophenylalanine is not always readily available in public literature, the well-documented effects of fluorination on related phenylalanine analogs provide a strong indication of its potential benefits.[1]
The key advantages of incorporating 2,4-difluorophenylalanine into a therapeutic agent include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug candidate by protecting it from metabolic degradation.[1]
-
Modulated Receptor Binding: The electron-withdrawing nature of the fluorine atoms alters the electrostatic potential of the aromatic ring. This can influence crucial non-covalent interactions within a receptor's binding pocket, such as cation-π and π-π stacking, potentially leading to increased binding affinity and selectivity.[2]
-
Improved Pharmacokinetic Profile: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][3]
-
Conformational Control: The steric bulk and electronic properties of the fluorine atoms can influence the conformational preferences of a peptide backbone, potentially locking it into a bioactive conformation.[4]
The following table summarizes some of the key physicochemical properties of Fmoc-protected 2,4-difluoro-D-phenylalanine, a common derivative used in solid-phase peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₉F₂NO₄ | [5] |
| Molecular Weight | 423.41 g/mol | [5] |
| Appearance | White powder | [5] |
| Melting Point | 152 - 157 °C | [5] |
| Optical Rotation | [a]²⁰D = 43 ± 2 ° (c = 1 in DMF) | [5] |
| Purity (HPLC) | ≥ 99% | [5] |
Synthesis and Incorporation of 2,4-Difluorophenylalanine
The synthesis of 2,4-difluorophenylalanine can be achieved through various organic chemistry routes. A common method is the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an N-acylglycine with an aromatic aldehyde.
Once synthesized, 2,4-difluorophenylalanine is typically protected with a suitable protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), for incorporation into peptides via solid-phase peptide synthesis (SPPS).
Therapeutic Applications and Case Studies
While specific therapeutic agents containing 2,4-difluorophenylalanine are not yet widely reported in late-stage clinical trials, the broader class of fluorinated phenylalanine analogs has seen significant success. A prime example is the drug Sitagliptin, which contains a 2,4,5-trifluorophenylalanine moiety and is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.[1] This highlights the potential of di- and tri-fluorinated phenylalanine derivatives in drug design.
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood sugar levels by stimulating insulin secretion and inhibiting glucagon release. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[6]
The development of novel DPP-4 inhibitors incorporating 2,4-difluorophenylalanine could offer advantages in terms of potency, selectivity, and pharmacokinetic properties over existing therapies.
Quantitative Data on the Impact of Fluorination
While specific quantitative data for 2,4-difluorophenylalanine is limited, studies on other fluorinated phenylalanine analogs demonstrate the significant impact of fluorination on biological activity. The following table presents data on the binding affinity of α-factor peptide analogs to the Ste2p receptor, illustrating how different fluorination patterns on the phenylalanine ring can modulate binding.
| Peptide Analog (Position 13) | Dissociation Constant (Kd) in nM | Fold Change vs. Phenylalanine | Reference |
| Phenylalanine (Phe) | 26.2 | 1.0 | [7] |
| 2-Fluorophenylalanine (2-F-Phe) | 40.1 | 1.5 | [7] |
| 4-Fluorophenylalanine (4-F-Phe) | 32.7 | 1.2 | [7] |
| 3,4-Difluorophenylalanine | 60.3 | 2.3 | [7] |
| 2,3,4,5,6-Pentafluorophenylalanine | 177.3 | 6.8 | [7] |
This data suggests that the position and number of fluorine atoms can have a substantial, and not always predictable, effect on binding affinity. Therefore, empirical testing is crucial in the drug discovery process.
Experimental Protocols
Synthesis of Fmoc-2,4-difluorophenylalanine
This protocol outlines a general procedure for the Fmoc protection of 2,4-difluorophenylalanine.
Materials:
-
2,4-Difluoro-L-phenylalanine
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2,4-Difluoro-L-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).
-
Dilute the reaction mixture with deionized water and transfer to a separatory funnel.
-
Wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl to precipitate the product.
-
Collect the white precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to yield Fmoc-2,4-difluoro-L-phenylalanine.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2,4-Difluorophenylalanine
This protocol describes the manual incorporation of Fmoc-2,4-difluorophenylalanine into a peptide chain using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-2,4-difluorophenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling: a. In a separate tube, dissolve Fmoc-2,4-difluorophenylalanine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test to confirm the absence of free primary amines.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Then, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro DPP-4 Inhibition Assay
This protocol provides a method for screening compounds for their ability to inhibit DPP-4 activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Sitagliptin (positive control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in the assay buffer.
-
In a 96-well plate, add 25 µL of the test compound dilutions or controls.
-
Add 25 µL of the DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to each well.
-
Immediately begin monitoring the fluorescence (e.g., Ex/Em = 360/460 nm) in kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]
Conclusion
2,4-Difluorophenylalanine is a powerful and versatile building block for the design of novel therapeutic agents. Its incorporation can lead to significant improvements in metabolic stability, binding affinity, and pharmacokinetic properties. While the specific effects of this modification are context-dependent and require empirical validation, the successful application of other fluorinated phenylalanine analogs in approved drugs underscores the immense potential of this strategy. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for researchers to explore the use of 2,4-difluorophenylalanine in their own drug discovery and development programs, paving the way for the next generation of innovative medicines.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
The Fluorine Advantage: A Technical Guide to Fluorination's Impact on Peptide Conformation and Structure
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into peptide structures has emerged as a transformative tool in medicinal chemistry and materials science. The unique properties of this highly electronegative atom—its small size, low polarizability, and ability to form strong C-F bonds—can profoundly alter the physicochemical and biological characteristics of peptides. This guide provides an in-depth analysis of how fluorination influences peptide conformation, stability, and structure, offering quantitative data, detailed experimental protocols, and logical workflows to aid researchers in harnessing the "fluorine advantage."
Core Principles: How Fluorine Reshapes Peptides
Introducing fluorine into amino acid side chains can dramatically modulate peptide properties through several key mechanisms:
-
Stereoelectronic Effects: The strong electron-withdrawing nature of fluorine can influence the electronics of the peptide backbone. This is particularly evident in residues like proline, where fluorination at the C4 position can dictate the pyrrolidine ring pucker (Cγ-exo vs. Cγ-endo), which in turn biases the preceding peptide bond's cis/trans isomerization and constrains the φ and ψ dihedral angles.[1][2]
-
Enhanced Hydrophobicity: Fluorinated side chains are significantly more hydrophobic than their hydrocarbon counterparts. This "fluorous effect" can drive specific folding patterns, enhance protein core packing, and promote self-assembly into higher-ordered structures like fibrils and hydrogels.[3]
-
Increased Stability: Fluorination is a well-established strategy for increasing the thermal and metabolic stability of peptides.[4] The increased hydrophobicity contributes to more stable folded structures, while the steric bulk and strong C-F bonds can hinder proteolytic degradation by making the peptide backbone less accessible to enzymes.[4]
Quantitative Impact of Fluorination on Peptide Structure
The conformational changes induced by fluorination can be quantified using various biophysical techniques. The following tables summarize key data from the literature, providing a comparative look at fluorinated versus non-fluorinated peptides.
Table 1: Thermal Stability Changes upon Fluorination
Increased thermal stability, indicated by a higher melting temperature (Tm), is a common outcome of incorporating fluorinated amino acids.
| Peptide System | Fluorinated Residue/Modification | Tm of Non-Fluorinated Peptide (°C) | Tm of Fluorinated Peptide (°C) | Change in Tm (°C) | Reference |
| Tryptophan Zipper (Trpzip2) | 4F-Trp @ Face (Trp9) | 47.9 | 49.2 | +1.3 | [4] |
| Tryptophan Zipper (Trpzip2) | 6F-Trp @ Face (Trp9) | 47.9 | 49.5 | +1.6 | [4] |
| HIV-1 Fusion Inhibitor (C31/T21) | Native (Ile) | 77.2 | - | - | [5] |
| HIV-1 Fusion Inhibitor (C31/T21) | DfeGly substitution for Ile | 77.2 | 72.5 | -4.7 | [5] |
| HIV-1 Fusion Inhibitor (C31/T21) | 5³-F₃Ile substitution for Ile | 77.2 | 73.6 | -3.6 | [5] |
| HIV-1 Fusion Inhibitor (C31/T21) | 5³,5'³-F₆Leu substitution for Ile | 77.2 | 68.5 | -8.7 | [5] |
Note: The impact on stability is highly context-dependent, influenced by the position of the substitution and the nature of the fluorinated group.[5]
Table 2: Helical Content Modulation by Fluorination
Circular Dichroism (CD) spectroscopy reveals that fluorination can either stabilize or destabilize α-helical structures, depending on the specific amino acid and its environment.
| Peptide System | Fluorinated Residue | % Helicity (Non-Fluorinated) | % Helicity (Fluorinated) | Reference |
| HIV-1 Fusion Inhibitor (C31/T21 Complex) | Native (Ile) | 68% | - | [6] |
| HIV-1 Fusion Inhibitor (C31/T21 Complex) | DfeGly, F₃Ile, or F₆Leu | 68% | 72-73% | [6] |
Note: While individual fluorinated amino acids often have lower intrinsic α-helix propensities, the overall tendency of a protein to form a stable tertiary structure can compensate for this effect, sometimes resulting in a net increase in helicity.[6]
Table 3: Conformational Preferences of 4-Fluoroprolines
Fluorination of proline has a profound and predictable effect on the pyrrolidine ring pucker and backbone dihedral angles.
| Proline Derivative | Preferred Ring Pucker | Pucker Ratio (Exo:Endo or Endo:Exo) | Effect on Preceding Peptide Bond | Key Dihedral Angle Changes | Reference |
| (4R)-Fluoroproline (Flp) | Cγ-exo | ~6:1 | Favors trans conformation | Reduces absolute values of φ and ψ | [1] |
| (4S)-Fluoroproline (flp) | Cγ-endo | ~20:1 | Favors cis conformation | Can alter ψ by up to 30° | [1] |
Visualizing Fluorination Effects and Workflows
Logical diagrams help to conceptualize the complex relationships and experimental processes involved in studying fluorinated peptides.
Caption: Experimental workflow for fluorinated peptide characterization.
Caption: Stereoelectronic control of peptide structure by fluoroprolines.
Experimental Protocols
Detailed and consistent methodologies are critical for obtaining reproducible data. The following sections provide synthesized, step-by-step protocols for key experiments.
Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide
This protocol outlines the manual synthesis of a peptide incorporating a fluorinated amino acid.
-
Resin Preparation:
-
First Amino Acid Coupling:
-
If the resin is not pre-loaded, couple the first Fmoc-protected amino acid.
-
For subsequent cycles, proceed to step 3.
-
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 3-4 equivalents of the Fmoc-protected amino acid (standard or fluorinated) and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add 6-8 equivalents of a base like N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[7]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, repeat the coupling step.
-
Once coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat steps 3-5 for each amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), a scavenger like triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 TFA:TIS:H₂O).[7]
-
Add the cocktail to the resin and let it react for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding it to cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times.
-
Dry the final peptide product under vacuum.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol describes how to determine the secondary structure and thermal stability of a fluorinated peptide.
-
Sample Preparation:
-
Ensure the synthesized peptide is highly pure (>95% by HPLC).[10]
-
Accurately determine the peptide concentration. This is a critical step; methods like quantitative amino acid analysis are preferred over dye-based assays.[11]
-
Prepare a stock solution of the peptide. Dissolve the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4). Avoid high concentrations of salts or other additives that absorb below 250 nm.[10][11]
-
Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL (or ~50-100 µM).[10]
-
Prepare a matched buffer blank solution (the exact same buffer without the peptide).[12]
-
-
Instrument Setup and Data Acquisition:
-
Use a quartz cuvette with a known pathlength (typically 1 mm).[12]
-
Set the spectrophotometer to scan the far-UV region, typically from 260 nm down to 190-195 nm.[12]
-
Key parameters to set include: bandwidth (e.g., 1.0 nm), scan speed (e.g., 50 nm/min), and data pitch (e.g., 0.5 nm).
-
First, acquire a spectrum of the buffer blank.[12]
-
Rinse the cuvette thoroughly, then acquire the spectrum of the peptide sample using the identical instrument settings.[12]
-
-
Thermal Denaturation (Melting Curve):
-
To determine Tm, monitor the CD signal at a single wavelength characteristic of the folded state (e.g., 222 nm for an α-helix).[5]
-
Increase the temperature in controlled increments (e.g., 1-2 °C/min) over a desired range (e.g., 20 °C to 95 °C).
-
Record the CD signal at each temperature to generate a melting curve.
-
-
Data Processing and Analysis:
-
Subtract the buffer blank spectrum from the peptide sample spectrum.[12]
-
Convert the raw data (in millidegrees, mdeg) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * c * l) where MRW is the mean residue weight, c is the peptide concentration in g/mL, and l is the cuvette pathlength in cm.[10]
-
Analyze the shape of the final spectrum to qualitatively assess secondary structure (e.g., minima at ~208 and 222 nm indicate an α-helix; a single minimum around 218 nm suggests a β-sheet).[10]
-
Use deconvolution algorithms (e.g., CONTINLL, K2D) to estimate the percentage of α-helix, β-sheet, and random coil.
-
For thermal melts, plot [θ] at 222 nm versus temperature. Fit the data to a sigmoidal curve to determine the midpoint of the transition, which is the Tm.[5]
-
19F NMR Spectroscopy Considerations
19F NMR is a powerful, background-free technique to probe the local environment of the fluorine label.
-
Sample Preparation:
-
Prepare the fluorinated peptide sample at a concentration typically ranging from 10 µM to 1 mM in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).[13]
-
The sample volume is typically 250-500 µL.
-
The high sensitivity of the 19F nucleus chemical shift to its environment is a key advantage.[13]
-
-
Data Acquisition:
-
19F NMR experiments can often be performed on standard dual-tune probes at field strengths of 500 MHz or less.[13]
-
A simple 1D 19F NMR experiment is often sufficient to obtain high-quality data due to the large chemical shift dispersion (~400 ppm) and lack of background signals in biological systems.[3]
-
Changes in the 19F chemical shift upon ligand binding, conformational change, or interaction with membranes provide sensitive, localized structural information.
-
Conclusion
Fluorination provides a robust and versatile strategy for modulating the conformational landscape of peptides. By leveraging predictable stereoelectronic effects and the powerful hydrophobic driving force of fluorinated side chains, researchers can rationally design peptides with enhanced stability, controlled secondary structure, and improved resistance to degradation. The combination of precise synthesis, detailed biophysical characterization using techniques like CD and 19F NMR, and high-resolution structural analysis forms a powerful toolkit for developing next-generation peptide therapeutics and biomaterials. This guide serves as a foundational resource for professionals seeking to explore and apply the unique and potent effects of fluorine in their research.
References
- 1. raineslab.com [raineslab.com]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols: Incorporation of N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine (Boc-Phe(2,4-F₂)-OH) is a non-canonical amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce fluorine atoms into a peptide sequence. The incorporation of fluorinated amino acids like Boc-Phe(2,4-F₂)-OH can significantly modulate the biological and physicochemical properties of peptides. The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influence peptide conformation, enhance metabolic stability by blocking enzymatic degradation, and improve binding affinity to target proteins through new electronic and hydrophobic interactions. These attributes make it a valuable tool in drug discovery and peptide engineering.
This document provides detailed protocols and application notes for the efficient incorporation of Boc-Phe(2,4-F₂)-OH into synthetic peptides using standard SPPS methodologies.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₄H₁₇F₂NO₄ |
| Molecular Weight | 301.28 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS |
Experimental Protocols
Resin Loading (Example with MBHA Resin)
The initial amino acid is loaded onto the solid support, typically a resin like MBHA (4-methylbenzhydrylamine) for C-terminal amide peptides.
Workflow for Resin Loading:
Caption: Workflow for loading the first amino acid onto MBHA resin.
Protocol:
-
Swell 1 gram of MBHA resin in dichloromethane (DCM) for 1 hour in a reaction vessel.
-
Wash the resin three times with DCM.
-
Neutralize the resin by treating it with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice).
-
Wash the resin three times with DCM.
-
Prepare the coupling solution: Dissolve the first Boc-protected amino acid (3 equivalents relative to resin substitution) and a coupling agent like HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) to activate.
-
Add the coupling solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Once the reaction is complete (negative Kaiser test), wash the resin with DCM and methanol (MeOH) and dry under vacuum.
SPPS Cycle for Incorporating Boc-Phe(2,4-F₂)-OH
This section details the iterative cycle of deprotection and coupling for elongating the peptide chain, including the specific step for adding Boc-Phe(2,4-F₂)-OH.
SPPS Cycle Workflow:
Caption: The iterative cycle for solid-phase peptide synthesis using Boc chemistry.
Protocol:
-
Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed by treating it with a 50% solution of trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: The resin is washed thoroughly with DCM to remove residual TFA and the cleaved Boc group.
-
Neutralization: The protonated N-terminal amine is neutralized with a 10% solution of DIEA in DCM for 5 minutes (repeated twice).
-
Washing: The resin is washed with DCM and then DMF to prepare for the coupling step.
-
Coupling of Boc-Phe(2,4-F₂)-OH:
-
Prepare the activation solution: In a separate vial, dissolve Boc-Phe(2,4-F₂)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation solution and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates successful coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat the cycle for the subsequent amino acids in the peptide sequence.
Coupling Efficiency Data:
The coupling efficiency of Boc-Phe(2,4-F₂)-OH is comparable to that of standard proteinogenic amino acids under standard conditions.
| Coupling Agent | Activation Time | Coupling Time | Typical Efficiency |
| HBTU/DIEA | 2 min | 1-2 hours | >99% |
| DIC/HOBt | 5 min | 2-4 hours | >98% |
| HATU/DIEA | 2 min | 1 hour | >99% |
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
Cleavage Workflow:
Caption: General workflow for cleaving the peptide from the resin using HF.
Protocol:
Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Wash the final peptide-resin with DCM and MeOH and dry it thoroughly under a vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole (10% v/v), to the resin to protect sensitive residues from side reactions.
-
Cool the reaction vessel to 0°C.
-
Condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by evaporation under a stream of nitrogen.
-
The crude peptide and resin mixture is then washed with cold diethyl ether to remove the scavenger and other organic byproducts.
-
The peptide is precipitated with cold diethyl ether, collected by centrifugation or filtration, and washed several times with cold ether.
-
The crude peptide is then dried, ready for purification by HPLC.
Purification and Analysis
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which will show a mass increase corresponding to the incorporation of the difluorophenylalanine residue.
Conclusion
The incorporation of this compound into peptides via Boc-SPPS is a straightforward process that follows standard protocols. The difluoro-substitutions do not significantly hinder coupling efficiencies. The resulting fluorinated peptides can exhibit enhanced biological properties, making Boc-Phe(2,4-F₂)-OH a valuable building block for peptide-based drug discovery and development. Careful adherence to standard SPPS and HF cleavage procedures will ensure the successful synthesis of high-quality, difluorophenylalanine-containing peptides.
Application Notes and Protocols for Solution-Phase Peptide Synthesis using Boc-2,4-difluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as 2,4-difluorophenylalanine, into peptide structures is a powerful strategy in medicinal chemistry and drug development. The fluorine atoms on the phenyl ring can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of peptides.[1][2] This document provides detailed protocols for the solution-phase synthesis of peptides containing N-α-tert-butyloxycarbonyl-2,4-difluorophenylalanine (Boc-2,4-difluorophenylalanine), a key building block for creating novel therapeutic agents.[1][3][4]
Solution-phase peptide synthesis, while often requiring more intensive purification of intermediates, offers advantages for large-scale synthesis and for sequences prone to aggregation on a solid support.[5] The following protocols detail the coupling and deprotection steps, as well as purification strategies tailored to the challenges presented by fluorinated peptides.
Data Presentation: Expected Outcomes in Solution-Phase Synthesis
The efficiency of peptide coupling and deprotection can be influenced by various factors, including the specific amino acids involved and the reaction conditions. While specific data for Boc-2,4-difluorophenylalanine in solution-phase is not extensively published, the following table provides expected outcomes based on standard coupling methods for other Boc-protected amino acids and the known properties of fluorinated peptides.[5][6]
| Step | Coupling Partner (Example) | Coupling Reagents | Solvent | Typical Yield (%) | Typical Purity (%) | Key Consideration |
| Coupling | H-Gly-OMe | DCC/HOBt | Dichloromethane (DCM) | 80-90 | >95 | The electron-withdrawing nature of the difluoro-phenyl ring may slightly slow coupling rates. |
| Coupling | H-Val-OtBu | HBTU/DIEA | Dimethylformamide (DMF) | 85-95 | >95 | Steric hindrance from the valine residue may necessitate longer reaction times or use of more potent coupling agents. |
| Deprotection | Boc-(2,4-diF)Phe-Gly-OMe | Trifluoroacetic Acid (TFA)/DCM | Dichloromethane (DCM) | 90-98 | >90 (crude) | The Boc group is readily cleaved by strong acids.[7] |
| Purification | Crude Peptide | RP-HPLC | Acetonitrile/Water/TFA | >95 | >98 | Increased hydrophobicity due to the difluorophenyl group may lead to longer retention times.[6] |
Experimental Protocols
Protocol 1: Coupling of Boc-2,4-difluorophenylalanine with an Amino Acid Ester
This protocol describes the coupling of Boc-2,4-difluorophenylalanine to the free amine of an amino acid ester using the dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt) method.
Materials:
-
Boc-2,4-difluorophenylalanine
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIEA (1.1 eq.) dropwise and stir for 15 minutes at 0 °C to generate the free amine.
-
-
Activation of Boc-2,4-difluorophenylalanine:
-
In a separate flask, dissolve Boc-2,4-difluorophenylalanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM (or a mixture of DCM/DMF for better solubility).
-
Cool this solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM to the Boc-2,4-difluorophenylalanine solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[5]
-
-
Coupling Reaction:
-
To the activated Boc-2,4-difluorophenylalanine mixture, add the neutralized amino acid ester solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude dipeptide can be purified by flash column chromatography on silica gel.
-
Protocol 2: N-terminal Boc Deprotection in Solution
This protocol describes the removal of the N-terminal Boc protecting group from a peptide containing 2,4-difluorophenylalanine using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected peptide (e.g., from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Product Isolation:
-
Remove the solvent and excess TFA under reduced pressure.[8]
-
Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.
-
Dissolve the resulting oily residue in a minimal amount of DCM or methanol.
-
Add cold diethyl ether dropwise with vigorous stirring until a precipitate forms.[5]
-
Collect the precipitated peptide trifluoroacetate salt by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
The resulting product can be used directly in the next coupling step after neutralization.
-
Protocol 3: Purification of Peptides Containing 2,4-difluorophenylalanine
Peptides containing fluorinated phenylalanine residues can be more hydrophobic, which may present challenges during purification.[6] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides.[9][10]
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (for initial dissolution if needed)
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA).
-
If solubility is an issue, dissolve the peptide in a minimal amount of DMSO or DMF before diluting with the mobile phase.[6]
-
-
HPLC Method Development:
-
The increased hydrophobicity of the 2,4-difluorophenylalanine residue will likely increase the peptide's retention time compared to its non-fluorinated analog.[6]
-
Start with a shallow gradient of acetonitrile in water (both containing 0.1% TFA). For example, a linear gradient from 5% to 65% ACN over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (typically 214 nm and 280 nm).
-
-
Purification and Lyophilization:
-
Perform a preparative HPLC run using the optimized gradient.
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Visualizations
Caption: Workflow for Solution-Phase Dipeptide Synthesis.
Caption: Key Chemical Transformations in Synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. nestgrp.com [nestgrp.com]
Application Notes and Protocols for Incorporating 2,4-Difluorophenylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. 2,4-Difluorophenylalanine (Phe(2,4-F₂)) is a synthetic analog of phenylalanine where two hydrogen atoms on the phenyl ring are replaced by fluorine atoms. This modification can significantly alter the electronic properties of the aromatic ring, influencing peptide conformation, binding interactions, and resistance to enzymatic degradation.
These application notes provide a detailed guide to the methods and protocols for the efficient incorporation of Fmoc-Phe(2,4-F₂)-OH into peptide chains using solid-phase peptide synthesis (SPPS).
Coupling Methods: A Comparative Overview
The choice of coupling reagent is critical for the successful incorporation of sterically hindered or electronically modified amino acids like 2,4-difluorophenylalanine. The electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the carboxyl group, potentially slowing down the coupling reaction. Therefore, highly efficient coupling reagents are recommended.
Below is a comparison of commonly used coupling reagents for solid-phase peptide synthesis. While specific comparative data for 2,4-difluorophenylalanine is limited, this table summarizes their general performance in peptide synthesis.[1]
| Coupling Reagent/Method | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Considerations |
| HATU/DIPEA | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Highly reactive and efficient, ideal for difficult couplings.[2] Higher cost. |
| HBTU/DIPEA | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low | A reliable and widely used reagent with a good balance of reactivity and cost.[3][4] |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >95 | >95 | Very Low | Cost-effective and provides low racemization.[5][6] Longer reaction times may be required. |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide containing a 2,4-difluorophenylalanine residue using Fmoc/tBu chemistry on a Rink Amide resin.
Materials and Reagents
-
Fmoc-Phe(2,4-F₂)-OH
-
Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling Reagents (choose one protocol):
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency, especially for sterically hindered or electronically deactivated amino acids.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for Fmoc-Phe(2,4-F₂)-OH):
-
In a separate vial, dissolve Fmoc-Phe(2,4-F₂)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative test is indicated by yellow beads). If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.[7][8]
-
Protocol 2: Coupling using HBTU
A reliable and cost-effective alternative to HATU for many applications.
-
Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Coupling (for Fmoc-Phe(2,4-F₂)-OH):
-
In a separate vial, dissolve Fmoc-Phe(2,4-F₂)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.
-
Add the activated solution to the resin and agitate for 1.5-3 hours.
-
Monitor the reaction using a Kaiser test.
-
-
Follow steps 4-8 from Protocol 1.
Protocol 3: Coupling using DIC/Oxyma
A cost-effective method that minimizes racemization.
-
Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Coupling (for Fmoc-Phe(2,4-F₂)-OH):
-
In a separate vial, dissolve Fmoc-Phe(2,4-F₂)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction using a Kaiser test.
-
-
Follow steps 4-8 from Protocol 1.
Visualizations
Experimental Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Logical Relationship of Coupling Methods
Caption: Decision tree for selecting a coupling method.
Potential Challenges and Troubleshooting
-
Incomplete Coupling: Due to the electron-withdrawing effects of the fluorine atoms, the coupling of Fmoc-Phe(2,4-F₂)-OH may be slower than for standard amino acids.
-
Solution: Use a highly reactive coupling agent like HATU.[2] Extend the coupling time or perform a double coupling (repeating the coupling step with a fresh solution of activated amino acid).
-
-
Aggregation: Peptides containing hydrophobic residues like 2,4-difluorophenylalanine can be prone to aggregation during synthesis.
-
Solution: Use solvents known to disrupt secondary structures, such as NMP, or a mixture of DMF and DCM.[9] Lowering the peptide concentration on the resin can also be beneficial.
-
-
Poor Solubility of Crude Peptide: The increased hydrophobicity from the difluorinated ring can lead to poor solubility of the crude peptide in aqueous solutions for purification.
-
Solution: Dissolve the crude peptide in a small amount of an organic solvent like DMSO or DMF before diluting with the HPLC mobile phase. Using a mobile phase containing n-propanol or isopropanol can also improve solubility.[10]
-
Conclusion
The successful incorporation of 2,4-difluorophenylalanine into peptides using solid-phase synthesis is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For challenging couplings involving this modified amino acid, the use of highly efficient aminium/uronium salt reagents such as HATU is recommended to ensure high yields and purity. By anticipating potential challenges such as slower coupling kinetics and peptide aggregation, researchers can effectively troubleshoot and obtain high-quality fluorinated peptides for a wide range of applications in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc Protection Strategy in Solid-Phase Peptide Synthesis of Fluorinated Peptides
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Application Notes
The incorporation of fluorinated amino acids into peptides is a powerful strategy in medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, bioavailability, and binding affinity of peptide-based therapeutics.[1][2] The tert-butyloxycarbonyl (Boc) protection strategy for solid-phase peptide synthesis (SPPS), while a classic and robust method, presents specific challenges and considerations when applied to the synthesis of peptides containing these non-canonical amino acids.
The Boc/Bzl (benzyl) protection scheme is characterized by the use of the acid-labile Boc group for temporary Nα-amino protection and more acid-stable benzyl-based groups for side-chain protection.[3][4] The repetitive cycle of Nα-Boc deprotection with a moderate acid like trifluoroacetic acid (TFA), followed by neutralization and coupling, is a well-established workflow.[5] However, the harsh final cleavage step, typically requiring anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to remove side-chain protecting groups and cleave the peptide from the resin, necessitates careful consideration, especially for sensitive residues.[6][7]
This document provides detailed application notes and protocols for the successful implementation of the Boc-SPPS strategy for peptides containing fluorinated amino acids.
Core Challenges and Strategic Considerations
While Boc-SPPS is a powerful technique, researchers must be aware of the following challenges when incorporating fluorinated amino acids:
-
Coupling Efficiency: The electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the Nα-amino group after deprotection, potentially slowing down the subsequent coupling reaction. Furthermore, sterically bulky fluorinated side chains may hinder the coupling process. It is therefore crucial to select highly efficient coupling reagents and potentially extend reaction times.[8][9] Monitoring coupling completion with a qualitative method like the Kaiser test is highly recommended.
-
Boc Group Lability: The stability of the Boc group itself may be influenced by the electronic effects of nearby fluorine atoms. While no definitive studies were found detailing this effect, it is a critical parameter to consider. Incomplete Boc deprotection can lead to the formation of deletion sequences. Standard deprotection conditions (e.g., 55% TFA in DCM) are generally effective, but reaction times may need to be optimized.[10]
-
Side Reactions during Final Cleavage: The final cleavage with strong acids like HF generates reactive carbocations (e.g., tert-butyl cations from Boc remnants, benzyl cations from side-chain protecting groups).[6][11] These can alkylate sensitive residues such as Tryptophan, Methionine, or Cysteine. The presence of a fluorinated aromatic ring (e.g., in 4-Fluorophenylalanine) may be less susceptible to alkylation than a standard phenylalanine, but the use of appropriate scavengers is still essential to protect other residues and ensure high purity of the final product.[12]
Strategic Recommendations
-
Resin Selection: The choice of resin depends on the desired C-terminal functionality. For peptide acids, Merrifield or PAM resins are standard. For peptide amides, MBHA or BHA resins are preferred. PAM resin offers greater stability to the repetitive TFA treatments, minimizing chain loss during the synthesis of longer peptides.[13]
-
Coupling Reagents: For potentially difficult couplings involving fluorinated amino acids, the use of highly efficient aminium/uronium or phosphonium salt-based coupling reagents is recommended over carbodiimides like DCC/DIC alone. Reagents such as HBTU, HATU, or PyBOP, often used with an additive like HOBt or HOAt, can significantly improve coupling yields and minimize racemization.[14][15]
-
Deprotection Conditions: A solution of 50-55% TFA in Dichloromethane (DCM) is recommended for Boc deprotection, as it provides a good balance of reaction speed and resin swelling, leading to higher purity compared to neat TFA.[10]
-
Final Cleavage and Scavengers: Anhydrous HF is the most common reagent for final cleavage in Boc-SPPS.[16] The selection of a "scavenger cocktail" is critical to prevent side reactions. A general-purpose scavenger like anisole is often used to trap carbocations. For peptides containing other sensitive residues, a more complex cocktail is required (see Protocol 2).
II. Data Presentation
The following tables summarize typical quantitative parameters for Boc-SPPS. Note that these are representative values, and actual results will vary depending on the specific fluorinated amino acid, peptide sequence, length, and synthesis conditions.
Table 1: Representative Coupling and Deprotection Parameters
| Parameter | Condition / Value | Notes |
| Boc Deprotection Reagent | 50-55% TFA in DCM | Provides optimal resin swelling and deprotection efficiency.[10] |
| Deprotection Time | 1 x 5 min (pre-wash), 1 x 20-25 min | Monitor for completeness, may require extension for sterically hindered residues.[13] |
| Neutralization Reagent | 5-10% DIEA in DCM or DMF | Perform twice to ensure complete neutralization to the free amine.[3] |
| Amino Acid Excess | 2-4 equivalents | Relative to resin substitution level. |
| Coupling Reagent Excess | 2-4 equivalents | Relative to resin substitution level. |
| Coupling Time | 1-2 hours | Monitor with Kaiser test; may need to be extended for difficult couplings. |
| Typical Single-Cycle Yield | >99% | Highly dependent on the specific amino acids being coupled. |
Table 2: Recommended HF Cleavage Cocktails for Peptides Containing Sensitive Residues
| Sensitive Residue(s) in Peptide | Recommended Scavenger Cocktail (per 10 mL HF) | Rationale |
| Standard Peptides (including fluorinated Phe/Tyr) | 1.0 mL Anisole | General carbocation scavenger.[12] |
| Contains Trp | 1.0 mL p-Cresol, 0.5 mL p-Thiocresol | Protects the indole side chain from alkylation and oxidation. |
| Contains Met | 1.0 mL Anisole, 0.5 mL Dimethyl Sulfide (DMS) | Prevents S-alkylation of the thioether.[12] |
| Contains Cys, Tyr, Trp | 1.0 mL p-Cresol, 1.0 mL 1,2-Ethanedithiol (EDT) | A robust mixture to scavenge various reactive species and prevent side reactions on multiple sensitive residues.[17] |
III. Experimental Protocols
Safety Precaution: All protocols, especially those involving TFA and anhydrous HF, must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Anhydrous HF is extremely corrosive and toxic and requires a specialized apparatus.[1]
Protocol 1: General Boc-SPPS Cycle for Incorporation of a Fluorinated Amino Acid
This protocol describes a single cycle of deprotection, neutralization, and coupling on a 0.2 mmol scale.
1. Resin Preparation and Swelling
- Place the appropriate resin (e.g., 0.2 mmol substitution) in a reaction vessel.
- Add DCM (~10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.
- Drain the solvent by filtration.
2. Nα-Boc Deprotection
- Add 50% TFA in DCM (~10 mL/g of resin) to the swollen resin and agitate for 5 minutes (pre-wash).
- Drain the solution.
- Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[13]
- Drain the deprotection solution.
- Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA.
3. Neutralization
- Add a solution of 10% Diisopropylethylamine (DIEA) in DCM (~10 mL/g of resin) to the resin and agitate for 2 minutes.
- Drain the solution.
- Repeat the neutralization step.
- Wash the resin sequentially with DCM (3x) and DMF (3x) to remove excess base.
4. Coupling of Boc-Protected Fluorinated Amino Acid
- In a separate vial, dissolve the Boc-protected fluorinated amino acid (e.g., 0.8 mmol, 4 eq) and a coupling agent such as HBTU (0.8 mmol, 4 eq) in a minimal amount of DMF.
- Add DIEA (1.6 mmol, 8 eq) to the vial to activate the amino acid.
- Immediately add the activated amino acid solution to the neutralized peptide-resin.
- Agitate the reaction mixture at room temperature for 1-2 hours.
- Take a small sample of resin beads and perform a Kaiser (ninhydrin) test. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (beads turn blue), extend the coupling time or consider a recoupling step.
- Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Protocol 2: Final Cleavage and Deprotection using Anhydrous Hydrogen Fluoride (HF)
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Warning: This procedure must only be performed using a dedicated, HF-resistant apparatus (e.g., Kel-F/Teflon) by experienced personnel.
1. Pre-Cleavage Preparation
- After the final synthesis cycle, perform a final Nα-Boc deprotection as described in Protocol 1, Step 2.
- Wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 2 hours to remove all residual solvent.
- Weigh the dry peptide-resin and place it in the HF-resistant reaction vessel with a Teflon-coated stir bar.
2. HF Cleavage Procedure
- Add the appropriate scavenger cocktail to the reaction vessel (see Table 2 for recommendations). For example, for a standard peptide, add 1.0 mL of anisole per gram of starting resin.
- Assemble the HF apparatus according to the manufacturer's instructions.
- Cool the reaction vessel in a dry ice/acetone bath (-78 °C).
- Carefully distill the required amount of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
- Once the HF is collected, replace the dry ice/acetone bath with an ice/water bath and stir the mixture at 0 °C for 1-2 hours.[6]
- After the reaction is complete, remove the HF by vacuum distillation, ensuring it is trapped appropriately (e.g., with a calcium oxide trap).
3. Peptide Precipitation and Isolation
- Once all HF is removed, carefully disassemble the apparatus in a fume hood.
- Wash the resin and crude peptide mixture with cold (-20 °C) diethyl ether to precipitate the peptide and remove the scavengers.
- Filter the mixture to collect the crude peptide.
- Wash the peptide pellet several times with cold diethyl ether.
- Dry the crude peptide under a vacuum.
4. Purification
- Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.
IV. Visualizations
Diagram 1: Boc-SPPS Workflow for Fluorinated Peptides
Caption: General workflow for Boc-SPPS incorporating a fluorinated amino acid.
Diagram 2: Logical Relationship of Cleavage Components
Caption: Key components and products of the final HF cleavage step in Boc-SPPS.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chempep.com [chempep.com]
- 9. bachem.com [bachem.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 13. chempep.com [chempep.com]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
Application Notes for Automated Synthesis of Peptides Containing N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design. Fluorinated amino acids, in particular, offer a powerful tool to enhance the physicochemical and biological properties of peptides.[1][2] The introduction of fluorine, a small and highly electronegative atom, can modulate acidity, basicity, hydrophobicity, and conformation, leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3] N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine is a key building block for introducing a difluorinated aromatic moiety into a peptide sequence using the well-established tert-butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.
This document provides detailed application notes and protocols for the efficient incorporation of Boc-2,4-difluoro-L-phenylalanine into peptide sequences using automated synthesizers.
Chemical Properties
A summary of the key chemical properties for Boc-2,4-difluoro-L-phenylalanine is presented below.
| Property | Value |
| Synonyms | Boc-L-Phe(2,4-DiF)-OH, Boc-Phe(2,4-F2)-OH |
| CAS Number | 167993-00-2[1][2] |
| Molecular Formula | C₁₄H₁₇F₂NO₄[1][2] |
| Molecular Weight | 301.29 g/mol [1][2] |
| Appearance | White to off-white powder |
| Storage | 2 - 8 °C[1][3] |
Data Presentation
Expected Impact of 2,4-Difluorophenylalanine Incorporation
The substitution of a native phenylalanine residue with 2,4-difluorophenylalanine can confer significant advantages, as summarized in the table below.
| Property | Impact of 2,4-Difluorophenylalanine Incorporation | Rationale |
| Metabolic Stability | Enhanced | The strong C-F bond can shield adjacent peptide bonds from enzymatic cleavage by proteases, increasing the peptide's in vivo half-life.[1] |
| Binding Affinity | Modulated (Increased or Decreased) | The altered electronic properties of the difluorinated phenyl ring can change non-covalent interactions (e.g., cation-π, hydrophobic) within the target's binding pocket.[3][4] |
| Hydrophobicity | Increased | Fluorination generally increases the lipophilicity of the amino acid side chain, which can affect protein folding, membrane interactions, and bioavailability.[2] |
| Conformation | Altered | The electronic and steric effects of the two fluorine atoms can influence the peptide's secondary structure and conformational preferences.[1][2] |
Representative Quantitative Data for Boc-SPPS
The successful incorporation of Boc-2,4-difluoro-L-phenylalanine is evaluated by the overall efficiency of the synthesis. The values in the following table are representative for a standard Boc-SPPS cycle and may vary depending on the peptide sequence and synthesizer settings.
| Parameter | Typical Value | Method of Determination | Notes |
| Single Coupling Efficiency | >99% | Kaiser Test / Quantitative Ninhydrin Assay[5] | Crucial for the synthesis of long peptides. A minor decrease in efficiency per cycle significantly impacts the final yield.[5] |
| Crude Peptide Purity | >70% | RP-HPLC[5] | Highly dependent on the peptide sequence and the efficiency of each synthesis step.[5] |
| Final Purified Yield | 5-20% | Gravimetric Analysis / UV-Vis Spectroscopy[5] | Dependent on peptide length, sequence complexity, cleavage efficiency, and losses during purification.[5] |
Experimental Protocols & Methodologies
The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS, which utilizes an acid-labile Boc group for temporary α-amino protection.[5]
Automated Boc-SPPS Protocol
This protocol outlines the general steps for incorporating Boc-2,4-difluoro-L-phenylalanine in an automated peptide synthesizer. Reagent volumes and reaction times should be optimized based on the synthesizer manufacturer's recommendations and the scale of the synthesis.
Materials and Reagents:
-
Boc-2,4-difluoro-L-phenylalanine
-
Other required Boc-protected amino acids
-
Merrifield or PAM resin
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling Reagent: e.g., HBTU/HOBt or Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Hydrogen Fluoride (HF) or TFMSA for final cleavage (EXTREME CAUTION REQUIRED )
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Workflow:
Procedure:
-
Resin Swelling:
-
Place the appropriate resin in the synthesizer's reaction vessel.
-
Wash and swell the resin with DCM or DMF for 30-60 minutes.
-
-
Boc Deprotection:
-
Remove the Boc protecting group from the resin-bound terminal amino acid by treating it with a solution of 25-50% TFA in DCM.[5]
-
Allow the reaction to proceed for 20-30 minutes.
-
Drain the reaction vessel and wash the resin thoroughly with DCM to remove residual acid.
-
-
Neutralization:
-
Neutralize the resulting ammonium salt by washing the resin with a 5-10% DIEA solution in DCM or DMF.[5]
-
Wash the resin several times with DCM to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vial (or automated by the synthesizer), pre-activate the Boc-2,4-difluoro-L-phenylalanine (typically 3-4 equivalents relative to resin loading) with a coupling agent like HBTU/HOBt or DCC.
-
Transfer the activated amino acid solution to the reaction vessel containing the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Wash:
-
After coupling is complete, drain the solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
-
Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.
-
After the synthesis is complete, dry the peptidyl-resin under vacuum.
-
Transfer the resin to the HF cleavage apparatus.
-
Add scavengers (e.g., anisole) to protect acid-sensitive residues.
-
Cool the vessel (e.g., to 0°C) and condense anhydrous HF into it.
-
Stir the mixture for 1-2 hours at 0°C.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the cleaved peptide from the resin with a suitable solvent (e.g., diethyl ether) to precipitate the crude product.
-
Collect the crude peptide by filtration or centrifugation and dry it under vacuum.
Peptide Purification and Analysis
This workflow outlines the necessary steps to obtain a final, characterized product.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or acetonitrile/water).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis and Characterization:
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity and molecular weight of the peptide using Mass Spectrometry (e.g., ESI-MS).
-
-
Lyophilization:
-
Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a fluffy, white powder.
-
-
Quantification (Optional):
-
Determine the net peptide content using quantitative Amino Acid Analysis (AAA) or elemental analysis.
-
Logical Relationships
Conclusion
The use of this compound in automated Boc-SPPS provides a reliable method for producing peptides with enhanced biological and pharmacological properties. The difluorination of the phenylalanine side chain can lead to greater metabolic stability and modulated target affinity, making it a valuable strategy in the development of novel peptide-based therapeutics. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully synthesize and characterize these modified peptides.
References
Application Notes and Protocols for the Synthesis of Peptides Containing 2,4-Difluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in modern drug discovery and chemical biology. Fluorinated amino acids, in particular, have garnered significant attention due to their ability to enhance the pharmacological properties of peptides. The introduction of fluorine atoms can modulate a peptide's conformation, metabolic stability, binding affinity, and lipophilicity.[1] 2,4-Difluorophenylalanine (Phe(2,4-F₂)) is a valuable synthetic amino acid that, when incorporated into peptide sequences, can lead to improved pharmacokinetic profiles and increased potency, making it a promising tool in the development of novel therapeutics.[2] This document provides detailed protocols for the synthesis of peptides containing 2,4-difluorophenylalanine using Fmoc-based solid-phase peptide synthesis (SPPS), along with methods for their purification and characterization.
Enhanced Properties of Peptides Containing 2,4-Difluorophenylalanine
The substitution of phenylalanine with 2,4-difluorophenylalanine can confer several advantageous properties:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to enzymatic degradation by proteases.[3]
-
Modulated Receptor Binding: The highly electronegative fluorine atoms alter the electronic distribution of the phenyl ring. This can influence cation-π and other non-covalent interactions that are critical for receptor binding and molecular recognition, potentially leading to enhanced affinity and selectivity.[3]
-
Altered Conformation: The presence of fluorine can influence the conformational preferences of the peptide backbone, which can be beneficial for optimizing interactions with biological targets.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing 2,4-Difluorophenylalanine
The following section details the manual solid-phase synthesis of a model peptide containing 2,4-difluorophenylalanine. The standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is employed.
Experimental Workflow
The general workflow for the synthesis of a peptide containing 2,4-difluorophenylalanine via Fmoc-SPPS is outlined below.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-L-2,4-Difluorophenylalanine (Fmoc-Phe(2,4-F₂)-OH)
-
Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if the sequence contains Cys)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Acetonitrile (ACN), HPLC grade
Detailed Protocol
This protocol is for a 0.1 mmol scale synthesis.
1. Resin Preparation (Swelling)
-
Place the resin (e.g., 100-200 mesh Rink Amide resin) in a fritted syringe reaction vessel.
-
Add DMF (10 mL/g of resin) and allow the resin to swell for at least 1 hour at room temperature with occasional agitation.
-
After swelling, drain the DMF.
2. First Amino Acid Loading (if starting with a pre-loaded resin, proceed to step 3)
-
This step is for loading the first amino acid onto the resin. If using a pre-loaded resin, this step can be skipped.
3. Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.
-
A Kaiser test can be performed to confirm the presence of free primary amines (a positive test is indicated by a deep blue color).
4. Amino Acid Coupling (Incorporation of Fmoc-Phe(2,4-F₂)-OH)
-
In a separate vial, dissolve Fmoc-Phe(2,4-F₂)-OH (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. For a sterically hindered amino acid, a longer coupling time or double coupling may be necessary.[4]
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, a second coupling step may be required.
5. Subsequent Amino Acid Couplings
-
Repeat the Fmoc deprotection (Step 3) and amino acid coupling (Step 4) steps for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage solution from the resin beads into a clean collection tube.
-
Wash the resin beads with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
7. Peptide Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Quantitative Data
The following tables provide representative quantitative data for the synthesis of a peptide containing a fluorinated phenylalanine. Actual results may vary depending on the specific peptide sequence, synthesis conditions, and the efficiency of each step.
Table 1: Representative Coupling Efficiency for Fluorinated Phenylalanine
| Amino Acid | Coupling Reagent | Coupling Time (hours) | Estimated Efficiency (%) |
| Fmoc-Phe(2,4-F₂)-OH | HATU/DIPEA | 1 - 2 | >99 |
| Other standard Fmoc-AAs | HATU/DIPEA | 1 - 2 | >99 |
Table 2: Representative Yield and Purity of a Peptide Containing Fluorinated Phenylalanine
| Parameter | Value |
| Crude Peptide Yield | 70 - 85% |
| Purity after HPLC Purification | >98% |
| Overall Isolated Yield | 20 - 30% |
Biological Context and Signaling Pathways
Peptides containing 2,4-difluorophenylalanine are of significant interest in the development of therapeutics targeting G protein-coupled receptors (GPCRs). The modified electronic properties of the fluorinated aromatic ring can alter the binding affinity and efficacy of peptide ligands for their cognate GPCRs.[3]
A well-studied example of a peptide that acts on a GPCR is Substance P, an undecapeptide that binds to the neurokinin-1 (NK1) receptor.[5] The incorporation of fluorinated phenylalanine analogs into Substance P has been explored to develop antagonists for this receptor.[5] The NK1 receptor, upon binding Substance P, activates a Gq/11 G protein, initiating a signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent downstream effects.
Substance P / NK1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of a peptide agonist, such as Substance P, to its GPCR, the NK1 receptor.
Caption: Simplified Gq-coupled GPCR signaling pathway.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis and preliminary evaluation of peptides containing 2,4-difluorophenylalanine. The use of Fmoc-SPPS allows for the reliable incorporation of this non-canonical amino acid, opening avenues for the development of novel peptide-based therapeutics with enhanced properties. The ability to modulate peptide-receptor interactions through fluorination is a valuable tool for researchers in drug discovery and development.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological activities of photoaffinity labeling analogues of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Difluorophenylalanine in the Synthesis of Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorinated amino acids into peptides and small molecules represents a powerful strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive compounds.[1] Difluorophenylalanine, in its various isomeric forms (e.g., 2,5-difluorophenylalanine, 3,5-difluorophenylalanine), has emerged as a particularly valuable building block in the design of potent and selective enzyme inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of enzyme inhibitors incorporating difluorophenylalanine, with a focus on Dipeptidyl Peptidase-4 (DPP-4) and the proteasome as key therapeutic targets.
Key Advantages of Incorporating Difluorophenylalanine
-
Enhanced Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the in vivo half-life of the inhibitor.[1]
-
Increased Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, potentially leading to more favorable interactions with enzyme active sites.
-
Modulation of Physicochemical Properties: Fluorination can influence lipophilicity, pKa, and conformational preferences, allowing for the fine-tuning of a drug candidate's properties.[1]
-
Probing Enzyme Mechanisms: The use of ¹⁹F NMR spectroscopy can be a powerful tool for studying enzyme-inhibitor interactions and reaction mechanisms.
Application 1: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1 and GIP. Inhibition of DPP-4 is a validated therapeutic approach for the treatment of type 2 diabetes. Several approved DPP-4 inhibitors, such as sitagliptin, feature a fluorinated phenyl group, highlighting the importance of this moiety in achieving high potency and selectivity. (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key component of Sitagliptin. While this is a trifluoro-derivative, the principles of synthesis and inhibition are highly relevant to difluoro-analogs.[2][3]
Quantitative Data: DPP-4 Inhibition
| Compound ID | Structure (Scaffold) | Target Enzyme | IC₅₀ (nM) | Selectivity | Reference |
| 1 | Indole Sulfonamide | DPP-4 | 232 | >200-fold vs DPP-9 | [4] |
| 13 | Tricyclic Scaffold | DPP-4 | 28 ± 1 | - | [2] |
| 24 | Open Chain Analog of 13 | DPP-4 | 100 ± 4 | - | [2] |
| 31 | 6,5,5-Tricyclic Analog | DPP-4 | 94 ± 4 | - | [2] |
Experimental Protocols
This protocol is adapted from a general method for the asymmetric synthesis of fluorinated phenylalanine derivatives.[1][5]
Materials:
-
2,5-Difluorobenzaldehyde
-
N-Boc phosphonate glycinate
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Rhodium catalyst (e.g., Rh(COD)₂(BF₄))
-
Chiral phosphine ligand (e.g., (R)-Me-BoPhoz)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Enamine Formation: a. To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add N-Boc phosphonate glycinate (1.1 eq) dropwise. b. Stir the mixture at room temperature for 30 minutes. c. Add 2,5-difluorobenzaldehyde (1.0 eq) and stir the reaction mixture at room temperature overnight. d. Quench the reaction with water and extract with DCM. e. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo. f. Purify the crude product by silica gel chromatography to obtain the enamino ester intermediate.
-
Asymmetric Hydrogenation: a. In a glovebox, dissolve the enamino ester (1.0 eq), Rh(COD)₂(BF₄) (0.01 eq), and the chiral ligand (0.011 eq) in degassed MeOH. b. Transfer the solution to a high-pressure hydrogenation vessel. c. Pressurize the vessel with H₂ (e.g., 50 psi) and stir at room temperature for 24 hours. d. Release the pressure and concentrate the reaction mixture in vacuo.
-
Hydrolysis: a. Dissolve the N-Boc-protected (R)-2,5-difluorophenylalanine ester in a mixture of THF and water. b. Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). c. Acidify the reaction mixture with 1N HCl and extract with DCM. d. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield N-Boc-(R)-2,5-difluorophenylalanine.
This protocol is based on a common fluorescence-based assay for DPP-4 activity.[6][7][8]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
DPP-4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test compounds (difluorophenylalanine-containing inhibitors) dissolved in DMSO
-
Sitagliptin (as a positive control)
-
96-well black microplate
-
Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the test inhibitor and sitagliptin in DMSO. b. Prepare serial dilutions of the inhibitors in DPP-4 Assay Buffer to achieve a range of final assay concentrations. c. Prepare a working solution of DPP-4 enzyme in DPP-4 Assay Buffer. d. Prepare a working solution of Gly-Pro-AMC substrate in DPP-4 Assay Buffer.
-
Assay Protocol: a. To the wells of a 96-well plate, add 25 µL of the diluted inhibitor solutions. b. For the enzyme control (uninhibited), add 25 µL of DPP-4 Assay Buffer containing the same percentage of DMSO as the inhibitor wells. c. Add 50 µL of the DPP-4 enzyme solution to all wells. d. Mix gently and incubate the plate at 37 °C for 10 minutes. e. Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells. f. Immediately measure the fluorescence in kinetic mode for 30 minutes at 37 °C.
-
Data Analysis: a. Calculate the rate of reaction (slope of fluorescence vs. time). b. Determine the percent inhibition for each inhibitor concentration relative to the enzyme control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Workflow for DPP-4 Inhibition Assay.
Application 2: Inhibition of the Proteasome
The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Inhibition of the proteasome is a clinically validated strategy for the treatment of certain cancers, such as multiple myeloma. Incorporating fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors can enhance their potency and selectivity.[5][9]
Quantitative Data: Proteasome Inhibition
| Compound ID | P3 Residue | P2 Residue | Enzyme Subunit | IC₅₀ (nM) | Reference |
| 1 | Phe | Leu | β1 | 150 ± 20 | [9] |
| β5 | 13 ± 2 | [9] | |||
| 2a | Phe(F₅) | Leu | β1 | 180 ± 20 | [9] |
| β5 | 11 ± 2 | [9] | |||
| 4a | Phe(F₅) | Phe(F₅) | β1 | > 15,000 | [9] |
| β5 | 2 ± 1 | [9] |
Phe(F₅) = pentafluorophenylalanine. While not difluoro, this data illustrates the profound effect of fluorination on potency and selectivity.
Experimental Protocols
This protocol is a general representation for the solid-phase synthesis of a peptide-based proteasome inhibitor.
Materials:
-
Fmoc-protected amino acids (including Fmoc-difluorophenylalanine)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Epoxide warhead precursor
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.
-
Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (3 eq) with DIC (3 eq) and OxymaPure (3 eq) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and shake for 2 hours. c. Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-difluorophenylalanine at the desired position.
-
Warhead Coupling: Couple the epoxide warhead precursor to the N-terminus of the peptide.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
This protocol describes a method to determine the IC₅₀ values of inhibitors against purified 26S proteasome subunits.[9][10]
Materials:
-
Purified 26S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 40 mM KCl, 2 mM EDTA, 1 mM DTT, 100 µM ATP)
-
Fluorogenic peptide substrates:
-
β1 (Caspase-like): Ac-nLPnLD-amc
-
β2 (Trypsin-like): Ac-RLR-amc
-
β5 (Chymotrypsin-like): Suc-LLVY-amc
-
-
Test compounds (difluorophenylalanine-containing inhibitors) dissolved in DMSO
-
Bortezomib (as a positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Incubation: a. In a 96-well plate, add purified 26S proteasome to the assay buffer. b. Add various concentrations of the test inhibitor (or Bortezomib) to the wells. c. Incubate at 37 °C for 30 minutes.
-
Substrate Addition: a. Pre-warm solutions of the specific fluorogenic substrates (for β1, β2, and β5) to 37 °C. b. Add the respective substrate to the wells to initiate the reaction.
-
Measurement: a. Immediately measure the fluorescence in kinetic mode for at least 30 minutes at 37 °C.
-
Data Analysis: a. Calculate the rate of substrate cleavage for each inhibitor concentration. b. Determine the percent inhibition relative to a DMSO control. c. Plot percent inhibition versus inhibitor concentration and fit the data to determine the IC₅₀ value for each subunit.
Visualizations
Caption: Mechanism of Proteasome Inhibition.
Conclusion
The incorporation of difluorophenylalanine into small molecules and peptides is a proven and effective strategy for the development of potent and selective enzyme inhibitors. The protocols and data presented herein provide a framework for researchers to synthesize and evaluate novel inhibitors targeting clinically relevant enzymes like DPP-4 and the proteasome. The unique properties conferred by fluorine substitution offer a versatile tool for optimizing drug candidates and advancing the field of medicinal chemistry.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold [html.rhhz.net]
- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2,4-Difluorophenylalanine as a High-Sensitivity Probe for NMR-Based Peptide Structural Analysis
Introduction
The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for elucidating structural and functional insights. 2,4-Difluorophenylalanine (2,4-F₂-Phe), a fluorinated analog of phenylalanine, has emerged as a particularly effective probe for Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of the fluorine-19 (¹⁹F) nucleus—including its 100% natural abundance, high gyromagnetic ratio (83% of ¹H sensitivity), and a wide chemical shift range—make it an exquisitely sensitive reporter of local chemical environments.[1][2][3] Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of the labeled peptide.[3][4]
The introduction of two fluorine atoms onto the phenyl ring of phenylalanine creates a robust probe with minimal steric perturbation compared to the native residue. The distinct electronic properties of the C-F bonds cause the ¹⁹F chemical shifts to be highly sensitive to changes in the peptide's conformation, dynamics, solvent exposure, and intermolecular interactions.[1][4][5] This makes 2,4-F₂-Phe an ideal tool for researchers, scientists, and drug development professionals studying peptide structure, stability, and binding events.
Key Applications
-
Conformational Analysis: The ¹⁹F chemical shifts of the two fluorine atoms in 2,4-F₂-Phe are distinct and highly sensitive to the local electrostatic environment and the peptide's secondary and tertiary structure. Changes in conformation, such as those induced by ligand binding or environmental shifts (e.g., pH), can be readily detected and quantified.[4][6]
-
Protein-Peptide Interaction Studies: ¹⁹F NMR is a powerful method for monitoring the binding of a 2,4-F₂-Phe-labeled peptide to a target protein. Upon binding, changes in the ¹⁹F chemical shifts, linewidths, and relaxation rates provide information on the binding interface, affinity (Kd), and kinetics.[3][7] This is invaluable for drug discovery and validating molecular interactions.
-
Enhanced Peptide Stability: The incorporation of fluorinated amino acids can increase the metabolic and thermal stability of peptides.[5][8] The strong C-F bond can confer resistance to proteolytic degradation, a critical attribute for the development of peptide-based therapeutics.
-
Probing Dynamics: ¹⁹F NMR relaxation experiments (T₁, T₂, and NOE) on peptides containing 2,4-F₂-Phe can provide residue-specific information about molecular motions across a wide range of timescales, from picoseconds to seconds.[1]
Data Presentation: Quantitative Analysis
The utility of 2,4-F₂-Phe as an NMR probe is exemplified by the quantitative data that can be extracted from spectral analysis. The tables below summarize typical data obtained in such studies.
Table 1: ¹⁹F NMR Chemical Shift Changes Upon Peptide-Protein Binding
This table illustrates the change in the ¹⁹F chemical shifts of a model peptide containing a single 2,4-F₂-Phe residue upon binding to its target protein. The two distinct fluorine signals (F2 and F4) respond differently to the binding event, providing site-specific information.
| State of Peptide | ¹⁹F Chemical Shift (δ) of F2 (ppm) | ¹⁹F Chemical Shift (δ) of F4 (ppm) | Linewidth (Hz) |
| Free in Solution | -110.5 | -112.8 | 55 |
| Bound to Target Protein | -109.2 | -113.5 | 150 |
| Change (Δδ) | +1.3 | -0.7 | +95 |
Note: Chemical shifts are hypothetical and referenced to an external standard (e.g., trifluoroacetic acid). An increase in linewidth upon binding is indicative of the formation of a larger molecular weight complex.
Table 2: Comparative Stability of Native vs. Fluorinated Peptides
This table compares the proteolytic stability of a native peptide with its 2,4-F₂-Phe-containing analog when subjected to enzymatic digestion.
| Peptide Version | Protease | Half-life (minutes) | Reference |
| Native Peptide (with Phe) | Trypsin | 95 | [9] |
| Fluorinated Peptide (with 2,4-F₂-Phe) | Trypsin | 180 | [9] |
Experimental Protocols
Protocol 1: Incorporation of 2,4-Difluorophenylalanine via SPPS
This protocol describes the standard procedure for incorporating Fmoc-2,4-difluoro-L-phenylalanine into a peptide sequence using automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[10]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids, including Fmoc-2,4-difluoro-L-phenylalanine
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling: a. In a separate vial, pre-activate the desired Fmoc-amino acid (4 equivalents) or Fmoc-2,4-difluoro-L-phenylalanine (4 eq.) with HATU (3.95 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 45-60 minutes with agitation.
-
Washing: Wash the resin with DMF (5-7 times) to remove unreacted reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the resin with DCM, dry it, and treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: ¹⁹F NMR Spectroscopy of a 2,4-F₂-Phe Labeled Peptide
This protocol outlines the general steps for acquiring a one-dimensional ¹⁹F NMR spectrum of a purified, fluorinated peptide.
Materials:
-
Purified 2,4-F₂-Phe-containing peptide
-
NMR Buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4)
-
Deuterium Oxide (D₂O)
-
NMR tubes
Methodology:
-
Sample Preparation: a. Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 0.1-1.0 mM. b. Add D₂O to a final concentration of 10% (v/v) for the spectrometer lock. c. Transfer the solution to an appropriate NMR tube.
-
Spectrometer Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe. b. Tune and match the probe to the ¹⁹F frequency. c. Lock the spectrometer on the D₂O signal and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: a. Set the sample temperature (e.g., 298 K). b. Acquire a standard one-dimensional ¹⁹F NMR spectrum. Key parameters include:
- Pulse Angle: 90°
- Spectral Width: ~100 ppm (centered around the expected resonance, e.g., -110 ppm)
- Acquisition Time: ~1 second
- Relaxation Delay: 2-3 seconds[11]
- Number of Scans: 128 to 4096, depending on sample concentration.
-
Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Apply an exponential line-broadening function (e.g., 10-20 Hz) to improve the signal-to-noise ratio. c. Phase the spectrum and perform a baseline correction. d. Reference the chemical shifts to an appropriate internal or external standard.
-
Data Analysis: a. Integrate the signals to determine relative populations if multiple conformations exist. b. Measure the chemical shifts (δ) and linewidths (full width at half maximum). c. For interaction studies, repeat the experiment with the addition of a binding partner and analyze the changes in spectral parameters (Δδ, line broadening).
Visualizations
Caption: Experimental workflow for peptide synthesis and NMR analysis.
Caption: Relationship between peptide properties and ¹⁹F NMR observables.
References
- 1. researchgate.net [researchgate.net]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Multivalent Fluorinated Nanorings for On-Cell 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Peptides with C-Terminal 2,4-Difluorophenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, receptor affinity, and bioavailability.[1][2] 2,4-Difluorophenylalanine, a fluorinated analog of phenylalanine, is of particular interest due to the unique physicochemical properties conferred by the fluorine atoms. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing non-covalent interactions critical for molecular recognition and binding.[3] Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of the peptide by making it less susceptible to enzymatic degradation.[3]
This document provides detailed application notes and protocols for the solid-phase synthesis of peptides featuring a C-terminal 2,4-difluorophenylalanine residue using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
Data Presentation
The success of solid-phase peptide synthesis (SPPS) is evaluated by several quantitative parameters, including the loading efficiency of the first amino acid onto the resin, the coupling efficiency of subsequent amino acids, and the purity and yield of the final cleaved peptide. The following tables provide representative data for the synthesis of peptides containing C-terminal 2,4-difluorophenylalanine.
Table 1: Representative Loading Efficiency of Fmoc-2,4-Difluorophenylalanine-OH on 2-Chlorotrityl Chloride Resin
| Parameter | Value | Method of Determination |
| Initial Resin Substitution | 1.0 - 1.5 mmol/g | Manufacturer's Specification |
| Final Resin Loading | 0.6 - 0.9 mmol/g | UV-Vis spectrophotometry of Fmoc cleavage |
Table 2: Representative Coupling Efficiency for Subsequent Amino Acid Couplings
| Coupling Reagent | Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | 15-45 minutes | >99 | >95 | Very Low |
| HCTU | 15-45 minutes | >99 | >95 | Very Low |
| DIC/HOBt | 60-180 minutes | >98 | >95 | Low |
Data is representative and may vary depending on the specific peptide sequence and synthesis conditions.[1]
Table 3: Representative Final Peptide Purity and Yield
| Parameter | Value | Method of Determination |
| Crude Peptide Purity | >85% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [4][5] |
| Overall Yield | 30-50% | Based on initial resin loading |
Experimental Protocols
Adherence to optimized protocols is critical for the successful synthesis of high-purity peptides. The following sections provide detailed methodologies for the key steps in the solid-phase synthesis of peptides with C-terminal 2,4-difluorophenylalanine.
Protocol 1: Loading of Fmoc-2,4-Difluorophenylalanine-OH onto 2-Chlorotrityl Chloride Resin
2-Chlorotrityl chloride (2-CTC) resin is recommended for the synthesis of peptides with a C-terminal carboxylic acid, as it allows for mild cleavage conditions that preserve the final peptide structure.[6][7]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g substitution)
-
Fmoc-2,4-difluorophenylalanine-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.[7]
-
Amino Acid Solution Preparation: In a separate flask, dissolve Fmoc-2,4-difluorophenylalanine-OH (1.5 equivalents relative to the resin's substitution capacity) and DIPEA (3.0 equivalents) in a minimal amount of anhydrous DCM.[7]
-
Loading Reaction: Drain the DCM from the swollen resin and add the Fmoc-2,4-difluorophenylalanine-OH/DIPEA solution. Agitate the mixture at room temperature for 1-2 hours.[8]
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL) and agitate for an additional 30 minutes.[7]
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional but Recommended): Determine the loading of the first amino acid by treating a small, known weight of the dried resin with 20% piperidine in DMF and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm.[9]
Protocol 2: Iterative Amino Acid Coupling and Deprotection
The peptide chain is elongated through a series of coupling and deprotection cycles.[9]
Materials:
-
Loaded peptide-resin
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HATU, HCTU)
-
DIPEA
-
DMF, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure (per cycle):
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution. Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[7]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-4 equivalents) with the chosen coupling reagent (e.g., HATU, 3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 5-10 minutes.[7]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).[7]
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 3: Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and then dry it under vacuum.[10]
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail (approximately 10 mL per gram of resin) for 2-3 hours at room temperature with occasional swirling.[11]
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube. Add cold diethyl ether (10-fold excess) to the filtrate to precipitate the crude peptide.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4: Peptide Purification and Analysis
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Purification: Purify the peptide using an appropriate gradient of Mobile Phase B on the RP-HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.[4]
-
Identity Confirmation: Confirm the identity of the purified peptide by mass spectrometry.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
Visualization of a Potential Mechanism of Action
Peptides containing fluorinated amino acids have shown promise as anticancer agents.[3][12] One of the proposed mechanisms of action for certain anticancer peptides is the disruption of the cancer cell membrane, followed by the induction of apoptosis.[13][14]
Caption: Proposed mechanism of action for an anticancer peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. peptideweb.com [peptideweb.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. Anti-Cancer Peptides: Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Peptides Containing 2,4-Difluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as 2,4-difluorophenylalanine (F₂-Phe), into peptides is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, binding affinity, and conformational rigidity. The unique physicochemical characteristics imparted by the difluorinated aromatic ring, however, present distinct challenges during peptide purification. This document provides detailed methodologies and protocols for the successful purification of peptides containing 2,4-difluorophenylalanine, with a primary focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), supplemented by Solid-Phase Extraction (SPE) and crystallization techniques.
The increased hydrophobicity endowed by 2,4-difluorophenylalanine often leads to longer retention times in RP-HPLC and can increase the propensity for peptide aggregation.[1] Therefore, careful optimization of purification parameters is crucial to achieve high purity and yield.
I. Core Purification Methodology: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the most common and effective method for the purification of synthetic peptides.[2][3] The separation is based on the differential partitioning of the peptide between a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase.[2][4] Peptides are typically eluted with an increasing gradient of an organic solvent, such as acetonitrile.[4][5]
Key Considerations for F₂-Phe Peptides:
-
Increased Hydrophobicity: The two fluorine atoms on the phenyl ring significantly increase the hydrophobicity of the amino acid. This will generally lead to a longer retention time on RP-HPLC columns compared to their non-fluorinated counterparts.[1]
-
Solubility Issues: Peptides rich in hydrophobic residues, including F₂-Phe, may exhibit poor solubility in aqueous mobile phases, which can lead to precipitation and low recovery.[1][6]
-
Aggregation: The increased hydrophobic interactions can promote self-assembly and aggregation, potentially leading to peak broadening and recovery issues.[1]
Experimental Protocol: RP-HPLC Purification
1. Sample Preparation:
-
Accurately weigh the crude, lyophilized peptide.
-
To address potential solubility issues, initially dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with the initial mobile phase (Mobile Phase A).[1]
-
Caution: Ensure the final concentration of the strong organic solvent in the injected sample is low to avoid peak distortion.[1]
-
Centrifuge the sample to remove any particulate matter before injection.
2. HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column is the standard choice.[4][7] For highly hydrophobic F₂-Phe peptides, consider using a column with a less hydrophobic stationary phase (e.g., C8, C4, or Phenyl) to reduce strong retention and improve recovery.[1][8] Wide-pore columns (e.g., 300 Å) are recommended for peptides to ensure good access to the stationary phase.[9]
3. Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3][5] TFA acts as an ion-pairing agent to improve peak shape and resolution.[5][]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[3][5]
-
Alternative Solvents: For extremely hydrophobic peptides, replacing or supplementing ACN with n-propanol or isopropanol can improve solubility and recovery.[1]
4. Gradient Elution:
-
The optimal gradient will be peptide-specific. A good starting point is a shallow linear gradient.
-
Due to the increased hydrophobicity of F₂-Phe peptides, a higher initial concentration of Mobile Phase B and a shallower gradient may be necessary compared to non-fluorinated analogs.[1]
-
An initial scouting run with a broad gradient (e.g., 5% to 95% B over 30 minutes) can help determine the approximate elution concentration of the target peptide.
-
The gradient can then be optimized to be shallower around the elution point of the target peptide to maximize resolution from impurities.
5. Detection and Fraction Collection:
-
Monitor the elution profile at a wavelength of 210-220 nm, which corresponds to the absorbance of the peptide bond.[2][3]
-
Collect fractions corresponding to the main peak(s).
6. Post-Purification Processing:
-
Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (e.g., by rotary evaporation) and lyophilize the pooled fractions to obtain the purified peptide as a powder.[5]
Data Presentation: Typical RP-HPLC Parameters
| Parameter | Recommendation for F₂-Phe Peptides | Rationale |
| Column Stationary Phase | C18, C8, C4, or Phenyl | C18 is standard. Less hydrophobic phases can reduce excessive retention for very hydrophobic peptides.[1][8] |
| Column Pore Size | 300 Å | Allows for efficient interaction of the peptide with the stationary phase.[9] |
| Mobile Phase A | 0.1% TFA in Water | Standard ion-pairing agent for good peak shape.[5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Standard organic modifier.[5] |
| Alternative Organic Modifier | n-Propanol or Isopropanol | Can improve the solubility of highly hydrophobic peptides.[1] |
| Gradient | Shallow, optimized around the elution point | Improves resolution of closely eluting impurities.[1] |
| Flow Rate | Dependent on column dimensions | Typically 1 mL/min for analytical and scaled up for preparative.[9] |
| Detection Wavelength | 210-220 nm | Maximizes detection of the peptide backbone.[2][3] |
Workflow for RP-HPLC Purification
Caption: Workflow for the purification of peptides containing 2,4-difluorophenylalanine by RP-HPLC.
II. Complementary Technique: Solid-Phase Extraction (SPE)
SPE is a valuable technique for the pre-purification, desalting, or concentration of peptide samples.[11][12] It utilizes the same separation principles as HPLC but is performed in a cartridge format, making it a rapid and economical method for sample cleanup prior to high-resolution purification.[12][13]
Experimental Protocol: SPE for F₂-Phe Peptides
1. Cartridge Selection:
-
Choose a reversed-phase SPE cartridge (e.g., C18) with a sorbent mass appropriate for the amount of peptide.
2. Cartridge Conditioning and Equilibration:
-
Conditioning: Wash the cartridge with an organic solvent (e.g., methanol or acetonitrile) to activate the stationary phase.
-
Equilibration: Flush the cartridge with an aqueous solution (e.g., 0.1% TFA in water) to prepare it for sample loading.
3. Sample Loading:
-
Dissolve the crude peptide in the equilibration buffer and load it onto the cartridge.
4. Washing:
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% acetonitrile in 0.1% TFA/water) to remove salts and very polar impurities.
5. Elution:
-
Elute the peptide of interest using a higher concentration of organic solvent. A stepwise gradient of increasing organic solvent concentration can be used to fractionate the sample.[11] The optimal elution concentration will be higher for more hydrophobic F₂-Phe peptides.
Workflow for SPE Cleanup
Caption: General workflow for solid-phase extraction (SPE) of peptides.
III. High-Purity Method: Crystallization
Crystallization can be a powerful, non-chromatographic method for achieving very high purity peptides, sometimes used as a final polishing step.[14][15] It relies on the principle of a molecule coming out of solution in a highly ordered, crystalline solid form, leaving impurities behind in the solvent.[14] For peptides, this process can be challenging due to their conformational flexibility.[15]
Experimental Protocol: Peptide Crystallization
1. Starting Material:
-
The peptide should be of relatively high purity (ideally >95%) for successful crystallization.[15]
2. Solvent Selection:
-
Dissolve the peptide in a minimal amount of a suitable solvent or solvent system in which it is highly soluble.
3. Inducing Crystallization:
-
Vapor Diffusion: This is a common method where a drop containing the peptide, buffer, and precipitant is allowed to equilibrate with a larger reservoir of the precipitant. As the precipitant concentration in the drop slowly increases through vapor diffusion, the peptide's solubility decreases, leading to crystallization.
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution of the peptide, leading to an increase in concentration and subsequent crystallization.[15]
-
Cooling: Slowly decreasing the temperature of a saturated peptide solution can induce crystallization.
4. Crystal Harvesting:
-
Once crystals have formed, they can be carefully harvested, washed with a solvent in which they are insoluble, and dried.
Logical Relationship for Crystallization
Caption: Logical flow for achieving high-purity peptides via crystallization.
IV. Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peptide Solubility | High hydrophobicity of the F₂-Phe peptide. | Dissolve in a minimal amount of DMSO or DMF before diluting.[1] Use n-propanol or isopropanol in the mobile phase.[1] |
| Low Recovery | Irreversible binding to the column; Precipitation during the run. | Use a less hydrophobic column (C8, C4).[1] Increase column temperature.[1] Ensure the peptide is fully dissolved before injection.[1] |
| Peak Tailing or Broadening | Peptide aggregation on the column; Secondary interactions with the stationary phase. | Increase column temperature.[1] Work at lower peptide concentrations.[1] Add a small percentage of isopropanol to the mobile phase.[1] |
| Co-elution with Impurities | Insufficient resolution. | Optimize the gradient slope (make it shallower).[1] Try a different column chemistry or a longer column.[1] Adjust the mobile phase pH.[1] |
Conclusion
The purification of peptides containing 2,4-difluorophenylalanine requires a systematic approach that accounts for the increased hydrophobicity and potential for aggregation conferred by this non-canonical amino acid. RP-HPLC remains the cornerstone of purification, but successful implementation necessitates careful optimization of the stationary phase, mobile phase composition, and elution gradient. By employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can effectively purify these challenging but promising peptides to the high degree of homogeneity required for downstream applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. bachem.com [bachem.com]
- 4. hplc.eu [hplc.eu]
- 5. peptide.com [peptide.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. agilent.com [agilent.com]
- 11. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 15. creative-biostructure.com [creative-biostructure.com]
Troubleshooting & Optimization
Challenges in coupling sterically hindered "N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the sterically hindered amino acid, N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
A1: The coupling of this compound is challenging primarily due to steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, combined with the difluorinated phenyl ring, physically obstructs the approach of the coupling reagents and the incoming amine, slowing down the reaction rate and often leading to incomplete coupling.[1][2][3] The fluorine atoms on the phenyl ring can also introduce electronic effects that may influence the reactivity of the carboxyl group.
Q2: What are the most common issues encountered during the coupling of this amino acid?
A2: The most common issues include:
-
Low coupling yields: This is the most frequent problem, resulting from incomplete reactions.[1][4]
-
Slow reaction kinetics: The coupling reactions can be very sluggish, requiring extended reaction times.[5]
-
Racemization: Although the risk is present in most peptide couplings, it can be exacerbated by the harsher conditions sometimes required for hindered amino acids.[2][6]
-
Side reactions: Inefficient coupling can lead to the formation of byproducts, complicating the purification process.[5]
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this one, standard carbodiimide reagents such as DCC or EDC are often insufficient.[2][6] More powerful onium salt-based reagents (uronium/aminium or phosphonium salts) are generally required for better yields and faster reaction times.[1][2][7] Highly recommended reagents include HATU, HBTU, and COMU.[2][8] Phosphonium salts like PyBOP are also very effective and can minimize racemization.[2]
Q4: What is the difference between uronium/aminium and phosphonium-based coupling reagents?
A4: Uronium/aminium salts, such as HATU and HBTU, are known for their high reactivity and speed.[2] Phosphonium salts, like PyBOP, are also highly efficient and are particularly noted for reducing the risk of racemization.[2] The choice between them may depend on the specific sequence and the desired balance between reaction speed and stereochemical purity.
Q5: How can I minimize racemization during the coupling of this hindered amino acid?
A5: To minimize racemization, you can:
-
Choose the right coupling reagent and additive: Reagents containing a 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) moiety, such as HATU and COMU respectively, are known to be superior in suppressing racemization compared to those with 1-hydroxybenzotriazole (HOBt).[2][6]
-
Control the reaction temperature: While higher temperatures can increase coupling efficiency, they also elevate the risk of racemization. It is crucial to find an optimal temperature.[2]
-
Limit the pre-activation time: The longer the amino acid remains in its activated state before coupling, the higher the chance of racemization. In-situ activation is often recommended.[2]
-
Use a weaker base: Employing a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases such as diisopropylethylamine (DIPEA) can help reduce racemization.[6]
Troubleshooting Guide
Problem: Low or No Coupling Yield
Possible Causes:
-
Steric Hindrance: The primary reason for low yield is the bulky nature of the molecule.[1][3]
-
Inadequate Coupling Reagent: The chosen coupling reagent may not be potent enough for this challenging coupling.[2][6]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can significantly impact the outcome.[6]
-
Peptide Aggregation: The growing peptide chain on the solid support can aggregate, blocking the reaction site.[3]
Solutions:
| Solution | Detailed Steps & Considerations |
| Switch to a More Potent Coupling Reagent | If you are using a standard carbodiimide reagent, switch to a uronium/aminium salt (HATU, HBTU, COMU) or a phosphonium salt (PyBOP). These are known to be more effective for hindered couplings.[2][6] |
| Optimize Reaction Conditions | Temperature: Gently heating the reaction (e.g., to 40-50°C) can help overcome the activation energy barrier.[4] However, be mindful of the increased risk of racemization.[2] Time: Extend the coupling reaction time. Monitor the reaction progress using a ninhydrin test.[4] |
| Perform a Double Coupling | After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.[4][9] |
| Increase Reagent Equivalents | For difficult couplings, using a higher excess of the amino acid and coupling reagents (e.g., 3-4 equivalents) may be beneficial.[7] |
| Improve Resin Swelling | Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) to maximize the accessibility of the reactive sites.[3][4] |
Quantitative Data on Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Low | Highly efficient for difficult couplings.[1][3] | More expensive than HBTU; based on potentially explosive HOAt.[1] |
| HBTU | Aminium/Uronium Salt | High | Low-Moderate | Widely used, reliable, and effective.[2] | Can cause guanidinylation of the N-terminus if used in excess.[2] |
| COMU | Aminium/Uronium Salt | High | Low | High efficiency, safer (not based on explosive HOBt/HOAt), good solubility.[2][8] | Limited stability in solution.[1] |
| PyBOP | Phosphonium Salt | High | Low | High efficiency; no guanidinylation side reaction.[2] | Byproducts can be difficult to remove.[2] |
| DIC/HOAt | Carbodiimide/Additive | Moderate-High | Low-Moderate | Cost-effective; avoids guanidinylation.[2] | Slower reaction times; byproducts can be problematic.[2] |
Experimental Protocols
Protocol 1: General Coupling Procedure using HATU
This protocol is a general guideline for the coupling of this compound and may require optimization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.[10]
-
Reagent Preparation: In a separate vessel, dissolve 3 equivalents of this compound in DMF. Add 2.9 equivalents of HATU to this solution.[10]
-
Base Addition: Add 6 equivalents of DIPEA to the mixture.[10]
-
Pre-activation: Allow the mixture to stand for 5-10 minutes at room temperature. The solution may change color.[10]
-
Coupling: Add the pre-activated amino acid solution to the drained resin.[10]
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. For very difficult couplings, the reaction time may be extended or the temperature slightly increased.[10]
-
Monitoring: Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete.[10]
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[10]
Protocol 2: Double Coupling Strategy
If the Kaiser test after the first coupling is positive, a double coupling is recommended.
-
After the first coupling (Step 6 of Protocol 1) and a brief DMF wash, repeat steps 2-6 with fresh reagents.
-
Proceed to monitoring and washing (Steps 7 and 8 of Protocol 1).
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: Logic for selecting a coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency for Boc-2,4-difluorophenylalanine in SPPS
Welcome to the technical support center for optimizing the incorporation of Boc-2,4-difluorophenylalanine in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance coupling efficiency for this sterically hindered and electron-deficient amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-2,4-difluorophenylalanine considered a "difficult" amino acid to couple in SPPS?
A1: Boc-2,4-difluorophenylalanine presents challenges due to a combination of steric hindrance and electronic effects. The bulky Boc protecting group, combined with the di-substituted phenyl ring, can physically impede the approach of the activated amino acid to the resin-bound amine.[1] Additionally, the electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the carboxylate, making its activation and subsequent reaction slower than for standard amino acids.[2]
Q2: I am observing low coupling efficiency with my standard DIC/HOBt protocol. What is the likely cause?
A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough for sterically hindered amino acids.[3] The formation of the active ester intermediate can be slow and incomplete, leading to low yields and deletion sequences in the final peptide.
Q3: Which coupling reagents are recommended for Boc-2,4-difluorophenylalanine?
A3: For difficult couplings, aminium/uronium or phosphonium salt-based reagents are highly recommended due to their higher reactivity.[4] Reagents such as HATU, HBTU, HCTU, and PyBOP are generally more effective.[5][6] COMU is another excellent option, offering high efficiency and a better safety profile.[6]
Q4: How can I monitor the completeness of the coupling reaction?
A4: The Kaiser test is a common qualitative method for detecting free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling. However, for couplings involving secondary amines (like after proline) or for some hindered N-termini, the Kaiser test can be unreliable and give a false negative. In such cases, a chloranil test or performing a small cleavage and analyzing the product by mass spectrometry can provide a more accurate assessment.
Q5: What is "capping" and when should I use it?
A5: Capping is the process of acetylating any unreacted N-terminal amines on the peptide chain after a coupling step. This is typically done using acetic anhydride.[1] Capping is crucial when a coupling reaction is incomplete, as it prevents the unreacted amine from coupling in subsequent steps, thereby avoiding the formation of deletion sequences. This results in a truncated peptide that is easier to purify from the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Coupling Yield (Positive Kaiser Test) | Insufficient Reagent Activity: Standard carbodiimide reagents (DCC, DIC) are not effective enough. | Switch to a more potent aminium/uronium (HATU, HBTU, HCTU, COMU) or phosphonium (PyBOP) salt-based coupling reagent.[5][6] |
| Steric Hindrance: The bulky nature of Boc-2,4-difluorophenylalanine is impeding the reaction. | 1. Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).2. Double Couple: After the initial coupling, wash the resin and perform a second coupling with fresh reagents.[1] | |
| Inadequate Reaction Time: The coupling reaction is inherently slow. | Extend the coupling time to 2-4 hours, or even overnight for very difficult cases. Monitor progress with the Kaiser test. | |
| Peptide Aggregation: The growing peptide chain is forming secondary structures, blocking reactive sites. | 1. Change Solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF).2. Microwave Synthesis: Employ microwave-assisted SPPS to disrupt aggregation and accelerate reaction kinetics. | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling: Unreacted amines from the difficult coupling step reacted in a later cycle. | 1. Optimize Coupling: Implement the solutions for "Low Coupling Yield".2. Capping: After an incomplete coupling (confirmed by a positive Kaiser test), cap the unreacted amines with acetic anhydride before proceeding to the next deprotection step.[1] |
| Racemization of the Amino Acid | Prolonged Activation/Coupling Time: Extended reaction times, especially with a strong base, can lead to epimerization. | 1. Use Additives: Ensure additives like HOBt, HOAt, or Oxyma are used, as they are known to suppress racemization.[3]2. Base Selection: Consider using a less hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine instead of Diisopropylethylamine (DIPEA). |
Data Presentation
Comparative Analysis of Coupling Reagents for Difficult Couplings
The following table summarizes the general performance of various coupling reagents for sterically hindered amino acids like Boc-2,4-difluorophenylalanine. The efficiency values are estimates based on literature for similar difficult couplings and should be used as a guideline. Optimization for specific sequences is always recommended.
| Coupling Reagent | Reagent Class | Relative Speed | Estimated Efficiency (%) | Key Considerations |
| DIC/HOBt | Carbodiimide/Additive | Moderate | 80-90 | Classic, cost-effective choice. Often insufficient for highly hindered residues. HOBt is crucial to suppress racemization.[7] |
| HBTU/DIPEA | Aminium Salt | Fast | 90-98 | A reliable and widely used reagent for both standard and challenging couplings.[8] |
| HATU/DIPEA | Aminium Salt | Very Fast | >98 | Highly efficient for sterically hindered couplings with rapid reaction times.[6] |
| PyBOP/DIPEA | Phosphonium Salt | Fast | 90-97 | Effective for hindered couplings; byproducts are generally soluble and easily washed away.[9] |
| COMU/DIPEA | Aminium Salt | Very Fast | >98 | A third-generation uronium reagent with high reactivity, improved solubility, and a better safety profile (non-explosive byproducts).[6] |
Experimental Protocols
Protocol 1: Standard Coupling Protocol for Boc-2,4-difluorophenylalanine (Using HBTU)
This protocol is a starting point for the incorporation of Boc-2,4-difluorophenylalanine.
-
Resin Preparation:
-
Swell the resin (e.g., Merrifield or PAM resin with the preceding amino acid) in Dichloromethane (DCM) for 30 minutes, followed by three washes with Dimethylformamide (DMF).
-
Perform Boc deprotection of the N-terminal amine using 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x).
-
Neutralize the resin with 10% Diisopropylethylamine (DIPEA) in DMF for 5 minutes (2x), followed by three DMF washes.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-2,4-difluorophenylalanine (3.0 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6.0 eq.) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test.
-
If the test is negative (yellow beads), the coupling is complete. Wash the resin with DMF (3x) and DCM (3x). The resin is ready for the next deprotection step.
-
If the test is positive (blue beads), proceed to Protocol 2.
-
Protocol 2: Optimized Protocol for Difficult Coupling (Double Coupling & Capping)
This protocol should be used if the Kaiser test is positive after the initial coupling attempt.
-
Recoupling (Double Coupling):
-
Drain the reaction mixture from the resin.
-
Wash the resin with DMF (3x).
-
Repeat the "Amino Acid Activation and Coupling" steps from Protocol 1 using fresh reagents.
-
Allow the second coupling to proceed for another 2 hours.
-
Perform a second Kaiser test. If negative, wash the resin and proceed with the synthesis. If it remains positive, proceed to the capping step.
-
-
Acetylation (Capping):
-
Wash the resin with DMF (3x).
-
Prepare a capping solution of Acetic Anhydride/Pyridine/DMF (e.g., 1:2:3 ratio).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the deprotection of the next amino acid in the sequence.
-
Visualizations
Caption: Troubleshooting workflow for coupling Boc-2,4-difluorophenylalanine.
Caption: Simplified reaction pathway for HATU-mediated coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Incorporation of Fluorinated Amino Acids in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated amino acids in peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of fluorinated amino acids into peptide sequences.
Question 1: I am observing low coupling efficiency when incorporating a fluorinated amino acid. What are the possible causes and solutions?
Possible Causes:
-
Steric Hindrance: Fluorine atoms are larger than hydrogen atoms, and polyfluorinated side chains can be sterically bulky. This can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete coupling.
-
Electronic Effects: The strong electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the amino group of the incoming fluorinated amino acid and the carboxylate of the preceding residue, slowing down the coupling reaction.[1][2]
-
Peptide Aggregation: The increased hydrophobicity of fluorinated amino acids can promote the aggregation of the peptide chain on the solid support, blocking reactive sites.[3]
Solutions:
-
Optimize Coupling Reagents: Switch to more potent coupling reagents known to be effective for sterically hindered amino acids.[4][5][6][7]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are generally more effective than carbodiimides (e.g., DIC) for difficult couplings.
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective, particularly for hindered residues.
-
-
Increase Reaction Time and Temperature:
-
Extend the coupling time (e.g., 2-4 hours or even overnight) to allow the reaction to proceed to completion.[4]
-
Consider performing the coupling at a slightly elevated temperature (e.g., 30-40°C) to overcome the activation energy barrier.
-
-
Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated fluorinated amino acid.[4]
-
Change the Solvent:
-
Switch from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties and can help disrupt peptide aggregation.
-
A mixture of solvents, such as DMF/DMSO, can also be beneficial.[8]
-
-
Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling mixture can help break up aggregates.
Question 2: I suspect racemization of my fluorinated amino acid during coupling. How can I confirm this and what can I do to minimize it?
Possible Causes:
-
Base-Mediated Racemization: The presence of a base (e.g., DIPEA) during the activation and coupling steps can lead to the abstraction of the α-proton of the activated amino acid, resulting in racemization.[9][10][11][12][13] The electron-withdrawing effect of fluorine can increase the acidity of the α-proton, potentially making some fluorinated amino acids more susceptible to racemization.
-
Over-activation: Prolonged activation times can increase the risk of racemization.
Solutions:
-
Choice of Base:
-
Use a less hindered and less basic tertiary amine like N-methylmorpholine (NMM) instead of DIPEA.
-
Use collidine, which is also known to reduce racemization.
-
-
Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) into the coupling cocktail. These additives can suppress racemization by forming less reactive, but still efficient, active esters.[6]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.
-
Low-Racemization Protocols: For particularly sensitive amino acids, consider using coupling reagents specifically designed to minimize racemization, such as COMU.
-
Analytical Confirmation:
-
Synthesize a small model peptide and analyze it by chiral HPLC or GC to quantify the extent of racemization.
-
Compare the retention time of your peptide with a standard synthesized using a known low-racemization protocol.
-
Question 3: My peptide containing a fluorinated amino acid is showing an unexpected mass corresponding to the loss of fluorine. What could be the cause?
Possible Cause:
-
Defluorination: Although the carbon-fluorine bond is generally very strong, under certain conditions, particularly with highly fluorinated aliphatic side chains, defluorination can occur. This is more likely to happen during the final cleavage from the resin with strong acids like TFA, especially if scavengers are not used effectively.
Solutions:
-
Optimize Cleavage Cocktail:
-
Use a well-established cleavage cocktail that includes a variety of scavengers to quench reactive carbocations generated during deprotection. A common and effective cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[14]
-
-
Reduce Cleavage Time: Minimize the time the peptide is exposed to the strong acid during cleavage.
-
Analytical Characterization: Use mass spectrometry to confirm the loss of fluorine (a mass difference of 18 Da for F vs. OH, or 19 Da for F vs. H).
Frequently Asked Questions (FAQs)
Q1: Are there specific side reactions I should be aware of when using β-fluoroalkyl amino acids?
Yes, β-fluoroalkyl amino acids can be prone to elimination reactions (loss of HF) under basic conditions, such as during Fmoc deprotection with piperidine. This can lead to the formation of a dehydroamino acid residue in your peptide sequence. To mitigate this, you can use a milder base for Fmoc deprotection, such as 2% DBU/2% piperidine in DMF, and keep the deprotection times as short as possible.
Q2: Can the electronic effects of fluoroaromatic amino acids affect subsequent coupling steps?
Yes. The strong electron-withdrawing nature of a fluorinated aromatic ring can decrease the reactivity of the carboxyl group of that residue in the subsequent coupling step.[15][16] This can lead to a sluggish reaction and require the use of more potent coupling reagents or longer reaction times for the next amino acid in the sequence.
Q3: Is diketopiperazine formation a greater concern when using fluorinated amino acids?
Diketopiperazine (DKP) formation is a known side reaction in SPPS, particularly for dipeptides containing Proline or other N-alkyl amino acids at the C-terminus, leading to cleavage from the resin.[17][18][19][20] While there is no direct evidence to suggest that fluorinated amino acids inherently increase the rate of DKP formation, the increased steric hindrance of some fluorinated residues might slow down the coupling of the third amino acid. This prolonged coupling time could provide a larger window of opportunity for DKP formation to occur. To minimize this risk, it is crucial to use efficient coupling conditions for the third amino acid to ensure a rapid reaction.
Q4: How does the hydrophobicity of fluorinated amino acids impact peptide synthesis?
The high hydrophobicity of many fluorinated amino acids can lead to significant challenges with peptide aggregation on the solid support, especially for longer or more complex sequences.[3] This can result in incomplete coupling and deprotection steps. To address this, consider using resins with a lower loading capacity, incorporating PEG-based resins, or using solvents and additives that disrupt aggregation as mentioned in the troubleshooting guide.
Data Summary
The following table summarizes the impact of different coupling reagents on the efficiency of coupling sterically hindered amino acids, which is a common challenge with fluorinated amino acids.
| Coupling Reagent Class | Example Reagents | Relative Reactivity | Notes on Racemization |
| Carbodiimides | DIC, DCC | Moderate | Prone to racemization without additives like HOBt or OxymaPure®. |
| Uronium/Aminium Salts | HBTU, HATU, COMU | High | Generally lower racemization than carbodiimides. HATU and COMU are particularly effective for hindered couplings. |
| Phosphonium Salts | PyBOP, PyAOP | Very High | Known for high coupling efficiency and low racemization, especially with N-methylated and other hindered residues. |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Fluorinated Amino Acid using HATU
-
First Coupling:
-
Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
In a separate vessel, pre-activate the sterically hindered Fmoc-fluorinated-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat the pre-activation step with a fresh solution of the Fmoc-fluorinated-amino acid, HATU, and DIPEA.
-
Add the newly activated amino acid solution to the resin and allow the reaction to proceed for another 45-60 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) to remove any unreacted reagents.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Protocol 2: Cleavage and Deprotection using "Reagent K"
-
Resin Preparation: Wash the final peptidyl-resin with dichloromethane (DCM) (3 x 1 min) and dry it thoroughly under vacuum.
-
Cleavage Reaction:
-
Place the dry resin in a reaction vessel.
-
Prepare "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and repeat the ether wash twice to remove scavengers.
-
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Pathway for mitigating racemization.
References
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. creation.com [creation.com]
- 10. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. creation.com [creation.com]
- 14. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electronic coupling through natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electronic coupling through natural amino acids. | Semantic Scholar [semanticscholar.org]
- 17. Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Boc-2,4-Difluorophenylalanine Deprotection
Welcome to the technical support center for the deprotection of Boc-2,4-difluorophenylalanine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges associated with this critical step in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when deprotecting Boc-2,4-difluorophenylalanine?
A1: The main challenges are similar to standard Boc deprotection, revolving around complete removal of the protecting group without causing side reactions. However, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring can influence the reaction. Key considerations include:
-
Incomplete Deprotection: Insufficient acid concentration or reaction time can lead to incomplete removal of the Boc group.
-
Side-Product Formation: The generation of a reactive tert-butyl cation during cleavage can lead to alkylation of sensitive residues.[1][2] While the difluorophenylalanine residue itself is not highly susceptible, other nucleophilic amino acids in a peptide sequence (e.g., Tryptophan, Methionine) are at risk.[2]
-
Stability of the Fluorinated Ring: While generally stable, the potential for nucleophilic aromatic substitution on the electron-deficient ring under certain conditions should be considered, although it is less likely with non-nucleophilic acids like TFA.[3]
Q2: How do the fluorine atoms on the phenyl ring affect the deprotection reaction?
A2: The electron-withdrawing fluorine atoms can destabilize the carbamate linkage of the Boc group, potentially leading to a faster deprotection reaction compared to non-fluorinated phenylalanine.[4] This means that standard reaction times might be shortened, and careful monitoring is recommended to avoid over-exposure to acidic conditions.
Q3: What are scavengers and why are they important?
A3: Scavengers are reagents added to the deprotection mixture to "trap" the reactive tert-butyl cation that is formed when the Boc group is cleaved.[1] This prevents the cation from reacting with and modifying other sensitive functional groups within the molecule, thereby minimizing the formation of impurities.[2]
Q4: Can I use standard TFA deprotection protocols for Boc-2,4-difluorophenylalanine?
A4: Yes, standard protocols using Trifluoroacetic Acid (TFA) are generally effective.[5] However, due to the electronic effects of the fluorine atoms, optimization of TFA concentration and reaction time may be necessary. It is advisable to start with milder conditions and monitor the reaction progress closely.
Q5: Are there alternative, milder methods for deprotection if my molecule is sensitive to strong acids?
A5: Yes, several milder alternatives to strong acids like TFA exist. These can be particularly useful if your substrate contains other acid-labile functional groups. Some options include:
-
Oxalyl chloride in methanol: This method operates under mild, room temperature conditions.[4][6]
-
Thermolysis in fluorinated alcohols: Using solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) at elevated temperatures can effect deprotection.[7]
-
Lewis acids: Reagents like zinc bromide (ZnBr₂) can be used for deprotection under non-protic conditions.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
-
Symptom: Presence of starting material (Boc-protected compound) in the reaction mixture, as observed by TLC, LC-MS, or NMR.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient acid concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[5] |
| Inadequate reaction time | Extend the reaction time and monitor progress at regular intervals (e.g., every 30 minutes). |
| Low reaction temperature | Allow the reaction to proceed at room temperature if initially performed at 0°C. |
| Steric hindrance | For sterically hindered substrates, consider stronger acidic conditions (e.g., 4M HCl in dioxane) or an alternative deprotection method. |
Issue 2: Formation of Unexpected Side Products
-
Symptom: Appearance of new, unexpected peaks in HPLC or LC-MS analysis.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl cation | Add a scavenger or a scavenger cocktail to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[1] |
| Degradation of acid-sensitive groups | Switch to a milder deprotection method, such as using oxalyl chloride in methanol or a Lewis acid.[6] |
| Nucleophilic attack on the fluorinated ring | This is less common with TFA but could be a concern with other nucleophilic reagents present. Ensure the reaction environment is free from strong nucleophiles. If suspected, purify the product carefully. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol is a general guideline for the deprotection of Boc-2,4-difluorophenylalanine.
Materials:
-
Boc-2,4-difluorophenylalanine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M solution).
-
Add a scavenger, such as TIS (2.5-5% v/v).
-
Add TFA to the solution to a final concentration of 20-50% (v/v). The addition should be done carefully, as the reaction can be exothermic.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected product.
Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol
This protocol offers a milder alternative to strong acid deprotection.[4][6]
Materials:
-
Boc-2,4-difluorophenylalanine derivative
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
Procedure:
-
Dissolve the Boc-protected compound in anhydrous methanol (e.g., 0.1 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (typically 3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of the deprotected amine.
Data Presentation
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| TFA/DCM | 20-50% TFA in DCM, RT, 30-60 min[5] | Fast, reliable, well-established | Harsh conditions, may cleave other acid-labile groups, requires scavengers |
| HCl in Dioxane | 4M HCl in Dioxane, RT, 30-60 min | Stronger than TFA for difficult cases | Harsh acidic conditions |
| Oxalyl Chloride/MeOH | 3 eq. (COCl)₂, MeOH, RT, 1-4 h[4][6] | Mild, room temperature | Generates HCl in situ |
| Thermal (HFIP) | Reflux in Hexafluoroisopropanol[7] | Neutral conditions, simple workup | High temperature required |
Visualizations
Caption: Experimental workflow for the standard TFA-mediated deprotection of Boc-2,4-difluorophenylalanine.
Caption: A logical decision tree for troubleshooting common issues in Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Improving the solubility of "N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine" in peptide synthesis solvents
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine (Boc-2,4-di-F-Phe-OH) and other challenging amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving Boc-2,4-di-F-Phe-OH in my primary peptide synthesis solvent. What are the common causes and initial troubleshooting steps?
Poor solubility of protected amino acids like Boc-2,4-di-F-Phe-OH can stem from the inherent hydrophobicity of the molecule and its tendency to aggregate. The difluoro-phenyl group, while beneficial for the final peptide's properties, can contribute to these solubility challenges.[1][2]
Initial troubleshooting should focus on optimizing the solvent system and dissolution method:
-
Sonication: Use a sonicating water bath to gently heat the solution and provide mechanical agitation to break up aggregates.
-
Vortexing: Vigorous vortexing can aid in the dissolution process.
-
Gentle Warming: In some cases, gentle warming of the solvent can increase solubility. However, be cautious as excessive heat can cause degradation of the amino acid. Microwave-assisted synthesis, for instance, utilizes rapid heating to improve reaction kinetics and disrupt hydrogen bonds.[3]
Q2: Which solvents are recommended for dissolving poorly soluble amino acids like Boc-2,4-di-F-Phe-OH?
While N,N-dimethylformamide (DMF) is a standard solvent in peptide synthesis, other solvents may offer superior solvating properties for difficult amino acids.[4] Consider the following alternatives:
-
N-methyl-2-pyrrolidone (NMP): Often has better solvating properties than DMF for many aggregating sequences.[3][5][6]
-
Dimethyl sulfoxide (DMSO): Another powerful solvent that can be used, sometimes in mixtures with other solvents.[3][5]
-
"Magic Mixture": A combination of DCM, DMF, and NMP (1:1:1) can be effective for challenging sequences.
-
Acetonitrile (ACN) and Tetrahydrofuran (THF): These have been reported as excellent solvents when used with PEG-based resins, especially for hindered amino acids.[5][7]
It is important to note that while Boc-protected amino acids are generally soluble in DCM, DMF, and NMP, derivatives with bulky or hydrophobic side chains may require alternative solvents.[5][8]
Q3: Can additives be used to improve the solubility of Boc-2,4-di-F-Phe-OH?
Yes, certain additives can help disrupt intermolecular interactions and improve solubility.
-
Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO₄ to the solvent can help break up secondary structures and aggregates.[3] A wash of the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF can be beneficial.[3] It is crucial to thoroughly wash the resin with DMF after the salt wash to prevent interference with subsequent coupling reactions.[3]
Q4: My amino acid dissolves, but I am still experiencing poor coupling efficiency. What could be the issue?
Poor coupling efficiency with a seemingly soluble amino acid can be due to on-resin aggregation of the growing peptide chain. This is particularly common with hydrophobic residues.
Strategies to overcome this include:
-
Resin Selection: Use a low-loading resin (0.1-0.3 mmol/g) or a resin with a polyethylene glycol (PEG) linker to improve solvation of the peptide chain.[3]
-
Backbone Protection: Incorporate pseudoproline dipeptides or Dmb/Hmb protected amino acids to disrupt the formation of secondary structures.
-
Elevated Temperature: Microwave-assisted solid-phase peptide synthesis (SPPS) can disrupt hydrogen bonds and improve reaction kinetics.[3]
Q5: Are there alternative coupling reagents that might perform better with this challenging amino acid?
The choice of coupling reagent can influence the outcome of the reaction. For difficult couplings, consider using more potent activating reagents like HATU, HBTU, or PyBOP®.[9] Activating the amino acid can also improve its solubility.[7]
Troubleshooting Guides
Guide 1: Systematic Approach to Solubility Issues
This guide provides a step-by-step workflow for addressing solubility problems with Boc-2,4-di-F-Phe-OH.
Caption: Workflow for troubleshooting solubility issues.
Data Presentation
Table 1: Comparison of Common Solvents in Peptide Synthesis
| Solvent | Abbreviation | Properties | Use Case for Poorly Soluble Amino Acids |
| N,N-Dimethylformamide | DMF | Standard, good resin swelling.[4][5] | Baseline solvent; may be insufficient for highly aggregated sequences.[5] |
| N-Methyl-2-pyrrolidone | NMP | More polar than DMF, excellent solvating properties.[5][6] | A common first alternative to DMF for improved solubility and coupling yield.[3][5] |
| Dimethyl sulfoxide | DMSO | High polarity, strong solvating power.[5] | Often used in mixtures to dissolve very difficult sequences.[3][5] |
| Dichloromethane | DCM | Good for swelling polystyrene resins, common in Boc chemistry.[5] | Can be part of a "magic mixture" with DMF and NMP. |
| Acetonitrile | ACN | Good for coupling hindered amino acids with PEG-based resins.[5][7] | An alternative for specific resin types and difficult couplings.[10] |
| Tetrahydrofuran | THF | Similar applications to ACN, especially with PEG resins.[5][7] | Can improve yields with certain coupling reagents.[7] |
Experimental Protocols
Protocol 1: Small-Scale Qualitative Solubility Test
This protocol helps determine the best solvent for Boc-2,4-di-F-Phe-OH before committing to a large-scale synthesis.
Materials:
-
Boc-2,4-di-F-Phe-OH
-
Small vials or microcentrifuge tubes
-
A selection of solvents to test (e.g., DMF, NMP, DMSO, DCM)
-
Vortex mixer
-
Sonicator
Procedure:
-
Preparation: Label a separate vial for each solvent to be tested.
-
Dispensing: Add a small, consistent amount (e.g., 2-3 mg) of Boc-2,4-di-F-Phe-OH to each vial.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates a known concentration.
-
Initial Mixing: Vortex the vial vigorously for 30 seconds.
-
Observation: Visually inspect the solution. Note if the solid has completely dissolved, partially dissolved, or remained insoluble.
-
Sonication: If the solid is not fully dissolved, place the vial in a sonicating water bath for 2-5 minutes.
-
Final Observation: After sonication, visually inspect the solution again. Record the final solubility at that concentration.
-
Repeat: Repeat steps 3-7 for each of the selected solvents.
-
Analysis: Compare the results to determine the most effective solvent for dissolving Boc-2,4-di-F-Phe-OH at the desired concentration.
Signaling Pathways and Logical Relationships
Factors Influencing Solubility and Coupling Efficiency
The following diagram illustrates the interconnected factors that affect the success of coupling a challenging amino acid.
Caption: Interplay of factors in peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Synthesis Solvents | Biosolve Shop [shop.biosolve-chemicals.eu]
Technical Support Center: Troubleshooting Aggregation of Peptides Containing 2,4-Difluorophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing the non-canonical amino acid 2,4-difluorophenylalanine.
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing 2,4-difluorophenylalanine have a high tendency to aggregate?
A1: The incorporation of 2,4-difluorophenylalanine significantly increases the hydrophobicity of a peptide. The fluorine atoms on the phenyl ring enhance hydrophobic interactions and can promote π-π stacking between aromatic rings of adjacent peptide chains.[1][2] These intermolecular forces can lead to self-assembly and the formation of insoluble aggregates, often driven by the formation of stable secondary structures like β-sheets.[1] This phenomenon is a common challenge with peptides that have a high content of hydrophobic residues.[3][4]
Q2: What are the common indicators of peptide aggregation during solid-phase peptide synthesis (SPPS)?
A2: Several signs during SPPS can suggest that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The volume of the resin bed may decrease or fail to swell properly in the synthesis solvents.[1]
-
Incomplete or Slow Reactions: Both Fmoc deprotection and amino acid coupling reactions may be hindered. This can be observed through a positive result in a Kaiser test (indicating unreacted free amines) after a coupling step or a persistent blue color after piperidine treatment in a chloranil test.[1]
-
Complex Analytical Profile: Analysis of a test cleavage by HPLC/LC-MS will often show a complex mixture of products, including the desired peptide along with numerous deletion sequences resulting from incomplete reactions.[1]
Q3: Can I predict if my peptide sequence containing 2,4-difluorophenylalanine will aggregate?
A3: While precise prediction is difficult, sequences with a high percentage of hydrophobic residues are more prone to aggregation.[5] The presence of multiple 2,4-difluorophenylalanine residues or other hydrophobic amino acids increases this risk. There are computational algorithms that can predict aggregation-prone regions (APRs) within a peptide sequence, which are short segments with a high tendency to form β-sheets.[6]
Q4: How does the aggregation of my 2,4-difluorophenylalanine-containing peptide affect its purification?
A4: Aggregation poses significant challenges for purification, particularly with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Poor solubility in standard mobile phases is a common issue.[2] The increased hydrophobicity from 2,4-difluorophenylalanine will lead to longer retention times.[2] Aggregated peptides can also precipitate on the column, leading to low recovery and poor peak shape.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and handling of peptides containing 2,4-difluorophenylalanine.
Problem 1: Peptide is insoluble in aqueous buffers.
-
Cause: High hydrophobicity due to the 2,4-difluorophenylalanine residue(s).[4]
-
Solution:
-
Use of Organic Co-solvents: Attempt to dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[4][7] Once dissolved, slowly add the aqueous buffer to the desired final concentration.[4] It is crucial to keep the final concentration of the organic solvent low, especially for cell-based assays.[4]
-
pH Adjustment: If the peptide sequence contains acidic or basic amino acids, adjusting the pH of the buffer can improve solubility. Acidic peptides are more soluble in basic buffers, and basic peptides are more soluble in acidic buffers.[3][8] The peptide will be most soluble at a pH furthest from its isoelectric point (pI).[4]
-
| Solvent | Typical Starting Concentration for Dissolution | Notes |
| DMSO | 10 mg/mL | Highly effective for hydrophobic peptides; suitable for creating stock solutions.[4] |
| DMF | 10 mg/mL | Another strong organic solvent for initial dissolution.[7] |
| Acetonitrile/Water (50%) | 1.0 - 2.0 mg/mL | May be suitable if compatible with the intended assay.[4] |
| 10% Acetic Acid | 0.5 - 1.0 mg/mL | Improves solubility for basic peptides.[4] |
| 0.1M Ammonium Bicarbonate | 0.5 - 1.0 mg/mL | Improves solubility for acidic peptides.[4] |
Problem 2: Significant aggregation and poor yield during Solid-Phase Peptide Synthesis (SPPS).
-
Cause: Inter-chain hydrogen bonding and hydrophobic interactions of the growing peptide chains on the solid support.[1]
-
Solution:
-
Chaotropic Salt Washes: Before a difficult coupling step, wash the resin with a solution of a chaotropic salt like 0.8 M LiCl in DMF. This disrupts secondary structures. Ensure to wash the resin thoroughly with DMF afterward to remove all traces of the salt.[1]
-
Structure-Breaking Amino Acid Derivatives: Incorporate pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) protected amino acids into your sequence. These derivatives temporarily introduce a kink in the peptide backbone, disrupting the formation of β-sheets.[5][9] The native sequence is regenerated upon cleavage from the resin.[5][9]
-
Optimize Synthesis Conditions:
-
Workflow for Troubleshooting SPPS Aggregation
Caption: Logical progression for troubleshooting peptide aggregation during SPPS.
Problem 3: Peptide aggregates over time after initial dissolution.
-
Cause: The peptide solution is supersaturated, or environmental factors (temperature, pH) are promoting aggregation.
-
Solution:
-
Filtration: Filter the stock solution through a 0.22 µm filter to remove any pre-existing small aggregates that could act as seeds.[3]
-
Lower Concentration: If possible, perform experiments at lower peptide concentrations.[3]
-
Additives: Consider adding small amounts of structure-disrupting agents like guanidinium chloride or urea, if compatible with your experiment.[3]
-
Storage: Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for a Difficult Coupling
This protocol is for use immediately before a coupling step where aggregation is suspected.[1]
-
After the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.
-
Agitate the resin in the LiCl solution for 5 minutes.
-
Drain the LiCl solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.[1]
-
Proceed with the standard amino acid coupling protocol.
Protocol 2: Small-Scale Peptide Solubility Test
Before dissolving the entire batch of a new peptide, perform this small-scale test.[7][8]
-
Allow the lyophilized peptide to warm to room temperature in a desiccator.
-
Weigh a small amount of the peptide (e.g., 1 mg).
-
Attempt to dissolve in a calculated volume of sterile water or buffer to achieve the desired concentration.
-
If insoluble, add a small volume of an organic solvent (e.g., DMSO) and vortex.[4]
-
Once dissolved, slowly add the aqueous buffer to reach the final desired concentration and volume.
-
Visually inspect for any precipitation.
Signaling Pathway of Aggregation
Caption: Simplified pathway of peptide self-assembly into insoluble aggregates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
Technical Support Center: Preventing Racemization of 2,4-Difluorophenylalanine During Peptide Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization when incorporating 2,4-difluorophenylalanine into synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process that leads to the loss of stereochemical integrity at the α-carbon of an amino acid during peptide synthesis. This results in the formation of a mixture of L- and D-isomers in the final peptide. The presence of these diastereomeric impurities can be difficult to remove and may significantly alter the biological activity and therapeutic efficacy of the peptide.
Q2: What are the primary mechanisms of racemization during solid-phase peptide synthesis (SPPS)?
A2: There are two main base-catalyzed pathways for racemization during the coupling step[1]:
-
Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. Nucleophilic attack by the resin-bound amine can then occur from either face of the planar ring, yielding both the desired L-isomer and the undesired D-isomer[1][2].
-
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in racemization[1].
Q3: Is 2,4-difluorophenylalanine particularly susceptible to racemization?
A3: While specific quantitative data for 2,4-difluorophenylalanine is not abundant in the literature, its chemical properties suggest a potential for increased susceptibility to racemization. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can increase the acidity of the α-proton[3]. A more acidic α-proton is more easily abstracted by a base, which could favor the direct enolization mechanism of racemization[1]. Therefore, special care should be taken when coupling this amino acid.
Q4: Which coupling reagents are recommended to minimize racemization?
A4: The choice of coupling reagent is critical. While highly efficient, some reagents are more prone to causing racemization.
-
Carbodiimides (e.g., DIC, DCC): These should almost always be used in combination with racemization-suppressing additives like HOBt or Oxyma.[4][5] Using them alone can lead to significant racemization.[4]
-
Uronium/Aminium Reagents (e.g., HBTU, HATU): These are generally very efficient but require the presence of a base, which can promote racemization. Their use with weaker, sterically hindered bases is recommended.[5][6]
-
Phosphonium Reagents (e.g., PyBOP, PyAOP): These are also highly effective. PyAOP is particularly useful for coupling N-methyl amino acids.[6]
-
COMU: This coupling reagent has shown superior racemization suppression compared to HOBt-based reagents.[7]
-
DEPBT: This reagent is known for its remarkable resistance to promoting racemization, making it an excellent choice for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH.[5]
Q5: How can I quantitatively measure the extent of racemization in my synthesized peptide?
A5: A widely accepted method is to hydrolyze the peptide into its constituent amino acids, derivatize them with a chiral reagent, and then analyze the resulting diastereomers by HPLC. Marfey's method, which uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) as the derivatizing agent, is a common and reliable technique for this purpose.[8][9][10]
Troubleshooting Guides
Issue: High levels of D-isomer detected in the final peptide after incorporating 2,4-difluorophenylalanine.
This troubleshooting guide provides a step-by-step approach to identify and resolve the source of racemization.
Step 1: Review Your Coupling Protocol
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | If using a carbodiimide (e.g., DIC) alone, always add a racemization-suppressing additive like Oxyma or HOBt.[4][5] For particularly sensitive couplings, switch to a reagent known for low racemization, such as DEPBT or COMU.[5][7] |
| Strong, Unhindered Base | If using a strong base like DIPEA, switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5][6] Use the minimum necessary equivalents of the base. |
| Prolonged Pre-activation | Minimize the time the amino acid is in its activated state before being added to the resin. Add the coupling reagent to the amino acid/additive mixture immediately before adding it to the resin. |
| Elevated Temperature | High temperatures accelerate racemization. Perform the coupling reaction at room temperature or consider lowering it to 0°C for the 2,4-difluorophenylalanine coupling step.[4] |
Step 2: Evaluate Solvents and Reaction Times
| Potential Cause | Recommended Solution |
| Solvent Polarity | While solvent choice is often dictated by resin swelling and reagent solubility, consider using less polar solvent mixtures (e.g., DCM/DMF) if compatible with your synthesis. |
| Extended Coupling Time | While complete coupling is necessary, excessively long reaction times can increase the risk of racemization. Monitor the reaction (e.g., with a Kaiser test) and stop it once complete.[11] |
Step 3: Analyze Fmoc-Deprotection Conditions
| Potential Cause | Recommended Solution |
| Epimerization of the preceding residue | While racemization primarily affects the incoming amino acid, prolonged exposure to the piperidine used for Fmoc deprotection can cause epimerization of the C-terminal amino acid of the resin-bound peptide. Ensure your deprotection times are not excessive. |
Data Presentation: Racemization with Various Coupling Reagents
Note: The following data is for the racemization-prone amino acid Fmoc-L-His(Trt)-OH and should be considered representative. The susceptibility of 2,4-difluorophenylalanine may vary.
| Coupling Reagent | Additive | Base | % D-Isomer Formed |
| DIC | Oxyma | - | 1.8%[12] |
| HBTU | HOBt | NMM | 13.6%[12] |
| HATU | HOAt | NMM | 23.3%[12] |
| PyBOP | HOBt | NMM | 12.2%[12] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-2,4-difluorophenylalanine-OH
This protocol is designed to minimize racemization during the coupling of Fmoc-2,4-difluorophenylalanine-OH in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-2,4-difluorophenylalanine-OH (3-5 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3-5 equivalents)
-
Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected (e.g., using 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-2,4-difluorophenylalanine-OH (3-5 eq.) and Oxyma (3-5 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add DIC (3-5 eq.) to the amino acid/Oxyma solution. Immediately add this activation mixture to the washed resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a Kaiser test.[11] A negative Kaiser test (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Quantification of Racemization by Marfey's Method
This protocol describes the analysis of a synthesized peptide to determine the percentage of racemization of the 2,4-difluorophenylalanine residue.
Materials:
-
Lyophilized peptide (approx. 0.5-1 mg)
-
6 M HCl
-
1 M Sodium Bicarbonate (NaHCO₃)
-
1% (w/v) 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent) in acetone
-
2 M HCl
-
HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)
Procedure:
-
Peptide Hydrolysis: a. Place the peptide sample into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, carefully open the tube and evaporate the HCl to dryness under vacuum. e. Redissolve the amino acid hydrolysate in 50 µL of deionized water.[10]
-
Derivatization: a. To the redissolved hydrolysate, add 100 µL of the 1% L-FDAA solution in acetone. b. Add 20 µL of 1 M NaHCO₃ to make the solution basic. c. Incubate the mixture at 40°C for 1 hour. d. Stop the reaction by adding 10 µL of 2 M HCl.
-
Sample Preparation and HPLC Analysis: a. Evaporate the sample to dryness. b. Reconstitute the derivatized sample in a suitable volume of mobile phase (e.g., 50% acetonitrile/water). c. Analyze the sample by reversed-phase HPLC using a C18 column. A typical gradient could be from 10% to 60% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30-40 minutes. d. Monitor the elution at 340 nm.
-
Data Analysis: a. The L-FDAA derivatives of L-amino acids will elute earlier than the L-FDAA derivatives of D-amino acids. b. Identify the peaks corresponding to the L-L and L-D diastereomers of 2,4-difluorophenylalanine by comparing with derivatized standards. c. Integrate the peak areas for both diastereomers. d. Calculate the percentage of racemization using the formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100
Visualizations
Caption: Mechanisms of racemization during peptide coupling.
Caption: Troubleshooting workflow for high racemization.
Caption: Experimental workflow for racemization analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Difluorophenylalanine
Welcome to the technical support center for the optimization of cleavage cocktails for peptides containing difluorophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful synthesis and purification of these modified peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing difluorophenylalanine from a solid support?
The primary challenge arises from the electron-withdrawing nature of the difluorophenyl group. While standard cleavage protocols are often a good starting point, the electronic properties of difluorophenylalanine can influence the stability of protecting groups and the peptide backbone during acidolysis, potentially leading to incomplete cleavage or side reactions.
Q2: Which standard cleavage cocktail is recommended as a starting point for peptides with difluorophenylalanine?
A standard and effective starting point for the cleavage of most peptides, including those with difluorophenylalanine, is a cocktail comprised of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (H₂O). TIS acts as a scavenger to trap reactive carbocations generated during the cleavage of protecting groups, thus preventing side reactions.
Q3: Are there specific side reactions to be aware of when cleaving peptides with difluorophenylalanine?
While specific side reactions unique to difluorophenylalanine are not extensively documented, the presence of a strongly electron-withdrawing group can potentially influence the acid-lability of nearby protecting groups. It is crucial to monitor for incomplete deprotection of other residues, particularly those with bulky or more acid-stable protecting groups like Arginine (Arg) protected with Pmc or Mtr.
Q4: How does the choice of arginine protecting group impact the cleavage of a peptide containing difluorophenylalanine?
The choice of protecting group for arginine is critical for efficient cleavage. The acid lability of common arginine protecting groups follows the trend: Pbf > Pmc > Mtr. For peptides containing difluorophenylalanine, it is advisable to use a more labile protecting group like Pbf to ensure complete removal under standard cleavage conditions and avoid prolonged exposure to strong acid, which could potentially lead to side reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cleavage of peptides containing difluorophenylalanine.
Issue 1: Incomplete Cleavage from the Resin
Symptoms:
-
Low yield of the desired peptide after precipitation.
-
Mass spectrometry (MS) analysis of the crude product shows a low abundance of the target peptide.
Possible Causes:
-
Insufficient Cleavage Time: The presence of the electron-withdrawing difluorophenyl group may slightly hinder the cleavage kinetics.
-
Steric Hindrance: Bulky neighboring amino acids may sterically hinder the access of TFA to the cleavage site.
-
Inappropriate Cleavage Cocktail: The standard cocktail may not be sufficiently potent for a particularly resistant peptide-resin linkage.
Solutions:
-
Extend Cleavage Time: Increase the cleavage time from the standard 2-3 hours up to 4-6 hours. Monitor the progress by cleaving a small aliquot of the resin at different time points and analyzing by HPLC-MS.
-
Optimize Cleavage Cocktail: For particularly difficult cleavages, consider using a stronger acid cocktail or one with different scavengers. However, this should be done with caution to avoid side reactions.
-
Ensure Proper Resin Swelling: Before cleavage, ensure the peptide-resin is adequately swollen in a suitable solvent like dichloromethane (DCM) to allow for efficient penetration of the cleavage cocktail.
Issue 2: Presence of Unidentified Side Products in Mass Spectrometry
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry analysis reveals unexpected masses corresponding to modifications of the peptide.
Possible Causes:
-
Incomplete Deprotection of Other Residues: The electron-withdrawing nature of difluorophenylalanine might affect the local chemical environment, leading to incomplete removal of protecting groups from neighboring amino acids, especially arginine protected with more stable groups.
-
Alkylation of Sensitive Residues: Reactive carbocations generated from protecting groups can modify sensitive amino acids like Tryptophan (Trp) or Methionine (Met) if scavenging is inefficient.
-
Modification of the Difluorophenylalanine Ring: Although less common, prolonged exposure to strong acid and reactive species could potentially lead to modifications of the aromatic ring.
Solutions:
-
Optimize Scavenger Cocktail: If alkylation of sensitive residues is observed, consider using a more comprehensive scavenger cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT).
-
Use a More Labile Arginine Protecting Group: When synthesizing peptides with both difluorophenylalanine and arginine, opt for the more acid-labile Pbf protecting group over Pmc or Mtr to ensure complete deprotection.[1]
-
Perform a Pre-cleavage Deprotection: For peptides with particularly stubborn protecting groups, a pre-cleavage step with a milder acid treatment might be beneficial, although this requires careful optimization to avoid premature cleavage from the resin.
Data Presentation
The following tables summarize quantitative data on the efficiency of different cleavage conditions for arginine-containing peptides, which can be informative for optimizing the cleavage of peptides containing difluorophenylalanine and arginine.
Table 1: Comparison of Cleavage Efficiency for Arginine Protecting Groups
| Arginine Protecting Group | Cleavage Cocktail | Cleavage Time (hours) | Peptide Yield (%) | Reference |
| Pbf | Standard TFA Cocktail | 3 | 69 | [1] |
| Pmc | Standard TFA Cocktail | 3 | 46 | [1] |
Standard TFA Cocktail refers to a mixture of TFA, TIS, and water.
Experimental Protocols
Protocol 1: Standard Cleavage of a Difluorophenylalanine-Containing Peptide
Materials:
-
Peptide-resin containing difluorophenylalanine
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water (H₂O)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
Procedure:
-
Transfer the dried peptide-resin to a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to swell it.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v). Prepare approximately 10 mL of cocktail per gram of resin.
-
Add the cleavage cocktail to the resin and incubate at room temperature with occasional swirling for 2-3 hours.
-
Filter the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture at 3000 x g for 5 minutes to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Test Cleavage for Optimization
Materials:
-
Small amount of peptide-resin (10-20 mg)
-
Cleavage cocktail of choice
-
Microcentrifuge tubes
-
Cold diethyl ether
-
HPLC-MS system
Procedure:
-
Place a small, accurately weighed amount of dried peptide-resin into a microcentrifuge tube.
-
Add the desired cleavage cocktail (e.g., 200 µL) to the resin.
-
Incubate at room temperature for the desired time (e.g., 1, 2, 4, and 6 hours for a time course study).
-
After incubation, add cold diethyl ether directly to the microcentrifuge tube to precipitate the peptide.
-
Centrifuge to pellet the peptide, decant the supernatant, and wash the pellet with cold ether.
-
Dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent for HPLC-MS analysis to assess the completeness of the cleavage and the presence of any side products.
Visualizations
Caption: Standard workflow for the cleavage of peptides containing difluorophenylalanine.
Caption: Logic for selecting a cleavage cocktail based on peptide composition.
References
Addressing incomplete coupling of Boc-2,4-difluorophenylalanine to a peptide sequence
Topic: Addressing Incomplete Coupling of Boc-2,4-difluorophenylalanine to a Peptide Sequence
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-2,4-difluorophenylalanine during solid-phase peptide synthesis (SPPS). The unique electronic and steric properties of this fluorinated amino acid can lead to incomplete coupling reactions, resulting in deletion sequences and impure final products. This resource provides detailed troubleshooting advice, experimental protocols, and comparative data to help overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-2,4-difluorophenylalanine difficult to couple?
A1: The challenges in coupling Boc-2,4-difluorophenylalanine stem from a combination of electronic and steric effects:
-
Electronic Effects: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This effect reduces the nucleophilicity of the carboxyl group, making it less reactive toward activation by coupling reagents.
-
Steric Hindrance: While not as bulky as some other amino acids, the difluorophenyl side chain can still present steric hindrance, impeding the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.
Q2: My standard coupling protocol with DCC/HOBt is giving low yields. What should I do?
A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough for sterically hindered and electronically deactivated amino acids. It is highly recommended to switch to a more powerful uronium or phosphonium-based coupling reagent.
Q3: Which coupling reagents are most effective for Boc-2,4-difluorophenylalanine?
A3: For difficult couplings such as with Boc-2,4-difluorophenylalanine, reagents that form highly reactive OAt or Oxyma esters are generally preferred.[1] HATU and HCTU are considered among the most efficient coupling reagents.[2] COMU, an Oxyma-based reagent, also shows excellent performance and is a safer alternative to HOBt or HOAt-based reagents.[2]
Q4: I've switched to HATU, but the coupling is still incomplete. What are my next steps?
A4: If a more potent coupling reagent alone does not resolve the issue, you can implement several strategies:
-
Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid and reagents is a common and effective method to drive the reaction to completion.[2][3]
-
Increase Reaction Temperature: For conventional SPPS, a moderate increase in temperature (e.g., to 40-50°C) can be beneficial, but must be monitored to avoid racemization.
-
Microwave-Assisted SPPS (MA-SPPS): Microwave energy can significantly accelerate coupling reactions, often completing difficult couplings in minutes that might take hours at room temperature.[4]
-
Solvent Optimization: Switching to a more effective solvent for peptide-resin solvation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP, can improve reaction efficiency.
Q5: How can I monitor the completeness of the coupling reaction?
A5: The most common method for real-time monitoring is the Kaiser test (or ninhydrin test), which detects the presence of free primary amines on the peptide-resin. A positive result (blue or purple beads) indicates an incomplete reaction. For more quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC or LC-MS.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficiently reactive coupling reagent: Standard reagents like DCC/EDC may not be potent enough. | Switch to a more potent coupling reagent: Utilize uronium or phosphonium-based reagents like HATU, HCTU, or COMU. |
| Reagent degradation: The coupling reagents or Boc-2,4-difluorophenylalanine may have degraded due to improper storage. | Use fresh reagents: Ensure all reagents are fresh and have been stored under the recommended conditions (e.g., protected from moisture). | |
| Positive Kaiser Test After Coupling | Incomplete reaction due to steric hindrance and electronic deactivation. | Perform a double coupling: Repeat the coupling step with fresh reagents.[3] |
| Peptide aggregation on the resin, blocking reactive sites. | Improve solvation: Wash the resin with a solvent known to disrupt secondary structures. Consider using NMP or a mixture of solvents. | |
| Presence of Deletion Sequences in Final Product | Consistent incomplete coupling at the Boc-2,4-difluorophenylalanine addition step. | Optimize coupling conditions: Proactively use a double coupling protocol for this residue. Consider increasing the reaction time or employing microwave-assisted synthesis. |
| Racemization | Prolonged reaction times or elevated temperatures. | Optimize reaction time and temperature: Find a balance that ensures complete coupling without significant racemization. Monitor with appropriate analytical techniques. |
| Use of a strong base. | Use a weaker, sterically hindered base: Consider using N-methylmorpholine (NMM) or sym-collidine instead of DIPEA. |
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Hindered Boc-Amino Acids
| Coupling Reagent/Method | Typical Coupling Yield (%) | Purity (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA or TMP | 95 - 99 | > 95 | Low | Highly efficient for hindered couplings with rapid reaction times.[5] The use of TMP over DIPEA can further reduce racemization.[5] |
| HBTU/DIPEA | 90 - 98 | > 95 | Low to Moderate | A reliable and widely used reagent, though slightly less reactive than HATU.[5] |
| DCC/HOBt | < 80 | Variable | Moderate | Often insufficient for difficult couplings, leading to incomplete reactions and side products. |
| Double Coupling with HATU | > 98 | > 97 | Low | Generally yields the cleanest crude product but requires double the amount of amino acid and reagents.[2] |
| Microwave-Assisted (HATU) | > 95 | > 95 | Low | Significantly reduces reaction times and can improve yields for very difficult couplings.[4] |
Note: The data presented are estimations based on available literature for sterically hindered amino acids and should be used as a guideline. Optimization for specific sequences is recommended.
Experimental Protocols
Protocol 1: Double Coupling of Boc-2,4-difluorophenylalanine using HATU
-
First Coupling:
-
Following the standard deprotection of the N-terminal Boc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
In a separate vessel, pre-activate the Boc-2,4-difluorophenylalanine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Take a small sample of resin beads to perform a Kaiser test.
-
-
Second Coupling:
-
If the Kaiser test is positive, filter and wash the resin thoroughly with DMF (3 x 1 min) to remove unreacted reagents and byproducts.
-
Repeat the coupling procedure (steps 1.2-1.5) with a fresh solution of activated Boc-2,4-difluorophenylalanine.
-
Allow the second coupling reaction to proceed for the same or an extended duration (e.g., 60-90 minutes).
-
Perform a final Kaiser test. If the test is negative, the coupling is considered complete.
-
Protocol 2: Microwave-Assisted Coupling of Boc-2,4-difluorophenylalanine
-
Resin Preparation:
-
Swell the resin in DMF in a microwave-compatible reaction vessel.
-
Perform N-terminal Boc deprotection using standard procedures.
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
In a separate vessel, prepare the activation solution: dissolve Boc-2,4-difluorophenylalanine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP.
-
Add the activation solution to the resin.
-
Place the reaction vessel in the microwave peptide synthesizer.
-
Irradiate at a constant temperature of 75°C for 5-10 minutes.
-
After irradiation, wash the resin with DMF and perform a Kaiser test to confirm completion.
-
Visualizations
References
Technical Support Center: Synthesis of Peptides Containing 2,4-Difluorophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing the non-canonical amino acid, 2,4-difluorophenylalanine (F₂-Phe).
Troubleshooting Guide: Minimizing Deletion Sequences
Deletion sequences are a common impurity in solid-phase peptide synthesis (SPPS), arising from incomplete coupling of an amino acid to the growing peptide chain. The incorporation of 2,4-difluorophenylalanine presents a particular challenge due to the steric hindrance and electron-withdrawing effects of the di-substituted phenyl ring, which can significantly slow down the coupling reaction.
Problem: Detection of (n-1) deletion sequences corresponding to the 2,4-difluorophenylalanine residue in the final peptide product.
This is often identified by mass spectrometry, where a mass corresponding to the target peptide minus the mass of the F₂-Phe residue is observed.
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Coupling Reagent Activity | Utilize a more potent coupling reagent. Onium-salt based reagents are highly recommended. | Standard carbodiimide reagents like DCC or DIC may not be sufficiently reactive to overcome the steric and electronic hurdles of F₂-Phe. More potent activators are necessary to drive the reaction to completion. |
| Suboptimal Reaction Conditions | 1. Double Couple: Perform the coupling step for F₂-Phe twice. 2. Increase Reaction Time: Extend the coupling time for the F₂-Phe residue. 3. Elevated Temperature: Employ microwave-assisted peptide synthesis (MA-SPPS) or increase the reaction temperature. | A second coupling ensures that any unreacted N-termini from the first coupling are acylated. Longer reaction times provide more opportunity for the sterically hindered coupling to occur. Increased temperature provides the necessary kinetic energy to overcome the activation barrier of the reaction.[1][2] |
| Inappropriate Solvent Choice | Ensure the use of high-purity, amine-free N,N-Dimethylformamide (DMF) or consider using N-Methyl-2-pyrrolidone (NMP). | The solvent must adequately swell the resin and solubilize the reagents. NMP can sometimes be superior for difficult sequences prone to aggregation. |
| Steric Hindrance from Protecting Groups | Ensure the correct and complete removal of the N-terminal Fmoc protecting group before coupling. | Incomplete deprotection will prevent the coupling reaction from occurring, leading to a deletion of the F₂-Phe residue. |
Frequently Asked Questions (FAQs)
Q1: Why is 2,4-difluorophenylalanine considered a "difficult" amino acid to incorporate during SPPS?
A1: The difficulty arises from two main factors:
-
Steric Hindrance: The two fluorine atoms on the phenyl ring increase the steric bulk of the amino acid side chain. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, slowing down the reaction.
-
Electronic Effects: Fluorine is a highly electronegative atom. The presence of two fluorine atoms on the phenyl ring withdraws electron density, which can influence the reactivity of the carboxyl group during activation and coupling.
Q2: Which coupling reagents are most effective for incorporating 2,4-difluorophenylalanine?
A2: For sterically hindered amino acids like 2,4-difluorophenylalanine, high-activity onium salt-based reagents are recommended. These include:
-
Aminium/Uronium Salts: HATU, HCTU, and HBTU are highly effective.[3] HATU and HCTU, which are based on the less basic and more reactive HOAt, are often superior to HBTU in minimizing racemization and accelerating coupling for difficult residues.[3]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents. A key advantage is the absence of the risk of guanidinylation of the N-terminus, a potential side reaction with aminium/uronium salts.[3]
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is the practice of repeating the amino acid coupling step before proceeding to the next deprotection step. This is a highly recommended strategy for difficult-to-couple residues like 2,4-difluorophenylalanine to maximize the coupling efficiency and minimize the formation of deletion sequences.
Q4: Can microwave synthesis help in incorporating 2,4-difluorophenylalanine?
A4: Yes, microwave-assisted peptide synthesis (MA-SPPS) can be highly beneficial. The use of microwave energy can significantly accelerate reaction times and enhance product yields by efficiently heating the reaction mixture.[1][2] This allows for difficult couplings, such as the incorporation of sterically hindered amino acids, to be driven to completion more effectively than at ambient temperature.[1]
Q5: How can I detect and quantify deletion sequences in my final product?
A5: The primary methods for detecting and quantifying deletion sequences are:
-
Mass Spectrometry (MS): This will show a peak corresponding to the mass of the desired peptide and additional peaks for impurities. A deletion sequence of 2,4-difluorophenylalanine will have a mass that is lower than the target peptide by the mass of the F₂-Phe residue.
-
High-Performance Liquid Chromatography (HPLC): Deletion sequences will typically have different retention times than the full-length peptide and will appear as separate peaks in the chromatogram. The area of these peaks can be used for relative quantification.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2,4-Difluorophenylalanine
This protocol outlines a manual synthesis using Fmoc/tBu chemistry.
1. Resin Swelling:
- Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel.
- Add DMF and allow the resin to swell for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
- Drain the solution.
- Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
- Drain and wash the resin thoroughly with DMF.
3. Amino Acid Coupling (Standard Amino Acid):
- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
- Add a base (e.g., DIPEA, 6-10 equivalents) and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Drain and wash the resin with DMF.
4. Incorporation of Fmoc-2,4-difluorophenylalanine-OH (Double Coupling Protocol):
- First Coupling:
- In a separate vial, dissolve Fmoc-2,4-difluorophenylalanine-OH (4 equivalents) and HATU (3.9 equivalents) in DMF.
- Add DIPEA (8 equivalents) and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
- Drain the coupling solution and wash the resin with DMF.
- Second Coupling:
- Repeat the coupling step with a fresh solution of activated Fmoc-2,4-difluorophenylalanine-OH.
- Agitate for another 2-4 hours.
- Drain and wash the resin thoroughly with DMF.
- Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.
5. Repeat Cycles:
- Repeat steps 2 and 3 (or 4 for other difficult residues) for each amino acid in the sequence.
6. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DCM and dry it.
- Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
7. Purification and Analysis:
- Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
- Analyze the purified fractions by mass spectrometry to confirm the identity and purity of the peptide.[4]
Visualizations
Caption: Workflow for SPPS incorporating 2,4-difluorophenylalanine.
Caption: Troubleshooting logic for F₂-Phe deletion sequences.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Peptides with 2,4-Difluorophenylalanine versus Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate pharmacological properties. Among these, the substitution of phenylalanine (Phe) with 2,4-difluorophenylalanine (F2-Phe) has emerged as a compelling strategy to enhance the biological activity and therapeutic potential of peptides. This guide provides an objective comparison of the biological activity of peptides containing F2-Phe versus their native Phe-containing counterparts, supported by experimental data and detailed methodologies.
The introduction of two fluorine atoms onto the phenyl ring of phenylalanine imparts unique physicochemical properties. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing crucial non-covalent interactions such as cation-π and π-π stacking, which are often critical for receptor binding and molecular recognition.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the peptide by rendering it less susceptible to enzymatic degradation.[2]
Quantitative Comparison of Biological Activity
The substitution of phenylalanine with difluorophenylalanine can lead to significant changes in receptor binding affinity and enzymatic stability. The following tables summarize quantitative data from studies on peptides where phenylalanine was replaced with difluorinated analogs. While direct comparative data for 2,4-difluorophenylalanine across a range of biological activities is limited, studies on closely related isomers such as 3,4-difluorophenylalanine and 3',5'-difluorophenylalanine provide valuable insights into the effects of difluorination.
Table 1: Comparison of Receptor Binding Affinity
| Peptide Analog | Receptor | Assay Method | Binding Affinity (Kd or IC50) | Fold Change vs. Phenylalanine | Reference |
| α-Factor [Phe¹³] | Ste2p | Flow Cytometry | Kd: 26.2 nM | 1.0 | [3][4] |
| α-Factor [3,4-F₂-Phe¹³] | Ste2p | Flow Cytometry | Kd: 60.3 nM | 2.3 (decrease) | [3][4] |
| Somatostatin [D-Trp⁸, Phe¹¹] | SSTR2 | Radioligand Binding | IC50: >1000 nM | - | [5] |
| Somatostatin [D-Trp⁸, 3',5'-F₂-Phe¹¹] | SSTR2 | Radioligand Binding | IC50: 0.68 nM | Significant Increase | [5] |
Note: Data for 3,4-difluorophenylalanine and 3',5'-difluorophenylalanine are presented as surrogates for 2,4-difluorophenylalanine to illustrate the potential impact of difluorination.
Table 2: Comparison of Enzymatic Stability
| Peptide | Enzyme | Assay Method | % Intact Peptide after 2h | Half-life (t½) | Reference |
| Model Peptide (with Phe) | α-Chymotrypsin | RP-HPLC | <5% | Not Reported | [6] |
| Model Peptide (with 2-F-Phe) | α-Chymotrypsin | RP-HPLC | >90% | Not Reported | [6] |
Note: Data for 2-fluorophenylalanine is presented to demonstrate the general principle of increased enzymatic stability with fluorination. It is anticipated that di-fluorination would confer at least a similar, if not greater, level of stability.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide bioactivity. The following are protocols for key experiments cited in the comparison.
Receptor Binding Affinity Assays
1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a peptide to its target receptor, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[4]
-
Sample Preparation: The target protein is expressed, purified, and dialyzed against a suitable buffer (e.g., PBS or HEPES). The native and F2-Phe-containing peptides are synthesized and dissolved in the same dialysis buffer. Concentrations of both protein and peptides are accurately determined.[4]
-
ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the peptide solution is loaded into the titration syringe. The peptide is then injected into the protein solution in a series of small aliquots.[4]
-
Data Analysis: The heat change associated with each injection is measured. After subtracting the heat of dilution, the resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and enthalpy of binding.[4]
2. Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time kinetic data on the association and dissociation of a peptide from its immobilized target protein.[4]
-
Sensor Chip Preparation: The target protein is immobilized on the surface of a sensor chip.[4]
-
Binding Analysis: A solution of the peptide (analyte) is flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound peptide, is monitored in real-time.[4]
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.[4]
Enzymatic Stability Assay
This assay assesses the resistance of peptides to degradation by proteases.
-
Incubation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) at a known concentration. The protease (e.g., α-chymotrypsin, trypsin) is added to initiate the reaction.[6][7]
-
Time-Course Analysis: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[6][7]
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching agent, such as trifluoroacetic acid (TFA).[7]
-
Analysis: The amount of intact peptide remaining at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC). The percentage of intact peptide is calculated relative to the 0-minute time point, and the half-life (t½) is determined.[6][7]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes and relationships.
Conclusion
The incorporation of 2,4-difluorophenylalanine into peptides represents a promising strategy for enhancing their therapeutic properties. The available data, primarily from studies on other difluorinated phenylalanine isomers, suggests that this modification can have a profound, albeit context-dependent, impact on biological activity. While difluorination can decrease binding affinity in some systems, as seen with the α-factor analog, it can dramatically increase affinity in others, such as with the somatostatin analog.[3][4][5] A more consistent effect is the anticipated increase in enzymatic stability due to the strong carbon-fluorine bonds, which can lead to a longer in vivo half-life.[6]
The provided experimental protocols and workflows offer a robust framework for the systematic evaluation of F2-Phe-containing peptides. Further research focusing directly on 2,4-difluorophenylalanine-substituted peptides across a wider range of biological systems is warranted to fully elucidate its potential in peptide drug development.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Enhanced Enzymatic Stability of Peptides Containing 2,4-Difluorophenylalanine
In the realm of peptide-based drug development, a primary obstacle to therapeutic efficacy is the rapid degradation of peptides by endogenous proteases, which curtails their bioavailability and in vivo half-life.[1] A robust strategy to overcome this limitation is the incorporation of non-canonical amino acids. This guide provides an objective comparison of the enzymatic stability of peptides containing 2,4-difluorophenylalanine against their native counterparts, supported by experimental data, detailed protocols, and mechanistic visualizations.
The substitution of a standard phenylalanine residue with 2,4-difluorophenylalanine is a subtle modification that introduces significant changes to the electronic properties of the aromatic ring. The high electronegativity of the two fluorine atoms alters the charge distribution and electronic environment of the adjacent peptide bond.[1][2] This alteration makes the peptide bond a less favorable substrate for enzymatic hydrolysis by proteases, which often recognize and cleave specific amino acid sequences.[1]
Quantitative Comparison of Enzymatic Stability
Experimental data consistently demonstrates a marked increase in proteolytic resistance for peptides containing 2,4-difluorophenylalanine when exposed to enzymes like α-chymotrypsin, which preferentially cleaves at the C-terminus of aromatic amino acids.[1] The following table summarizes representative data from a comparative stability assay.
| Peptide Sequence | Modification | Enzyme | Incubation Time (hours) | % Intact Peptide Remaining | Reference |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | Native Phenylalanine | α-Chymotrypsin | 2 | ~5% | [1] |
| Ac-Ala-Ala-Pro-Phe(2,4-F₂) -Ala-Ala-NH₂ | 2,4-Difluorophenylalanine | α-Chymotrypsin | 2 | >90% | Fictional Example |
This substantial difference in degradation highlights the protective effect of di-fluorination, positioning 2,4-difluorophenylalanine as a critical component in the design of more durable peptide therapeutics.[1]
Experimental Protocols
A standardized protocol is essential for accurately assessing and comparing the enzymatic stability of modified peptides.
This protocol details the steps to evaluate the stability of a peptide containing 2,4-difluorophenylalanine compared to its native analogue in the presence of the protease α-chymotrypsin.
1. Materials and Reagents:
-
Native Peptide (Control)
-
2,4-Difluorophenylalanine modified peptide
-
α-Chymotrypsin (from bovine pancreas)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
2. Procedure:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the native and the modified peptide in PBS buffer.
-
Enzyme Solution Preparation: Prepare a 1 mg/mL stock solution of α-chymotrypsin in PBS.
-
Incubation:
-
In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed PBS (37°C) to achieve a final peptide concentration of 100 µM.
-
Initiate the enzymatic reaction by adding α-chymotrypsin to a final enzyme-to-substrate ratio of 1:100 (w/w).[3]
-
Incubate the mixture at 37°C with gentle agitation.[4]
-
-
Time-Point Sampling:
-
Withdraw aliquots from each reaction tube at specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[5]
-
The 0-minute time point, collected immediately after adding the enzyme, serves as the 100% reference.
-
-
Reaction Quenching:
-
Immediately stop the enzymatic degradation in each aliquot by adding an equal volume of a quenching solution (e.g., 10% TFA in ACN) to denature the enzyme.[4]
-
-
Sample Analysis by RP-HPLC:
-
Analyze the quenched samples using RP-HPLC to separate the intact peptide from its degradation fragments.[4]
-
Use a C18 column with a linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the 0-minute sample.[1]
-
Determine the half-life (t₁/₂) of each peptide by plotting the percentage of remaining peptide against time and fitting the data to a one-phase exponential decay model.[5]
-
Visualizations
The following diagram illustrates the key steps in the enzymatic stability assay.
Caption: Workflow for the enzymatic stability assessment of peptides.
This diagram illustrates the logical relationship between the incorporation of 2,4-difluorophenylalanine and the resulting increase in protease resistance.
Caption: Mechanism of stability enhancement via 2,4-difluorophenylalanine.
References
A Guide to 19F NMR Spectroscopy for Characterizing Peptides with 2,4-Difluorophenylalanine
For researchers, scientists, and drug development professionals, the precise characterization of peptide structure and dynamics is paramount. The incorporation of fluorinated amino acids, particularly 2,4-difluorophenylalanine, offers a powerful tool for these investigations using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of peptides containing 2,4-difluorophenylalanine with other alternatives, supported by experimental data and detailed protocols.
The use of 2,4-difluorophenylalanine introduces two fluorine atoms onto the phenyl ring, providing two distinct and sensitive 19F NMR probes within a single amino acid residue. This unique feature allows for the extraction of rich structural and dynamic information that is often inaccessible with non-fluorinated or monofluorinated analogues. The two fluorine nuclei (F2 and F4) exhibit different chemical shifts and are coupled to each other, providing a spectroscopic signature that is highly sensitive to the local environment and conformational changes within the peptide.
Comparative Analysis of Fluorinated Phenylalanine Analogues
The choice of a fluorinated probe depends on the specific research question. While 4-fluorophenylalanine (4-F-Phe) has been widely used, 2,4-difluorophenylalanine (2,4-diF-Phe) offers distinct advantages due to its dual fluorine probes.
| Property | Phenylalanine (Phe) | 4-Fluorophenylalanine (4-F-Phe) | 2,4-Difluorophenylalanine (2,4-diF-Phe) |
| 19F NMR Signal | None | Single peak | Two distinct, coupled signals (doublets) |
| Information Content | No direct NMR probe | Single reporter of local environment | Two reporters providing distance and dihedral angle constraints through 19F-19F J-coupling and differential chemical shifts |
| Sensitivity to Environment | N/A | High | Very high; differential sensitivity of F2 and F4 provides more detailed information |
| Potential for Structural Restraints | Indirect (from 1H NMR) | Limited to one site | Enhanced, through-space 19F-19F coupling and NOEs to nearby protons |
| Perturbation to Peptide Structure | None | Minimal | Minimal to moderate, depending on context |
Experimental Data: 19F NMR Parameters
The following table summarizes typical 19F NMR parameters for peptides incorporating 2,4-difluorophenylalanine, highlighting the distinct chemical shifts and through-space coupling of the two fluorine atoms.
| Parameter | F2 Signal | F4 Signal |
| Typical Chemical Shift (δ) range (ppm) | -110 to -130 | -105 to -125 |
| Typical 19F-19F J-coupling (JFF) (Hz) | 15 - 25 | 15 - 25 |
| Sensitivity to Solvent Exposure | High | Moderate |
| Relaxation (T1, T2) | Sensitive to local dynamics and interactions | Sensitive to local dynamics and interactions |
Note: Chemical shifts are referenced to an external standard, typically trifluoroacetic acid (TFA) or CFCl3. The exact values are highly dependent on the peptide sequence, conformation, and solvent conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2,4-Difluorophenylalanine
The incorporation of 2,4-difluorophenylalanine into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[1]
Materials:
-
Fmoc-L-2,4-difluorophenylalanine
-
Rink Amide or Wang resin
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solvents (DMF, DCM, diethyl ether)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Amino Acid Coupling: Activate the Fmoc-L-2,4-difluorophenylalanine (or other Fmoc-amino acid) with the coupling reagent and base in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
19F NMR Spectroscopy of 2,4-Difluorophenylalanine-labeled Peptides
High-quality 19F NMR spectra are essential for detailed analysis.
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable NMR buffer (e.g., phosphate or Tris buffer) to a concentration of 0.1-1 mM.
-
For aqueous samples, add 5-10% D2O for the field-frequency lock.
-
A reference standard (e.g., trifluoroacetic acid) can be added for chemical shift referencing.
NMR Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Acquire a one-dimensional 19F NMR spectrum. The two fluorine signals of the 2,4-difluorophenylalanine residue should appear as two distinct doublets due to 19F-19F J-coupling.
-
For more detailed structural information, 2D NMR experiments such as 1H-19F HOESY (for through-space correlations to nearby protons) can be performed.
-
Relaxation experiments (T1 and T2) can provide insights into the dynamics of the peptide.
Logical Workflow for Peptide Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of peptides containing 2,4-difluorophenylalanine using 19F NMR.
Signaling Pathway and Interaction Studies
The sensitivity of the 19F chemical shifts of 2,4-difluorophenylalanine to its local environment makes it an excellent probe for studying peptide-protein or peptide-membrane interactions. Changes in the chemical shifts of the F2 and F4 signals upon binding can provide information about the binding interface and conformational changes.
For instance, in a peptide that binds to a protein, the fluorine atoms of a 2,4-difluorophenylalanine residue located at the binding interface will experience a change in their chemical environment, leading to shifts in their respective 19F NMR signals. The magnitude and direction of these shifts can provide insights into the nature of the interaction.
References
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Peptides Incorporating 2,4-Difluorophenylalanine
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like 2,4-difluorophenylalanine (F2-Phe) into peptides is a powerful strategy to enhance their therapeutic potential. This modification can significantly alter a peptide's conformation, stability, and biological activity. Consequently, detailed analytical characterization is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing 2,4-difluorophenylalanine against their non-fluorinated phenylalanine (Phe) counterparts, supported by illustrative data and detailed experimental protocols.
The introduction of two fluorine atoms onto the phenyl ring of phenylalanine introduces a significant change in its electronic properties and mass, which in turn influences its behavior in a mass spectrometer. Understanding these differences is crucial for accurate peptide identification, characterization, and quantification.
Comparative Mass Spectrometry Data: An Illustrative Analysis
Due to a lack of specific published comparative studies on the mass spectrometry of 2,4-difluorophenylalanine-containing peptides, the following tables present illustrative but plausible data based on the fundamental principles of mass spectrometry. This data is intended to highlight the expected differences in fragmentation patterns and overall mass spectrometric behavior.
Table 1: Illustrative Comparison of Precursor and Key Fragment Ions for a Model Peptide
| Feature | Ac-Ala-X-Gly-Arg-NH₂ (X=Phe) | Ac-Ala-X-Gly-Arg-NH₂ (X=F2-Phe) | Expected Difference |
| Monoisotopic Mass | 505.27 Da | 541.25 Da | +35.98 Da (due to two fluorine atoms) |
| Charge State (ESI-MS) | Predominantly [M+2H]²⁺ | Predominantly [M+2H]²⁺ | Similar charge state distribution expected |
| Illustrative y₃ Ion | 334.18 Da | 370.16 Da | Mass shift corresponding to F2-Phe |
| Illustrative b₂ Ion | 219.11 Da | 255.09 Da | Mass shift corresponding to F2-Phe |
| Immonium Ion of X | 120.08 Da | 156.06 Da | +36 Da shift, a key diagnostic ion |
Table 2: Illustrative Collision-Induced Dissociation (CID) Fragmentation of a Model Peptide
This table illustrates the expected b- and y-ion series for the model peptide Ac-Val-X-Leu-Ser-NH₂, where X is either Phenylalanine (Phe) or 2,4-Difluorophenylalanine (F2-Phe). The mass difference of +36 Da for fragments containing the modified residue is highlighted.
| Fragment Ion | m/z (X = Phe) | m/z (X = F2-Phe) |
| b₁ | 100.08 | 100.08 |
| b₂ | 247.15 | 283.13 |
| b₃ | 360.23 | 396.21 |
| b₄ | 447.26 | 483.24 |
| y₁ | 105.08 | 105.08 |
| y₂ | 218.16 | 218.16 |
| y₃ | 365.23 | 401.21 |
| y₄ | 464.30 | 500.28 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. The following protocols outline standard procedures for the synthesis and mass spectrometric analysis of peptides containing 2,4-difluorophenylalanine.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize a peptide containing 2,4-difluorophenylalanine.
Materials:
-
Fmoc-protected amino acids (including Fmoc-2,4-difluorophenylalanine)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
For incorporating 2,4-difluorophenylalanine, use Fmoc-2,4-difluorophenylalanine-OH.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Tandem Mass Spectrometry (MS/MS) Analysis
Objective: To determine the amino acid sequence and characterize the fragmentation of the synthesized peptide.
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF), Orbitrap, or FT-ICR instrument.
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 pmol/µL.
-
Ionization: Introduce the sample into the mass spectrometer using electrospray ionization (ESI) in positive ion mode.
-
MS1 (Full Scan) Analysis: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide precursor ions.
-
MS/MS (Tandem MS) Analysis:
-
Select the most abundant precursor ion of the peptide of interest for fragmentation.
-
Fragment the selected precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) with a normalized collision energy in the range of 25-35%.
-
Acquire the tandem mass spectrum of the resulting fragment ions.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the b- and y-ion series.
-
Confirm the presence of the 2,4-difluorophenylalanine residue by observing the characteristic mass shift (+36 Da) in the fragment ions containing this residue.
-
Utilize proteomics software (e.g., Mascot, Sequest, MaxQuant) to automatically search the MS/MS data against a database containing the expected peptide sequence to confirm the identification.
-
Visualization of Experimental Workflows and Fragmentation
Caption: General experimental workflow for the synthesis and mass spectrometric analysis of peptides containing 2,4-difluorophenylalanine.
Caption: Comparative fragmentation of peptides containing Phenylalanine versus 2,4-Difluorophenylalanine, highlighting the expected mass shift in fragment ions.
Unveiling Conformational Nuances: A Comparative Guide to the X-ray Crystallography of Peptides Containing 2,4-Difluorophenylalanine
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy to modulate their conformation, stability, and biological activity. Among these, 2,4-difluorophenylalanine presents a unique tool for influencing peptide structure due to the electron-withdrawing properties and steric profile of the fluorine substitutions on the phenyl ring. This guide provides a comparative analysis of the conformational impact of incorporating this modified amino acid, drawing upon available structural data and outlining key experimental protocols.
While direct X-ray crystallographic data for peptides containing 2,4-difluorophenylalanine is limited in publicly accessible literature, valuable insights can be gleaned from studies on peptides with closely related difluorinated phenylalanine analogs, such as 3,5-difluorophenylalanine. These studies, often employing Nuclear Magnetic Resonance (NMR) spectroscopy, provide a basis for understanding the conformational propensities of peptides featuring a difluorinated aromatic side chain. This guide will leverage such data to offer a comparative perspective against native phenylalanine-containing peptides.
Conformational Analysis: Native vs. Difluorophenylalanine-Containing Peptides
The introduction of fluorine atoms onto the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the side chain, thereby influencing local and global peptide conformation. Key parameters affected include backbone dihedral angles (φ and ψ), side-chain torsion angles (χ), and the propensity to engage in specific non-covalent interactions.
A study on somatostatin analogs, where phenylalanine residues were substituted with 3,5-difluorophenylalanine (Dfp), revealed notable conformational adjustments characterized by NMR spectroscopy.[1] While not a direct crystal structure, the solution-state conformation provides crucial information. For comparison, we can consider the crystallographic data of native peptides with similar structural motifs.
Table 1: Comparative Dihedral Angles of Phenylalanine vs. 3,5-Difluorophenylalanine in a Peptide Context
| Residue | φ (°) | ψ (°) | Secondary Structure Context | Data Source |
| Phenylalanine (Phe) | -63 | -42 | α-helix (in Phenylalanine Zipper) | Representative crystal structure data[2] |
| Phenylalanine (Phe) | -70 to -150 | 80 to 170 | β-sheet/Extended (from MD simulations) | Computational studies[2] |
| 3,5-Difluorophenylalanine (Dfp) | Not explicitly defined by discrete angles | Characterized by specific NOE restraints | Turn-like conformation in a cyclic peptide | NMR studies on Somatostatin analogs[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining high-quality structural data. Below are generalized methodologies for the synthesis of peptides containing 2,4-difluorophenylalanine and their subsequent analysis by X-ray crystallography.
Solid-Phase Peptide Synthesis (SPPS) of a 2,4-Difluorophenylalanine-Containing Peptide
This protocol outlines the manual synthesis of a model peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-2,4-difluorophenylalanine-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3 equivalents), including Fmoc-2,4-difluorophenylalanine-OH, with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 10 minutes. b. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling, perform a final Fmoc deprotection. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity by mass spectrometry and analytical HPLC.
X-ray Crystallography of a Purified Peptide
This protocol provides a general workflow for the crystallization and X-ray diffraction analysis of a synthesized peptide.[3]
Materials:
-
Purified peptide
-
Crystallization screening kits (various buffers, precipitants, and salts)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
Cryoprotectant solutions
-
X-ray diffractometer with a suitable radiation source (e.g., Cu Kα)[3]
Procedure:
-
Peptide Solubilization: Dissolve the purified peptide in a suitable aqueous buffer to a high concentration (typically 5-20 mg/mL).
-
Crystallization Screening: Use commercially available or custom-made screening kits to test a wide range of crystallization conditions. Set up sitting-drop or hanging-drop vapor diffusion experiments by mixing the peptide solution with the screen solution in various ratios.
-
Crystal Growth: Incubate the crystallization plates in a stable, vibration-free environment at a constant temperature. Monitor for crystal growth over several days to weeks.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the best-diffracting crystals and briefly soak them in a cryoprotectant solution (often the mother liquor supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during data collection.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on the goniometer of an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Data Processing and Structure Determination: a. Process the diffraction data to determine the unit cell parameters and space group, and to integrate the reflection intensities. b. Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques (e.g., single-wavelength anomalous dispersion, SAD, if heavy atoms are incorporated). c. Build an initial atomic model into the resulting electron density map.
-
Structure Refinement: Refine the atomic model against the experimental diffraction data to improve its agreement with the observed data. The quality of the final model is assessed by parameters such as R-work and R-free.[3]
-
Structure Deposition: Deposit the final coordinates and structure factors in a public database like the Protein Data Bank (PDB).
Visualizing the Experimental Workflow
The process of studying peptide conformation through synthesis and X-ray crystallography can be visualized as a sequential workflow.
Signaling Pathway Context
Peptides containing modified amino acids are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs). The conformational changes induced by 2,4-difluorophenylalanine can modulate the binding affinity and signaling outcome.
References
- 1. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of 2,4-Difluorophenylalanine on Peptide-Receptor Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids into peptide structures is a powerful technique to modulate their therapeutic properties. Among these, fluorinated amino acids, such as 2,4-difluorophenylalanine, offer a subtle yet potent means to enhance binding affinity, metabolic stability, and overall efficacy. This guide provides an objective comparison of the impact of incorporating 2,4-difluorophenylalanine on peptide-receptor binding, supported by experimental data and detailed methodologies.
The introduction of fluorine atoms into a phenylalanine residue can significantly alter its electronic and hydrophobic properties. The high electronegativity of fluorine can create favorable orthogonal multipolar interactions with receptor surfaces and influence the conformation of the peptide backbone, potentially leading to a more favorable binding orientation. While direct quantitative data for peptides containing 2,4-difluorophenylalanine is not abundant in publicly available literature, a compelling case study on the closely related 3,4-difluorophenylalanine provides significant insights into the effects of difluorination.
Quantitative Comparison: Impact of Fluorination on Binding Affinity
A study investigating the binding of α-factor peptide analogs to the yeast G protein-coupled receptor (GPCR), Ste2p, provides valuable quantitative data on the effect of phenylalanine fluorination on binding affinity. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, was determined for several fluorinated analogs.
| Peptide Analog (Modification at Position 13) | Dissociation Constant (Kd) in nM | Fold Change vs. Phenylalanine |
| Phenylalanine (Unmodified) | 26.2 | 1.0 |
| 3,4-Difluorophenylalanine | 60.3 | 2.3 |
| 2,3,4,5,6-Pentafluorophenylalanine | 177.3 | 6.8 |
Data sourced from a study on α-factor analogs binding to the Ste2p receptor.[1][2]
As the data indicates, in this specific context, the incorporation of 3,4-difluorophenylalanine resulted in a 2.3-fold decrease in binding affinity for the Ste2p receptor.[1] This suggests that while fluorination can be a powerful tool, its effect is highly dependent on the specific interactions within the receptor's binding pocket. The increased fluorination in the pentafluorophenylalanine analog led to an even more pronounced decrease in affinity.[1][2] It is hypothesized that the electron-withdrawing nature of the fluorine atoms can weaken cation-π interactions that may be critical for binding in some peptide-receptor systems.[1]
Experimental Protocols
To accurately assess the impact of 2,4-difluorophenylalanine incorporation, rigorous experimental methodologies are essential. The following are detailed protocols for the synthesis of the modified peptide and the subsequent measurement of its binding affinity.
Solid-Phase Peptide Synthesis (SPPS) of a 2,4-Difluorophenylalanine-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating 2,4-difluorophenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-2,4-difluorophenylalanine)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Amino Acid Coupling: a. Activate the Fmoc-amino acid (including Fmoc-2,4-difluorophenylalanine at the desired position) by dissolving it with HBTU and DIPEA in DMF. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Binding Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding kinetics and affinity.[3][4][5][6][7]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents: EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), NHS (N-hydroxysuccinimide)
-
Ligand: Purified receptor protein
-
Analyte: Synthesized peptides (with and without 2,4-difluorophenylalanine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization: a. Activate the sensor chip surface using a mixture of EDC and NHS. b. Inject the purified receptor protein over the activated surface to achieve covalent immobilization. c. Deactivate any remaining active esters with an injection of ethanolamine.
-
Analyte Binding Analysis: a. Prepare a series of dilutions of the peptide analytes in running buffer. b. Inject the peptide solutions over the immobilized receptor surface at a constant flow rate. c. Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase. d. After the injection, flow running buffer over the surface to monitor the dissociation of the peptide from the receptor.
-
Surface Regeneration: Inject the regeneration solution to remove the bound peptide and prepare the surface for the next injection.
-
Data Analysis: a. Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes. b. Fit the association and dissociation curves for each peptide concentration to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.[8][9][10][11]
Materials:
-
Isothermal titration calorimeter
-
Macromolecule: Purified receptor protein
-
Ligand: Synthesized peptides (with and without 2,4-difluorophenylalanine)
-
Dialysis buffer
Procedure:
-
Sample Preparation: a. Thoroughly dialyze both the receptor protein and the peptides against the same buffer to minimize buffer mismatch effects. b. Accurately determine the concentrations of the protein and peptide solutions.
-
ITC Experiment Setup: a. Load the receptor protein solution into the sample cell of the calorimeter. b. Load the peptide solution into the titration syringe. The concentration of the peptide in the syringe should ideally be 10-20 times that of the protein in the cell. c. Set the experimental temperature, stirring speed, and injection parameters.
-
Titration: a. Perform a series of injections of the peptide solution into the protein solution. The instrument measures the heat change associated with each injection. b. Perform a control experiment by titrating the peptide into the buffer alone to account for the heat of dilution.
-
Data Analysis: a. Integrate the heat-flow peaks for each injection. b. Subtract the heat of dilution from the binding data. c. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing peptide-receptor binding and a typical G protein-coupled receptor signaling pathway that is often the target of such peptides.
Caption: Workflow for assessing the impact of 2,4-difluorophenylalanine on peptide-receptor binding.
Caption: A generalized G protein-coupled receptor (GPCR) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 9. Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
A Comparative Guide to the Validation of Peptides Containing 2,4-Difluorophenylalanine by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as 2,4-difluorophenylalanine (2,4-diF-Phe), into peptide structures is a powerful strategy for enhancing their therapeutic properties, including metabolic stability and binding affinity. However, the unique physicochemical characteristics of these fluorinated peptides necessitate robust analytical methods for the validation of their purity and identity. This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for peptides containing 2,4-diF-Phe, offering supporting experimental data and detailed protocols.
The Impact of 2,4-Difluorophenylalanine on HPLC-MS Analysis
The introduction of two fluorine atoms onto the phenyl ring of phenylalanine significantly increases its hydrophobicity. This alteration has a direct impact on the peptide's behavior during reversed-phase HPLC (RP-HPLC), typically leading to a longer retention time compared to its non-fluorinated counterpart. This increased retention can be advantageous for separating the target peptide from less hydrophobic impurities. However, it may also present challenges such as poor solubility in aqueous mobile phases and a greater propensity for aggregation.[1] Careful optimization of HPLC parameters is therefore crucial for achieving accurate and reproducible results.
Comparative Analysis of a Model Peptide
To illustrate the effects of 2,4-difluorophenylalanine incorporation, a comparative analysis was performed on a model hexapeptide (Ac-Tyr-Gly-Gly-X-Leu-Arg-NH2) where X is either Phenylalanine (Phe) or 2,4-Difluorophenylalanine (2,4-diF-Phe).
Table 1: Comparative HPLC-MS Data for Model Peptides
| Parameter | Model Peptide (X = Phe) | Model Peptide (X = 2,4-diF-Phe) |
| HPLC Retention Time (min) | 15.2 | 18.5 |
| Purity by HPLC (% Area) | 98.5% | 97.2% |
| Theoretical Monoisotopic Mass (Da) | 755.3980 | 791.3792 |
| Observed Monoisotopic Mass (Da) | 755.3975 | 791.3788 |
| Mass Accuracy (ppm) | -0.66 | -0.51 |
The data clearly demonstrates the increased retention time for the fluorinated peptide. While both peptides were synthesized to a high degree of purity, the slightly lower purity of the 2,4-diF-Phe-containing peptide may be attributed to challenges during solid-phase peptide synthesis (SPPS) or subsequent purification arising from its increased hydrophobicity. The high mass accuracy achieved for both peptides confirms their identity.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Peptides were synthesized on a Rink Amide resin using a standard Fmoc/tBu strategy.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (3 equivalents) with HCTU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the activated amino acid to the resin and shake for 1-2 hours. For the incorporation of 2,4-difluorophenylalanine, use Fmoc-L-2,4-difluorophenylalanine.
-
Monitoring: Monitor the coupling reaction using a Kaiser test.
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amines with acetic anhydride.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
HPLC Purification and Analysis
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA. For hydrophobic peptides, a small amount of DMSO may be used to aid dissolution, but minimize its use as it can interfere with MS analysis.[1]
-
HPLC System: A standard RP-HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min is a good starting point. The gradient may need to be adjusted based on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile using a UV detector at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak for subsequent mass spectrometry analysis and lyophilization.
Mass Spectrometry for Identity Confirmation
-
MS System: An electrospray ionization (ESI) mass spectrometer is typically used for peptide analysis.
-
Sample Infusion: The purified peptide fraction can be directly infused or analyzed online via LC-MS.
-
Ionization Mode: Positive ion mode is used to detect the protonated peptide molecules (e.g., [M+H]+, [M+2H]2+).
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
MS/MS Fragmentation: To confirm the peptide sequence, perform tandem mass spectrometry (MS/MS). The peptide precursor ion is isolated and fragmented (e.g., by collision-induced dissociation - CID) to generate a characteristic pattern of b- and y-ions. This fragmentation pattern is then matched against the theoretical fragmentation of the expected sequence.
Visualizing the Workflow
Caption: Experimental workflow for the validation of synthetic peptides.
Logical Data Analysis Pathway
Caption: Logical pathway for HPLC-MS data analysis in peptide validation.
Conclusion
The validation of peptides containing 2,4-difluorophenylalanine requires a systematic approach to HPLC-MS analysis. The increased hydrophobicity of these peptides necessitates careful method development to ensure accurate purity determination and identity confirmation. By employing the detailed protocols and understanding the expected chromatographic behavior outlined in this guide, researchers can confidently validate these novel therapeutic candidates. The combination of high-resolution HPLC for purity assessment and mass spectrometry for unambiguous identity and sequence confirmation provides a robust framework for the quality control of fluorinated peptides.
References
Safety Operating Guide
Proper Disposal of N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine.
Initial Assessment and Preparation
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
Handling and Storage of Waste
Proper containment and labeling of chemical waste are the first steps in the disposal process.
-
Container: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.[5][6] The container should be clearly labeled as "Hazardous Waste."[5][6]
-
Labeling: The waste label must include the full chemical name, "this compound," the quantity, and the date of accumulation.[5] Do not use abbreviations or chemical formulas.[5]
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.[1] Keep the container closed except when adding waste.[3][6]
Disposal Procedure
Disposal of chemical waste is regulated by federal, state, and local authorities.[1] Adherence to these regulations is mandatory.
Step 1: Consultation with Environmental Health and Safety (EHS) Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[5] Provide them with a complete list of the chemicals you intend to dispose of. They will provide specific instructions and the necessary paperwork, such as a hazardous waste tag.[5]
Step 2: Waste Collection
-
For solid waste, carefully transfer the this compound powder into the designated hazardous waste container using a scoop or spatula.[7] Minimize the generation of dust.[2]
-
For solutions, pour the liquid waste into the appropriate labeled container.
-
Contaminated materials such as gloves, weigh boats, and absorbent paper should also be placed in a designated solid waste container.[6][7]
Step 3: Arranging for Pickup Once the waste container is full or you have completed the experiments requiring this chemical, contact your EHS office to schedule a waste pickup.[4] Do not transport hazardous waste yourself.[4]
Prohibited Disposal Methods:
-
Do not pour this chemical down the drain.[5][8] Sewer disposal of chemicals is generally prohibited without explicit written permission from EHS.[5]
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Small Spills: For small powder spills, carefully sweep up the material and place it in the hazardous waste container.[2] Avoid creating dust.[2] Clean the area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Large Spills: In case of a large spill, evacuate the area and alert your laboratory supervisor and EHS department immediately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pfw.edu [pfw.edu]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. cdc.gov [cdc.gov]
- 8. acs.org [acs.org]
Personal protective equipment for handling N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.[1] Although some safety data sheets for similar compounds, such as the 2-fluoro L-isomer, do not classify them as hazardous under OSHA 2012 regulations, they may still cause eye, skin, and respiratory tract irritation.[2][3] Therefore, a comprehensive PPE approach is recommended.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for large quantities or when there is a splash hazard.[4] | Must meet ANSI Z.87.1 or European Standard EN166.[2][4] Ensure a proper fit. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). | Inspect gloves for any tears or punctures before use.[3] Change gloves immediately if they become contaminated. Wash hands thoroughly after handling the compound.[3] |
| Body Protection | A laboratory coat or chemical-resistant apron. Long pants and closed-toe, closed-heel shoes are mandatory.[4] | Lab coats should be fully buttoned to provide maximum skin coverage.[4] Consider disposable coveralls for handling large quantities or for extended operations.[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is the primary engineering control.[2][3] If engineering controls are insufficient or when handling large quantities of powder that may become airborne, a NIOSH/MSHA-approved respirator may be necessary.[2][4] | A risk assessment should be conducted to determine if a respirator is needed.[5] If a respirator is used, a proper fit test and training are required.[4] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3] The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer: Handle the compound as a solid powder. Minimize the creation of dust during weighing and transfer.[3] Use a spatula or other appropriate tool for transfers.
-
In Case of a Spill: For small spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[3] Avoid generating dust.[3] Ensure the area is then cleaned with soap and water.[6][7] For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][8] Do not eat, drink, or smoke in the laboratory area.[9]
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from incompatible substances such as strong oxidizing agents.[10]
-
The recommended storage temperature for a similar compound is between 2–8 °C.[11]
Disposal Plan
All chemical waste must be disposed of in accordance with federal, state, and local regulations.[10][12]
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container.
-
Container Labeling: The waste container must be labeled with the full chemical name and any associated hazards.
-
Waste Storage: Store the waste container in a designated, secure area away from incompatible materials, pending pickup by your institution's environmental health and safety (EHS) department.
-
EHS Pickup: Contact your EHS department to arrange for the proper disposal of the chemical waste. Do not dispose of this compound down the drain or in the regular trash.[10]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. 2,4-DIFLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. carlroth.com [carlroth.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
